Val-Cit-amide-Cbz-N(Me)-Maytansine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C55H78ClN9O15 |
|---|---|
Poids moléculaire |
1140.7 g/mol |
Nom IUPAC |
[(1S,2R,3S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoyl-methylamino]propanoate |
InChI |
InChI=1S/C55H78ClN9O15/c1-30(2)46(57)49(69)61-37(15-13-22-59-51(58)71)48(68)60-36-19-17-34(18-20-36)29-77-53(73)63(7)23-21-43(66)64(8)33(5)50(70)79-42-27-44(67)65(9)38-25-35(26-39(75-10)45(38)56)24-31(3)14-12-16-41(76-11)55(74)28-40(78-52(72)62-55)32(4)47-54(42,6)80-47/h12,14,16-20,25-26,30,32-33,37,40-42,46-47,74H,13,15,21-24,27-29,57H2,1-11H3,(H,60,68)(H,61,69)(H,62,72)(H3,58,59,71)/b16-12+,31-14+/t32-,33+,37+,40+,41-,42+,46+,47+,54?,55+/m1/s1 |
Clé InChI |
WHRVZTYLCHEVBV-IRINPGTESA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H](C4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCN(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O |
SMILES canonique |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCN(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Val-Cit-amide-Cbz-N(Me)-Maytansine for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for Val-Cit-amide-Cbz-N(Me)-Maytansine, a potent cytotoxic payload-linker for use in Antibody-Drug Conjugates (ADCs). The synthesis of this complex molecule involves the preparation of three key building blocks: the dipeptide linker Val-Cit, a para-aminobenzyl alcohol (PABC) self-emulative spacer, and the N-methylated maytansinoid payload, followed by their sequential coupling.
The Val-Cit dipeptide is a crucial component, designed to be selectively cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment, ensuring targeted release of the cytotoxic agent. The Cbz-N(Me)-Maytansine is a derivative of the highly potent microtubule inhibitor, maytansine (B1676224), modified to enhance its therapeutic window and facilitate conjugation.
This document details the proposed experimental protocols for each synthetic step, presents quantitative data in structured tables for clarity, and includes visualizations of the synthetic workflow to aid in comprehension.
I. Overall Synthetic Strategy
The synthesis of this compound can be logically divided into three main stages:
-
Synthesis of the Fmoc-Val-Cit-PABC Linker: This involves the solution-phase synthesis of the protected dipeptide linker with the self-emulative PABC spacer.
-
Synthesis of the Cbz-N(Me)-Maytansine Payload: This stage focuses on the preparation of the N-methylated and Cbz-protected maytansinoid derivative from a suitable maytansinoid precursor.
-
Coupling and Final Deprotection: The final stage involves the amide bond formation between the Val-Cit-PABC linker and the Cbz-N(Me)-Maytansine payload, followed by the removal of the Fmoc protecting group to yield the final product.
Caption: Proposed synthetic workflow for this compound.
II. Experimental Protocols
Stage 1: Synthesis of Fmoc-Val-Cit-PABC Linker
This stage involves the synthesis of the protected dipeptide linker attached to the self-immolative spacer.
1.1: Synthesis of Fmoc-Val-Cit-OH
-
Materials: Fmoc-Val-OH, L-Citrulline, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether, Sodium bicarbonate (NaHCO₃) solution, Hydrochloric acid (HCl) solution.
-
Procedure:
-
Dissolve Fmoc-Val-OH (1.0 eq) and HOBt (1.1 eq) in DMF.
-
Add a solution of DCC (1.1 eq) in DCM to the mixture at 0°C and stir for 30 minutes.
-
Add a solution of L-Citrulline (1.0 eq) in DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel to afford Fmoc-Val-Cit-OH.
-
1.2: Synthesis of Fmoc-Val-Cit-PABC-OH
-
Materials: Fmoc-Val-Cit-OH, p-Aminobenzyl alcohol, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), HOBt, DMF, Ethyl acetate.
-
Procedure:
-
Dissolve Fmoc-Val-Cit-OH (1.0 eq), p-aminobenzyl alcohol (1.1 eq), and HOBt (1.2 eq) in DMF.
-
Add EDC (1.2 eq) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
| Stage 1: Quantitative Data Summary | |
| Reaction | Reported Yield |
| Synthesis of Fmoc-Val-Cit-PABC-OH | 82-98%[1] |
Stage 2: Synthesis of Cbz-N(Me)-Maytansine Payload
This stage outlines a plausible route for the preparation of the N-methylated and Cbz-protected maytansinoid.
2.1: N-Methylation of Maytansinoid Precursor
-
Materials: Maytansinoid precursor (e.g., a derivative with a free amine), Formaldehyde (B43269), Sodium cyanoborohydride (NaBH₃CN), Acetonitrile, Acetic acid.
-
Procedure:
-
Dissolve the maytansinoid precursor (1.0 eq) in acetonitrile.
-
Add aqueous formaldehyde (excess) and acetic acid to adjust the pH to ~6.
-
Add sodium cyanoborohydride (excess) portion-wise at 0°C.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the N-methylated maytansinoid.
-
2.2: Cbz Protection of N-Methyl Maytansine
-
Materials: N-Methyl maytansine, Benzyl (B1604629) chloroformate (Cbz-Cl), Diisopropylethylamine (DIPEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-methyl maytansine (1.0 eq) and DIPEA (1.5 eq) in DCM at 0°C.
-
Add benzyl chloroformate (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain Cbz-N(Me)-Maytansine.
-
| Stage 2: Quantitative Data Summary (Estimated) | |
| Reaction | Estimated Yield |
| N-Methylation of Maytansinoid | 60-70% |
| Cbz Protection | 70-80% |
Stage 3: Final Coupling and Deprotection
This final stage connects the linker and payload and removes the terminal protecting group.
3.1: Coupling of Fmoc-Val-Cit-PABC-OH and Cbz-N(Me)-Maytansine
-
Materials: Fmoc-Val-Cit-PABC-OH, Cbz-N(Me)-Maytansine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA, DMF.
-
Procedure:
-
Dissolve Fmoc-Val-Cit-PABC-OH (1.0 eq), Cbz-N(Me)-Maytansine (1.0 eq), and HATU (1.1 eq) in DMF.
-
Add DIPEA (2.0 eq) to the mixture at 0°C.
-
Stir the reaction at room temperature for 12-16 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by preparative HPLC to yield Fmoc-Val-Cit-amide-Cbz-N(Me)-Maytansine.
-
3.2: Fmoc Deprotection
-
Materials: Fmoc-Val-Cit-amide-Cbz-N(Me)-Maytansine, Piperidine, DMF.
-
Procedure:
-
Dissolve the Fmoc-protected conjugate in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final product, this compound, by preparative HPLC.
-
| Stage 3: Quantitative Data Summary (Estimated) | |
| Reaction | Estimated Yield |
| HATU Coupling | 50-60% |
| Fmoc Deprotection | >90% |
III. Characterization and Purity Analysis
The identity and purity of the final product and all intermediates should be confirmed by a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the compounds and confirm the presence of all expected functional groups.
IV. Logical Relationships in the Synthesis
The synthesis follows a convergent approach where the linker and payload are synthesized separately and then coupled. This strategy allows for the independent optimization of each synthetic route and facilitates the preparation of different drug-linker combinations.
Caption: Convergent synthesis strategy for the target molecule.
V. Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. This technical guide provides a plausible and detailed synthetic route based on established chemical principles and analogous reactions reported in the literature. The successful synthesis of this potent drug-linker conjugate is a critical step in the development of next-generation ADCs for targeted cancer therapy. Researchers and drug development professionals can use this guide as a foundation for their own synthetic efforts, with the understanding that optimization of each step may be necessary to achieve desired yields and purity.
References
An In-Depth Technical Guide to Val-Cit-amide-Cbz-N(Me)-Maytansine: A Key Component in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and application of Val-Cit-amide-Cbz-N(Me)-Maytansine, a critical drug-linker component utilized in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical characteristics, outlines general experimental protocols for its use, and presents its mechanism of action within the context of targeted cancer therapy.
Chemical Structure and Properties
This compound is a complex molecule that combines a potent cytotoxic maytansinoid payload with a cleavable linker system. The maytansinoid acts as the warhead, inducing cell death, while the linker, composed of valine-citrulline (Val-Cit) and a self-emissive p-aminobenzylcarbamate (PABC) group protected with a carboxybenzyl (Cbz) group, ensures stability in circulation and controlled release of the payload within the target cancer cell.
The core components of the molecule are:
-
Maytansine (B1676224): A highly potent microtubule-targeting agent. It disrupts microtubule assembly, leading to mitotic arrest and subsequent apoptosis of cancer cells.[1] Maytansinoids like DM1 and DM4 are synthetic derivatives of maytansine designed for conjugation to antibodies.[2]
-
Valine-Citrulline (Val-Cit) Linker: A dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are highly expressed in the lysosomal compartment of cells. This enzymatic cleavage is a key step in the intracellular release of the cytotoxic payload.
-
Carboxybenzyl (Cbz) Protecting Group: This group protects the linker during synthesis and conjugation.
-
N(Me): Represents a methyl group attached to a nitrogen atom within the linker structure.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C55H78ClN9O15 | |
| Molecular Weight | 1140.71 g/mol | |
| CAS Number | 1628543-59-8 | |
| Appearance | White to off-white solid |
Solubility and Storage
| Condition | Solubility/Stability | Reference |
| In Vitro Solubility | Soluble in DMSO (≥ 2.5 mg/mL) | [2] |
| Storage (Powder) | -20°C for up to 3 years, 4°C for up to 2 years | [2] |
| Storage (In Solvent) | -80°C for up to 6 months, -20°C for up to 1 month | [2] |
Mechanism of Action in Antibody-Drug Conjugates (ADCs)
This compound is a crucial component of ADCs designed to target specific antigens on the surface of cancer cells. The general mechanism of action for an ADC utilizing this drug-linker is a multi-step process that ensures targeted delivery and selective cytotoxicity.
Caption: Mechanism of action of an ADC utilizing a cleavable linker.
This process is particularly relevant for ADCs targeting receptors like c-Met, which is often overexpressed in various solid tumors.[3][4] The binding of the ADC to c-Met leads to the internalization of the complex, followed by the release of the maytansinoid payload, ultimately causing targeted cell death.[5][6]
Experimental Protocols
The following are generalized protocols for the conjugation of maytansinoids to antibodies and for conducting in vitro cytotoxicity assays. These should be adapted and optimized for specific antibodies and cell lines.
Antibody-Maytansinoid Conjugation
This protocol describes a common method for conjugating a thiol-containing maytansinoid derivative (like DM1 or DM4, which are functionally similar to the maytansine in the topic compound) to an antibody via lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Thiol-containing maytansinoid derivative (e.g., DM1)
-
Reducing agent (e.g., DTT or TCEP)
-
Crosslinking reagent (e.g., SMCC)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: The antibody is partially reduced to expose free thiol groups on cysteine residues. This is typically done by incubating the antibody with a controlled amount of a reducing agent.
-
Linker Activation: The maytansinoid is reacted with a heterobifunctional crosslinker, such as SMCC, to create a reactive maleimide (B117702) group.
-
Conjugation: The reduced antibody is then reacted with the activated maytansinoid-linker. The maleimide groups on the linker react with the free thiol groups on the antibody to form a stable thioether bond.
-
Quenching: The reaction is stopped by adding a quenching reagent to react with any unreacted maleimide groups.
-
Purification: The resulting ADC is purified to remove unconjugated maytansinoid, linker, and other small molecules. This is often achieved using size-exclusion chromatography.[7]
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and concentration.
Caption: General workflow for antibody-maytansinoid conjugation.
In Vitro Cytotoxicity Assay
This protocol outlines a standard method for assessing the cytotoxic potential of an ADC in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a c-Met expressing line)
-
Complete cell culture medium
-
ADC construct
-
Control antibody (unconjugated)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The ADC and control antibody are serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing the different concentrations of the ADC or controls.
-
Incubation: The plates are incubated for a set period (e.g., 72-96 hours) to allow the ADC to exert its cytotoxic effect.
-
Viability Assessment: A cell viability reagent is added to each well according to the manufacturer's instructions. This reagent measures a parameter indicative of cell viability, such as ATP content or metabolic activity.
-
Data Analysis: The luminescence or absorbance is measured using a plate reader. The data is then used to generate dose-response curves and calculate the IC50 value (the concentration of the ADC that inhibits cell growth by 50%).[8]
Quantitative Data
While specific IC50 values for this compound are not publicly available in the provided search results, maytansinoid-based ADCs typically exhibit very high potency, with IC50 values often in the sub-nanomolar to low nanomolar range against antigen-positive cancer cell lines.[9] The efficacy is highly dependent on the target antigen expression levels and the specific characteristics of the antibody and linker. For instance, a study on a RON-targeted maytansinoid ADC (Zt/g4-DM1) demonstrated a correlation between the number of RON receptors on the cell surface and the IC50 values in various cancer cell lines.[10]
Conclusion
This compound represents a sophisticated and highly effective drug-linker system for the development of targeted cancer therapies. Its design allows for stable circulation of the ADC and potent, selective release of the maytansinoid payload within cancer cells, minimizing off-target toxicity. The continued exploration and optimization of such components are pivotal for advancing the field of antibody-drug conjugates and improving patient outcomes in oncology.
References
- 1. d-nb.info [d-nb.info]
- 2. Portico [access.portico.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. mythictx.com [mythictx.com]
- 9. tandfonline.com [tandfonline.com]
- 10. e-century.us [e-century.us]
An In-Depth Technical Guide to the Val-Cit Linker Cleavage Mechanism by Lysosomal Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the valine-citrulline (Val-Cit) linker, a critical component in the design of modern antibody-drug conjugates (ADCs). It details the mechanism of its cleavage by lysosomal enzymes, presents quantitative data on its performance, and offers detailed protocols for its evaluation.
Introduction: The Role of Cleavable Linkers in ADCs
Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker, which connects the antibody and the payload, is crucial for an ADC's success. It must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be efficiently cleaved to release the payload once inside the target cell.[1]
Protease-cleavable linkers, such as the Val-Cit dipeptide linker, are designed to be substrates for enzymes that are highly active within the lysosomal compartment of cancer cells, like Cathepsin B.[1] This strategy ensures that the potent cytotoxic agent is unleashed predominantly within the intended target, maximizing therapeutic efficacy while minimizing systemic side effects.[]
The Key Players: Cathepsin B and the Val-Cit-PABC Linker
Cathepsin B is a cysteine protease found primarily in lysosomes, the acidic organelles responsible for cellular degradation and recycling.[1] Its enzymatic activity is optimal in the low pH environment (pH 4.5-5.5) of the lysosome.[1] Critically for ADC therapy, Cathepsin B is frequently overexpressed in numerous tumor types, making it a reliable enzyme for targeted drug release.[1][]
The Val-Cit-PABC linker is a sophisticated system engineered for stability and efficient, traceless drug release.[1] It comprises three main parts:
-
Valine (Val): This amino acid is positioned to interact with the S2 subsite of Cathepsin B's active site.[1]
-
Citrulline (Cit): A non-proteinogenic amino acid that sits (B43327) in the S1 subsite of the enzyme.[1] The Val-Cit sequence has been identified as an excellent substrate for Cathepsin B.[]
-
p-aminobenzyl carbamate (B1207046) (PABC): This self-immolative spacer connects the dipeptide to the drug. Once the Val-Cit peptide bond is cleaved by Cathepsin B, the PABC spacer undergoes a rapid, spontaneous 1,6-elimination reaction to release the unmodified active drug.
The Pathway to Payload Release: Internalization and Trafficking
The journey of an ADC from the bloodstream to the lysosome is a multi-step process that is essential for the Val-Cit linker to encounter its activating enzyme.
-
Binding: The ADC circulates in the bloodstream until its antibody recognizes and binds to a specific target antigen on the surface of a cancer cell.[1]
-
Internalization: Upon binding, the cell internalizes the ADC-antigen complex through receptor-mediated endocytosis, enclosing it within a vesicle called an endosome.[4][5] This is a critical step for most ADCs to exert their effect.[5]
-
Trafficking: The early endosome matures into a late endosome, and its internal pH begins to drop.[4]
-
Lysosomal Fusion: The late endosome eventually fuses with a lysosome.[4][6]
-
Cleavage and Release: Inside the acidic environment of the lysosome, active Cathepsin B recognizes and cleaves the Val-Cit linker.[1][] This initiates the self-immolation of the PABC spacer, releasing the active cytotoxic drug into the cell's interior.
-
Cell Death: The released payload can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.[][6]
The Cleavage Mechanism: A Step-by-Step Breakdown
The enzymatic cleavage of the Val-Cit-PABC linker is a precise biochemical event.
The process begins when Cathepsin B identifies the Val-Cit dipeptide. The enzyme's Cys-His catalytic dyad facilitates the hydrolysis of the peptide bond between the citrulline and the PABC spacer.[1] This cleavage event is the trigger for a spontaneous electronic cascade within the PABC spacer, known as 1,6-elimination. This rapid, self-immolative reaction results in the release of the unmodified payload, carbon dioxide, and a remnant of the spacer.
Quantitative Analysis of Linker Performance
The stability and cleavage rate of the Val-Cit linker are critical for ADC efficacy. These properties are often evaluated in different biological matrices. While specific kinetic values (kcat, KM) can vary significantly based on the full ADC construct, conjugation site, and payload, comparative stability data highlights the linker's intended function.
Table 1: Comparative Stability and Cleavage of Different Peptide Linkers
| Linker | Matrix | Time (hours) | % Cleavage / Degradation | Key Observation |
|---|---|---|---|---|
| Val-Cit (Vedotin) | Human Liver Lysosomes | 0.5 | > 80% | Rapid and efficient cleavage in the target compartment. |
| Val-Cit (Vedotin) | Human Liver S9 Fraction | 24 | ~100% | Slower than in lysosomes but still effective cleavage by cytosolic/microsomal enzymes. |
| Val-Ala (Tesirine) | Human Liver Lysosomes | 24 | ~100% | Cleaves more slowly than Val-Cit initially. |
| Gly-Gly-Phe-Gly (Deruxtecan) | Human Liver Lysosomes | 24 | ~100% | Also cleaves more slowly than Val-Cit. |
| Non-cleavable (Mafodotin) | Human Liver Lysosomes | 24 | 0% | Stable to proteolytic degradation as designed. |
| Val-Cit | Human Plasma | 230 days (t1/2) | Low | Demonstrates high stability in circulation, a key requirement for ADCs. |
| Val-Cit | Mouse Plasma | 80 hours (t1/2) | Moderate | Less stable in mouse plasma due to cleavage by carboxylesterase Ces1C, a consideration for preclinical models.[7][8] |
Note: Data is compiled from multiple sources for illustrative comparison. Absolute values can differ based on experimental conditions.
Experimental Protocols
Evaluating the cleavage and stability of a Val-Cit linker is a foundational step in ADC development. Below are detailed methodologies for key assays.
In Vitro Cathepsin B Cleavage Assay (HPLC or LC-MS Based)
This assay directly measures the rate of payload release from an ADC in the presence of purified Cathepsin B.
Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.[1]
Materials:
-
ADC with Val-Cit linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, pH 5.5, containing 5 mM DTT.
-
Quenching Solution: Cold acetonitrile (B52724) with 0.1% formic acid.
-
Incubator or water bath at 37°C
-
LC-MS system with a C18 column
Methodology:
-
Enzyme Activation: Pre-activate Cathepsin B according to the manufacturer's instructions, typically by incubation in the assay buffer containing DTT.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. A typical setup involves an ADC concentration of ~10 µM and an activated Cathepsin B concentration of ~1 µM.[7]
-
Initiation and Incubation: Initiate the reaction by adding the activated enzyme to the ADC solution. Incubate the mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding an equal volume of cold acetonitrile to the aliquot.[7] This precipitates the antibody and enzyme.
-
Sample Preparation: Centrifuge the quenched samples (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
LC-MS Analysis: Carefully collect the supernatant, which contains the released payload, and inject it into the LC-MS system. Use a suitable gradient elution method to separate the released payload from other components.
-
Data Analysis: Quantify the peak area of the released payload at each time point. Plot the concentration of the released payload against time to determine the cleavage kinetics.[7]
Lysosomal Fraction Cleavage Assay
This assay provides a more biologically relevant environment by using lysosomal extracts, which contain a cocktail of enzymes.
Objective: To evaluate the cleavage of the Val-Cit linker by the complete enzymatic machinery of lysosomes.[7]
Materials:
-
ADC with Val-Cit linker
-
Commercially available rat or human liver lysosomal fractions[7]
-
Assay Buffer: 100 mM sodium acetate, pH 5.0, containing 10 mM DTT.[7]
-
Optional: Cathepsin B inhibitor (e.g., CA-074) for specificity control.[9]
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.[7]
-
Initiation: Add the lysosomal fraction to the reaction mixture to start the cleavage. For a negative control, pre-incubate a separate reaction with a Cathepsin B inhibitor before adding the ADC.[7]
-
Incubation and Sampling: Incubate at 37°C and collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[7]
-
Sample Processing and Analysis: Follow steps 5-8 from the In Vitro Cathepsin B Cleavage Assay to quench the reaction and analyze the samples by LC-MS.[7]
Conclusion
The Cathepsin B-mediated cleavage of the Val-Cit linker is a highly effective and clinically validated strategy for achieving tumor-specific drug release in antibody-drug conjugates.[1] Its success relies on a sequence of well-understood events, from ADC internalization and trafficking to the lysosome, culminating in a specific enzymatic cleavage that triggers a self-immolative cascade to release the active drug.[1] Understanding the kinetics, stability, and mechanism of this linker through robust in vitro assays is paramount for the design and development of safe and effective ADC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Vitro Cytotoxicity Assays for Maytansinoid Payloads
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core principles and methodologies for assessing the in vitro cytotoxicity of maytansinoid payloads, potent anti-cancer agents frequently utilized in antibody-drug conjugates (ADCs).
Introduction to Maytansinoids and Their Mechanism of Action
Maytansinoids, such as maytansine (B1676224) and its derivatives DM1 and DM4, are highly potent microtubule-targeting agents.[1][2] Originally isolated from the Ethiopian shrub Maytenus ovatus, these compounds exert their cytotoxic effects by inhibiting the assembly of microtubules, crucial components of the cellular cytoskeleton.[1][3] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[][5][6] Due to their high potency, maytansinoids are often conjugated to monoclonal antibodies to form ADCs, which selectively deliver the cytotoxic payload to cancer cells expressing a specific target antigen, thereby minimizing systemic toxicity.[3][7]
The general mechanism of action for a maytansinoid-based ADC involves several key steps:
-
Binding: The ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.[8]
-
Payload Release: Inside the cell, the maytansinoid payload is released from the antibody, often within the lysosomal compartment, through cleavage of the linker.[8][9]
-
Target Engagement: The released maytansinoid binds to tubulin, disrupting microtubule function.[3][]
-
Cell Death: The disruption of microtubule dynamics leads to mitotic arrest and ultimately, apoptosis.
Core Principles of In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are fundamental for evaluating the potency and efficacy of maytansinoid payloads and their corresponding ADCs. These assays measure the ability of a compound to kill cells or inhibit their proliferation. The primary endpoint is often the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. A lower IC50 value indicates a more potent compound.
Several types of assays are commonly employed, each with its own advantages and limitations. These can be broadly categorized as:
-
Metabolic Assays: These assays measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.
-
Luminescent Assays: These assays often measure ATP levels, which are indicative of metabolically active cells.
-
Apoptosis Assays: These assays detect specific markers of programmed cell death.
-
Cell Cycle Analysis: This method determines the proportion of cells in different phases of the cell cycle, revealing the cell cycle arrest induced by the compound.
Key In Vitro Cytotoxicity Assays and Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric assay to assess cell viability.[10][11] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product.[10][12] The amount of formazan produced is proportional to the number of living cells.[11]
Experimental Protocol:
-
Cell Seeding:
-
Harvest and count cells. For adherent cells, use trypsin to detach them.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in a final volume of 100 µL of culture medium.
-
Include control wells with medium only (for blank measurements) and wells with untreated cells.[5]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach and recover.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the maytansinoid payload or ADC in culture medium.
-
Add the diluted compounds to the appropriate wells. The final volume in each well should be consistent (e.g., 200 µL).[5]
-
Incubate the plate for a specified period, typically ranging from 48 to 144 hours, depending on the cell line and experimental design.[5]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or a 10% SDS-HCl solution, to each well to dissolve the formazan crystals.[11]
-
If using DMSO, gently pipette to ensure complete dissolution. If using an SDS-HCl solution, the plate may need to be incubated in the dark at 37°C overnight.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Luminescent Cell Viability Assays
Luminescent assays, such as those measuring ATP levels, offer a highly sensitive method for determining cell viability. The principle is that only metabolically active cells produce ATP, and the amount of ATP is directly proportional to the number of viable cells.[14] These assays typically involve adding a reagent that lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a light-producing reaction.[14]
Experimental Protocol:
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). Opaque-walled plates are recommended to prevent signal crosstalk.[15]
-
Reagent Addition:
-
Allow the assay plate and the luminescent cell viability reagent to equilibrate to room temperature.
-
Add a volume of the reagent equal to the volume of the cell culture medium in each well.
-
-
Incubation and Data Acquisition:
-
Mix the contents of the wells on an orbital shaker for approximately 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Apoptosis Assays (e.g., Caspase-Glo 3/7 Assay)
Maytansinoids induce apoptosis, which involves the activation of a cascade of enzymes called caspases. Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm that the observed cytotoxicity is due to apoptosis.[16]
Experimental Protocol:
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).[16]
-
Caspase-Glo® 3/7 Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
-
Incubation and Data Acquisition:
-
Gently mix the contents of the wells using a plate shaker at a low speed for 30 seconds to 2 minutes.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17] Since maytansinoids cause a G2/M arrest, this analysis can provide mechanistic insight into their cytotoxic effect.[5]
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat them with the maytansinoid compound or ADC for a specified time (e.g., 24 hours).[17]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including any floating cells in the supernatant) and wash them with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol (B145695) and incubating them at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
-
Data Acquisition:
-
Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content of the cells, allowing for the quantification of cells in each phase of the cell cycle.
-
Data Presentation: Comparative Cytotoxicity of Maytansinoid Payloads
The following table summarizes the in vitro cytotoxicity (IC50 values) of various maytansinoid payloads and ADCs across different cancer cell lines.
| Maytansinoid/ADC | Cell Line | Target Antigen | Linker | IC50 (nmol/L) | Reference |
| Maytansine | COLO 205 | - | - | Not specified | [18] |
| DM1SMe | COLO 205 | - | - | Not specified | [18] |
| Paclitaxel | COLO 205 | - | - | Not specified | [18] |
| Vinblastine | COLO 205 | - | - | Not specified | [18] |
| Maytansine | COLO 205MDR | - | - | Not specified | [18] |
| DM1SMe | COLO 205MDR | - | - | Not specified | [18] |
| Paclitaxel | COLO 205MDR | - | - | Not specified | [18] |
| Vinblastine | COLO 205MDR | - | - | Not specified | [18] |
| Maytansine | HCT-15 | - | - | Not specified | [18] |
| Paclitaxel | HCT-15 | - | - | Not specified | [18] |
| Vinblastine | HCT-15 | - | - | Not specified | [18] |
| Maytansine | UO-31 | - | - | Not specified | [18] |
| Paclitaxel | UO-31 | - | - | Not specified | [18] |
| Vinblastine | UO-31 | - | - | Not specified | [18] |
| Anti-CanAg-SMCC-DM1 | COLO 205 | CanAg | SMCC | Not specified | [18] |
| Anti-CanAg-PEG4Mal-DM1 | COLO 205 | CanAg | PEG4Mal | Not specified | [18] |
| Anti-CanAg-SMCC-DM1 | COLO 205MDR | CanAg | SMCC | Not specified | [18] |
| Anti-CanAg-PEG4Mal-DM1 | COLO 205MDR | CanAg | PEG4Mal | Not specified | [18] |
| Anti-EpCAM-SMCC-DM1 | HCT-15 | EpCAM | SMCC | Not specified | [5] |
| Anti-EpCAM-PEG4Mal-DM1 | HCT-15 | EpCAM | PEG4Mal | Not specified | [5] |
| IMGC936 | Various | ADAM9 | DM21-C | 0.2 - 224 | [19] |
| Antibody A2-SMCC-DM1 | MOLM-13 | CD33 | SMCC | ~0.1 - 0.3 | [20] |
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of Maytansinoid-Induced Cytotoxicity
Caption: Signaling pathway of maytansinoid-induced cytotoxicity.
General Experimental Workflow for an In Vitro Cytotoxicity Assay
Caption: General workflow for an in vitro cytotoxicity assay.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. adcreview.com [adcreview.com]
- 3. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. books.rsc.org [books.rsc.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. abcam.com [abcam.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. criver.com [criver.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Targeted Cancer Therapy: An In-depth Technical Guide to the Discovery and Evolution of Maytansinoid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, a class of potent microtubule-targeting agents, have carved a significant niche in the landscape of cancer therapeutics. Originally isolated from the Ethiopian shrub Maytenus ovatus, maytansine (B1676224) and its derivatives have transitioned from being promising but toxic natural products to pivotal components of highly specific and effective antibody-drug conjugates (ADCs).[1] This technical guide provides a comprehensive overview of the discovery, evolution, and application of maytansinoid derivatives in cancer therapy, with a focus on the data, experimental protocols, and signaling pathways that have defined their development.
The Initial Discovery and Development of Maytansine
The journey of maytansinoids in oncology began in 1972 with the isolation of maytansine.[1] A member of the ansamycin (B12435341) family of macrolides, maytansine demonstrated extraordinary potency as a microtubule-targeting agent, inducing mitotic arrest and cell death at subnanomolar concentrations.[1] Its mechanism of action involves binding to tubulin, a crucial protein for microtubule formation, thereby disrupting the cellular machinery essential for cell division.[1]
Despite its potent in vitro cytotoxicity, the clinical development of maytansine as a standalone chemotherapeutic agent was hampered by a narrow therapeutic window and significant systemic toxicity. These early clinical trials highlighted the need for a targeted delivery system to harness the potent cytotoxic activity of maytansinoids while minimizing off-target effects. This challenge paved the way for the development of maytansinoid-based antibody-drug conjugates.
The Evolution to Maytansinoid-Based Antibody-Drug Conjugates (ADCs)
The limitations of systemic maytansine administration led researchers to explore its potential as a payload for ADCs. The core concept of an ADC is to use a monoclonal antibody to selectively deliver a highly potent cytotoxic agent to cancer cells that overexpress a specific target antigen. This targeted approach aims to increase the therapeutic index of the cytotoxic drug by concentrating its activity at the tumor site.
To be suitable for conjugation to an antibody, the maytansine structure required chemical modification. This led to the development of maytansinoid derivatives, most notably DM1 (emtansine) and DM4 (ravtansine), which incorporate a thiol group to facilitate linkage to an antibody via a linker molecule.
Key Maytansinoid Derivatives: DM1 and DM4
-
DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine): A derivative of maytansine where the N-acetyl group is replaced with a mercaptopropionyl group, introducing a thiol handle for conjugation.
-
DM4 (N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine): Another maytansine derivative with a sterically hindered thiol-containing group, which can influence the stability and release characteristics of the ADC.
Linker Technology: The Bridge Between Antibody and Payload
The linker plays a critical role in the efficacy and safety of an ADC. It must be stable in circulation to prevent premature release of the cytotoxic payload, yet allow for its efficient release within the target cancer cell. Two main types of linkers are used for maytansinoid ADCs:
-
Cleavable Linkers: These linkers are designed to be cleaved by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes. An example is a disulfide-containing linker, which is cleaved in the reducing environment of the cell.
-
Non-cleavable Linkers: These linkers rely on the degradation of the antibody itself within the lysosome of the cancer cell to release the maytansinoid payload. A common example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, which forms a stable thioether bond.
Approved Maytansinoid ADCs: A Clinical Success Story
The development of maytansinoid ADCs has led to the approval of several impactful cancer therapies.
Trastuzumab Emtansine (T-DM1, Kadcyla®)
T-DM1 is an ADC composed of the HER2-targeting antibody trastuzumab, linked to the maytansinoid derivative DM1 via the non-cleavable SMCC linker. It was approved for the treatment of HER2-positive metastatic breast cancer.
Mirvetuximab Soravtansine (B3322474) (IMGN853, Elahere™)
Mirvetuximab soravtansine is an ADC targeting the folate receptor alpha (FRα), which is overexpressed in some ovarian cancers. It utilizes the maytansinoid derivative DM4 as its payload.[2][3]
Mechanism of Action of Maytansinoid ADCs
The mechanism of action of a maytansinoid ADC is a multi-step process that leverages both the targeting specificity of the antibody and the potent cytotoxicity of the maytansinoid payload.
Data Presentation
Table 1: In Vitro Cytotoxicity of Trastuzumab Emtansine (T-DM1) in Breast Cancer Cell Lines
| Cell Line | HER2 Expression | IC50 (µg/mL) | Reference |
| SK-BR-3 | High | 0.007 - 0.018 | [4] |
| BT-474 | High | 0.085 - 0.148 | [4] |
| HCC1954 | High | High Sensitivity | [5] |
| MDA-MB-453 | Moderate | Low Sensitivity | [5] |
| AU-565 | High | High Sensitivity | [5] |
| SKOV-3 | Low | 1.2 | [5] |
| MCF-7 | Low | >10 | [4] |
| MDA-MB-468 | Negative | ~3-5 | [4] |
Table 2: Pharmacokinetic Parameters of Trastuzumab Emtansine (T-DM1) in Patients with HER2-Positive Metastatic Breast Cancer
| Parameter | Value | Unit | Reference |
| Clearance | 0.676 | L/day | [6] |
| Volume of Distribution (Central) | 3.127 | L | [6] |
| Terminal Elimination Half-life | 3.94 | days | [6] |
| Cycle 1 Cmax | 74.4 ± 10.1 | µg/mL | [7] |
| Cycle 1 Ctrough | 1.34 ± 0.802 | µg/mL | [7] |
| Cycle 1 AUCinf | 338 ± 69.5 | µg*day/mL | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of maytansinoid ADCs on cancer cell lines.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
Maytansinoid ADC
-
Unconjugated antibody (control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the maytansinoid ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the various ADC or antibody concentrations. Include untreated cells as a control.
-
Incubate for a specified period (e.g., 72-120 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well and mix to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
In Vivo Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the in vivo efficacy of maytansinoid ADCs in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
Maytansinoid ADC
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) mixed with or without Matrigel into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, maytansinoid ADC at different doses).
-
Administer the ADC and vehicle control via an appropriate route (e.g., intravenous injection) according to a predetermined schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect.
-
Perform statistical analysis to compare treatment groups.
-
Synthesis of DM1
The synthesis of DM1 involves the modification of maytansinol (B1676226), which is obtained from the fermentation of Actinosynnema pretiosum producing ansamitocins, followed by reductive cleavage of the C-3 ester.
-
Preparation of the Linker Precursor: N-methyl-N-(3-methyldithiopropanoyl)-L-alanine is synthesized.
-
Esterification: Maytansinol is esterified with the linker precursor in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like zinc chloride to yield the methyldithio-containing maytansinoid.
-
Reduction: The disulfide bond is then reduced using a reducing agent like dithiothreitol (B142953) (DTT) to generate the free thiol group of DM1.[8][9]
Synthesis of DM4
The synthesis of DM4 follows a similar principle to that of DM1, but with a different linker precursor to introduce the sterically hindered thiol group.
-
Preparation of the Linker Precursor: 4-Mercapto-4-methylpentanoic acid is prepared and then converted to its N-hydroxysuccinimide ester. This is then reacted with N-methyl-L-alanine.[10]
-
Esterification: The resulting carboxylic acid is coupled to maytansinol using DCC and zinc chloride.[10]
-
Reduction: The disulfide bond in the resulting maytansinoid is reduced with DTT to yield DM4.[10]
Signaling Pathways and Logical Relationships
Maytansinoid-induced microtubule disruption triggers a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis.
Conclusion
The journey of maytansinoids from a natural product with limited clinical utility to a cornerstone of modern ADC technology exemplifies the power of targeted drug delivery. The development of derivatives like DM1 and DM4, coupled with sophisticated linker technologies, has enabled the creation of highly effective and specific cancer therapies. As our understanding of tumor biology and protein engineering advances, the potential for developing novel and even more potent maytansinoid-based ADCs continues to grow, offering new hope for patients with a variety of cancers.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
Navigating the Challenges of Plasma Stability for Val-Cit-amide-Cbz-N(Me)-Maytansine Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the stability of the linker connecting the antibody to the cytotoxic payload. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. This technical guide provides a comprehensive overview of the plasma stability of ADCs utilizing the Val-Cit-amide-Cbz-N(Me)-Maytansine linker-payload system, a key area of investigation in the development of next-generation cancer therapeutics.
Understanding the Val-Cit Linker and its Plasma Stability Profile
The valine-citrulline (Val-Cit) dipeptide linker is one of the most widely used cathepsin B-cleavable linkers in ADC development.[1][2] Its design is predicated on its stability at physiological pH in the bloodstream and its selective cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[3][4] Following internalization of the ADC into the target cancer cell, the linker is cleaved, releasing the potent maytansinoid payload to exert its cytotoxic effect.[4]
However, extensive preclinical studies have revealed significant species-specific differences in the plasma stability of the Val-Cit linker. While generally stable in human and non-human primate plasma, it exhibits marked instability in rodent plasma.[1][5] This instability is primarily attributed to the enzymatic activity of carboxylesterase 1C (Ces1C) in rodents, which can prematurely cleave the linker, leading to off-target payload release.[3][4] This phenomenon underscores the importance of selecting appropriate animal models for the preclinical evaluation of ADCs employing Val-Cit linkers.
Furthermore, research has indicated that human neutrophil elastase may also contribute to the aberrant cleavage of the Val-Cit linker, potentially leading to off-target toxicities such as neutropenia.[2][4][6]
Summary of Val-Cit Linker Plasma Stability
| Species | Stability | Primary Plasma Enzyme Responsible for Cleavage | Key Considerations |
| Human | High | Low susceptibility to plasma enzymes | Considered a reliable model for clinical stability.[1][5] |
| Cynomolgus Monkey | High | Low susceptibility to plasma enzymes | Often used as a relevant non-human primate model.[1][5] |
| Rat | Low | Carboxylesterase 1C (Ces1C) | Prone to premature payload release, potentially leading to misleading pharmacokinetic and toxicity data.[4][5] |
| Mouse | Low | Carboxylesterase 1C (Ces1C) | Similar to rats, shows significant linker instability, which can complicate the interpretation of efficacy and safety studies.[1][3][4] |
Experimental Protocols for Assessing Plasma Stability
A robust assessment of ADC plasma stability is a cornerstone of preclinical development. The following is a generalized protocol for an in vitro plasma stability assay, primarily employing liquid chromatography-mass spectrometry (LC-MS) to monitor the integrity of the ADC over time.
In Vitro Plasma Stability Assay Protocol
1. Objective: To determine the rate of drug-linker cleavage from an ADC when incubated in plasma from various species (e.g., human, cynomolgus monkey, rat, mouse) at physiological temperature.
2. Materials:
-
This compound ADC
-
Control ADC with a known stable linker (optional)
-
Plasma from human, cynomolgus monkey, rat, and mouse (citrate or heparin-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Immunoaffinity capture reagents (e.g., Protein A or anti-human IgG magnetic beads)
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0)
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
-
Analytical columns (e.g., reversed-phase C8 or C18)
3. Methodology:
-
Incubation:
-
Thaw frozen plasma at 37°C.
-
Spike the ADC into the plasma at a final concentration of approximately 50-100 µg/mL.
-
A control sample should be prepared by spiking the ADC into PBS.
-
Incubate all samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 2, 6, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to quench any further enzymatic activity until analysis.
-
-
Sample Preparation (Immunoaffinity Capture):
-
Thaw the plasma samples on ice.
-
Add Protein A or anti-human IgG magnetic beads to an appropriate volume of each plasma aliquot.
-
Incubate for 1-2 hours at 4°C with gentle mixing to allow the ADC to bind to the beads.
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove unbound plasma proteins.
-
Elute the ADC from the beads using an elution buffer.
-
Immediately neutralize the eluate with a neutralization buffer.
-
-
LC-MS Analysis:
-
Analyze the purified ADC samples by LC-MS.
-
The primary metric for stability is the drug-to-antibody ratio (DAR), which is determined by deconvolution of the mass spectra of the intact or reduced ADC.[7][8]
-
Alternatively, the concentration of the released payload in the plasma supernatant can be quantified using a multiple reaction monitoring (MRM) LC-MS/MS method.[9]
-
4. Data Analysis:
-
Calculate the average DAR for each time point.
-
Plot the average DAR as a function of time for each species.
-
The rate of DAR loss provides a quantitative measure of the ADC's plasma stability.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the experimental workflow for plasma stability assessment, the mechanism of maytansine (B1676224) action, and the differential cleavage pathways of the Val-Cit linker.
Caption: Experimental workflow for in vitro plasma stability assessment of ADCs.
Caption: Mechanism of action for maytansinoid-based ADCs.
Caption: Intended vs. premature cleavage pathways of the Val-Cit linker.
Conclusion
The plasma stability of the Val-Cit linker is a multifaceted issue that requires careful consideration throughout the ADC development process. While it offers the advantage of targeted, enzyme-specific cleavage within the tumor microenvironment, its susceptibility to premature cleavage in rodent plasma and potentially by human enzymes necessitates a thorough and species-inclusive evaluation strategy. By employing robust in vitro plasma stability assays and understanding the underlying enzymatic mechanisms, researchers can better predict the clinical performance of this compound conjugates and design more effective and safer ADC therapeutics. The development of next-generation linkers with improved stability profiles continues to be an active area of research aimed at overcoming the limitations of current technologies.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Preliminary Bioactivity of Novel Maytansinoid Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary bioactivity of novel maytansinoid compounds, potent microtubule-targeting agents with significant potential in oncology. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Introduction to Novel Maytansinoids
Maytansinoids are a class of potent antimitotic agents that exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[1] While the parent compound, maytansine, demonstrated high cytotoxicity, its clinical development was hampered by systemic toxicity.[2] Recent advancements have focused on the synthesis of novel maytansinoid analogs with improved therapeutic indices, often for use in antibody-drug conjugates (ADCs).[2] These next-generation maytansinoids are designed to offer enhanced potency, selectivity, and reduced off-target effects. This guide focuses on the preliminary bioactivity studies of these emerging compounds.
Quantitative Bioactivity Data
The antiproliferative activity of novel maytansinoid compounds is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following table summarizes the in vitro cytotoxicity of selected novel maytansinoid derivatives.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| IMGC936 | NCI-H292 (Lung Carcinoma) | 1.2 | [2] |
| HCT-116 (Colon Carcinoma) | 0.8 | [2] | |
| JIMT-1 (Breast Carcinoma) | 2.5 | [2] | |
| OVCAR-3 (Ovarian Carcinoma) | 0.5 | [2] | |
| DM21-C | A-431 (Epidermoid Carcinoma) | 0.3 | [2] |
| Compound 127a | MCF-7 (Breast Adenocarcinoma) | 83 | [3] |
| Compound 127b | MCF-7 (Breast Adenocarcinoma) | 110 | [3] |
| Compound 127c | MCF-7 (Breast Adenocarcinoma) | 190 | [3] |
| Compound 22 | MCF-7 (Breast Adenocarcinoma) | Not specified, potent | [3] |
| Compound 23 | MCF-7 (Breast Adenocarcinoma) | Not specified, high activity | [3] |
| Compound 24 | MCF-7 (Breast Adenocarcinoma) | Not specified, high activity | [3] |
| Compound 50 | MCF-7 (Breast Adenocarcinoma) | 13,200 | [3] |
| HepG2 (Hepatocellular Carcinoma) | 22,600 | [3] | |
| Compound 51 | MCF-7 (Breast Adenocarcinoma) | 24,900 | [3] |
| HepG2 (Hepatocellular Carcinoma) | 16,200 | [3] | |
| Compound 63a | MCF-7 (Breast Adenocarcinoma) | 4.7 | [3] |
| Compound 75 | MCF-7 (Breast Adenocarcinoma) | 8,300 (µg/mL) | [3] |
| Compound 76 | MCF-7 (Breast Adenocarcinoma) | 8,280 (µg/mL) | [3] |
| Compound 77 | MCF-7 (Breast Adenocarcinoma) | 7,900 (µg/mL) | [3] |
| Compound 131 | MCF-7 (Breast Adenocarcinoma) | 1,330 | [3] |
| MDA-MB-231 (Breast Adenocarcinoma) | 5,000 | [3] | |
| Compound 6h | MDA-MB-231 (Breast Adenocarcinoma) | 24,720 | [4] |
| A549 (Lung Carcinoma) | 42,960 | [4] | |
| Compound 6a | MDA-MB-231 (Breast Adenocarcinoma) | 38,900 | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[5]
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
96-well plates
-
Novel maytansinoid compounds
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the novel maytansinoid compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated cells as controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[7]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 1-4 hours.[7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[8]
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Novel maytansinoid compounds
-
Positive control (e.g., colchicine)
-
Negative control (vehicle)
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Prepare a tubulin polymerization mix on ice containing tubulin, GTP, and General Tubulin Buffer. Prepare serial dilutions of the novel maytansinoid compounds.[8]
-
Assay Initiation: Pipette the compound dilutions (or controls) into the wells of a pre-warmed 96-well plate. To start the reaction, add the cold tubulin polymerization mix to each well.[8]
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[8]
-
Data Analysis: Plot the absorbance versus time for each concentration. Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization). Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.[8]
Visualizations
Experimental Workflow for Bioactivity Screening
Caption: Workflow for preliminary bioactivity assessment of novel maytansinoids.
Maytansinoid-Induced Apoptosis Signaling Pathway
Caption: Signaling cascade of maytansinoid-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. repositorio.usp.br [repositorio.usp.br]
- 7. MTT (Assay protocol [protocols.io]
- 8. benchchem.com [benchchem.com]
The Bystander Effect of Cleavable Linkers in Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical mechanism in Antibody-Drug Conjugate (ADC) therapy, significantly enhancing their anti-tumor activity, particularly in heterogeneous tumors. This guide provides a comprehensive overview of the bystander effect mediated by cleavable linkers in ADCs, detailing the underlying mechanisms, linker technologies, experimental validation, and its implications for ADC design and development.
Introduction to the Bystander Effect in ADCs
An Antibody-Drug Conjugate is a tripartite therapeutic designed for targeted chemotherapy. It consists of a monoclonal antibody that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. The ideal ADC selectively delivers the payload to cancer cells, minimizing systemic toxicity.
The bystander effect occurs when the cytotoxic payload released from the target antigen-positive (Ag+) cancer cell diffuses out and kills neighboring antigen-negative (Ag-) tumor cells.[1][2] This phenomenon is particularly crucial for treating tumors with heterogeneous antigen expression, where not all cancer cells express the target antigen.[3] By eliminating adjacent non-targeted cells, the bystander effect can lead to a more profound and durable anti-tumor response.[4]
The capacity of an ADC to induce a bystander effect is fundamentally dependent on the properties of its linker and payload.[] Cleavable linkers are designed to release the payload under specific conditions within the tumor microenvironment or inside the target cell, a prerequisite for the payload to diffuse and act on neighboring cells.[][6]
The Central Role of Cleavable Linkers
Cleavable linkers are engineered to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers prevalent in the tumor microenvironment or within tumor cells.[7][8] This controlled release is essential for enabling the bystander effect. In contrast, non-cleavable linkers release the payload only after the antibody is fully degraded within the lysosome of the target cell.[6] The resulting payload-amino acid catabolite is often charged and membrane-impermeable, thus preventing it from diffusing out of the cell and inducing a bystander effect.[4][9]
Types of Cleavable Linkers and Their Mechanisms
There are three primary categories of cleavable linkers, each exploiting different physiological conditions of the tumor microenvironment or intracellular compartments.[6][10]
-
Protease-Sensitive Linkers: These linkers incorporate a peptide sequence that is a substrate for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[6][11] A commonly used dipeptide linker is valine-citrulline (vc).[6] Upon internalization of the ADC into the target cell and trafficking to the lysosome, cathepsin B cleaves the vc linker, releasing the payload.[11] Some evidence also suggests that proteases secreted by tumor cells can cleave these linkers extracellularly.[2]
-
pH-Sensitive Linkers: These linkers, such as hydrazones, are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[10][11] This pH differential allows for the targeted release of the payload within the endo-lysosomal pathway of the cancer cell.[12]
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is susceptible to reduction. The concentration of glutathione (B108866) (GSH), a reducing agent, is significantly higher inside cells compared to the bloodstream.[11] This gradient facilitates the cleavage of the disulfide linker and release of the payload predominantly within the intracellular environment.[13]
Mechanism of the Bystander Effect
The bystander killing process involves a sequence of events that begins with the ADC binding to its target antigen on the surface of a cancer cell. The subsequent steps are illustrated in the diagram below.
Caption: Mechanism of the ADC bystander effect.
The process unfolds as follows:
-
The ADC binds to the target antigen on the surface of an Ag+ tumor cell.
-
The ADC-antigen complex is internalized via endocytosis.
-
The complex traffics through the endosomal and lysosomal compartments.
-
Within the lysosome (or endosome), the cleavable linker is broken by proteases or low pH, releasing the cytotoxic payload.
-
The released payload exerts its cytotoxic effect, leading to the death of the Ag+ cell.
-
Crucially for the bystander effect, if the payload is membrane-permeable, it can diffuse out of the dying Ag+ cell and into the tumor microenvironment.[]
-
The payload then penetrates adjacent Ag- cells, inducing their death.
Key Factors Influencing the Bystander Effect
The efficiency of the bystander effect is not solely dependent on the linker. Several other factors play a critical role:
-
Payload Properties: The physicochemical properties of the payload are paramount. To diffuse across cell membranes, the payload must be sufficiently lipophilic and preferably neutral (uncharged).[][9] Payloads like MMAE (monomethyl auristatin E) and DXd (deruxtecan) are highly membrane-permeable and have demonstrated significant bystander killing.[4] In contrast, payloads like DM1, used in T-DM1 with a non-cleavable linker, are charged and cannot efficiently cross cell membranes.[9]
-
Linker Stability: The linker must be stable enough in circulation to prevent premature payload release, which can lead to systemic toxicity.[8][14] However, some degree of linker instability in the tumor microenvironment can also contribute to the bystander effect through extracellular payload release.[15]
-
Drug-to-Antibody Ratio (DAR): A higher DAR can lead to a greater concentration of payload delivered to the tumor, potentially enhancing the bystander effect. However, a very high DAR can negatively impact the ADC's pharmacokinetics and increase systemic toxicity.[14]
Experimental Protocols for Assessing the Bystander Effect
Validating and quantifying the bystander effect is a critical step in the preclinical development of ADCs.[4] The following are key experimental methodologies employed for this purpose.
In Vitro Co-Culture Bystander Assay
This is a fundamental assay to evaluate the bystander effect.[4]
Methodology:
-
Cell Line Selection: Two cell lines are chosen: an antigen-positive (Ag+) line that expresses the target antigen of the ADC and an antigen-negative (Ag-) line that does not. To distinguish between the two cell populations, the Ag- cells are often engineered to express a reporter gene, such as Green Fluorescent Protein (GFP) or luciferase.[1][16]
-
Co-Culture Seeding: The Ag+ and Ag- cells are seeded together in the same culture wells at a defined ratio (e.g., 1:1, 1:3).[16]
-
ADC Treatment: The co-culture is treated with varying concentrations of the ADC for a specified duration (e.g., 72-96 hours).
-
Viability Assessment: The viability of the Ag- cell population is selectively measured. If using fluorescently labeled Ag- cells, this can be done using flow cytometry or high-content imaging.[16] If luciferase-labeled cells are used, a luminescence-based assay is performed.[16]
-
Data Analysis: The reduction in the viability of the Ag- cells in the presence of Ag+ cells and the ADC, compared to controls (Ag- cells alone with ADC, co-culture without ADC), indicates a bystander effect.[3]
Caption: Workflow for an in vitro co-culture bystander assay.
Conditioned Medium Transfer Assay
This assay helps to confirm that the bystander effect is mediated by a soluble factor (the released payload) in the culture medium.[3]
Methodology:
-
Conditioned Medium Generation: The Ag+ cells are cultured alone and treated with the ADC for a period (e.g., 48-72 hours) to allow for payload release into the medium.
-
Medium Collection: The culture medium, now "conditioned" with the released payload, is collected and filtered to remove any cells or debris.
-
Treatment of Ag- Cells: The conditioned medium is then transferred to a separate culture of Ag- cells.
-
Viability Assessment: After a suitable incubation period, the viability of the Ag- cells is measured.
-
Interpretation: A decrease in the viability of Ag- cells treated with the conditioned medium from ADC-treated Ag+ cells demonstrates that a cytotoxic agent was released into the medium and is responsible for the killing.[3]
Quantitative Data and Comparative Analysis
The choice of linker and payload dramatically impacts the extent of the bystander effect and, consequently, the ADC's therapeutic profile. A classic example is the comparison between Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (B607063) (T-DXd or DS-8201a), both targeting HER2.[9]
| ADC | Linker Type | Linker Chemistry | Payload | Payload Permeability | Bystander Effect |
| T-DM1 (Kadcyla®) | Non-cleavable | Thioether (SMCC) | DM1 | Low (charged) | Minimal to none[9] |
| T-DXd (Enhertu®) | Cleavable | Protease-sensitive (GGFG) | DXd | High (permeable) | Potent[9][15] |
The potent bystander effect of T-DXd is thought to contribute to its remarkable efficacy in patients with low HER2-expressing tumors, where T-DM1 has shown limited activity.[9] This highlights the clinical significance of designing ADCs with an optimal bystander killing capability.
Implications for ADC Design and Clinical Efficacy
The bystander effect is a double-edged sword. While it can significantly enhance anti-tumor efficacy, especially in heterogeneous tumors, it can also increase the risk of off-target toxicity if the payload is prematurely released in circulation or affects healthy bystander cells in the tumor microenvironment.[14][17]
Key considerations for ADC development:
-
Tumor Biology: For tumors with highly homogeneous antigen expression, a non-cleavable ADC might be preferred to minimize off-target toxicity.[17] For heterogeneous tumors, a cleavable ADC with a potent bystander effect is likely to be more effective.[3]
-
Linker and Payload Optimization: The selection of the cleavable linker and a payload with appropriate membrane permeability is a critical design feature to balance efficacy and safety.[4] The linker must be sufficiently stable in plasma to minimize systemic exposure to the free payload.[8]
-
Therapeutic Window: The ultimate goal is to design an ADC with a wide therapeutic window, maximizing tumor cell killing (including bystander killing) while minimizing toxicity to healthy tissues.
Conclusion
The bystander effect, enabled by cleavable linkers, is a powerful mechanism that can significantly augment the therapeutic potential of ADCs. By allowing the cytotoxic payload to kill not only the target cancer cells but also their antigen-negative neighbors, these ADCs can overcome tumor heterogeneity, a major challenge in cancer therapy. A thorough understanding of the interplay between the linker, payload, and the tumor microenvironment is essential for the rational design of the next generation of highly effective and safe ADC therapeutics. The experimental protocols outlined in this guide provide a framework for the robust preclinical evaluation of this critical ADC attribute.
References
- 1. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 12. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 13. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 16. researchgate.net [researchgate.net]
- 17. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
Methodological & Application
protocol for conjugating Val-Cit-amide-Cbz-N(Me)-Maytansine to antibodies
Application Notes & Protocols
Topic: Protocol for Conjugating Val-Cit-amide-Cbz-N(Me)-Maytansine to Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1] The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides a detailed protocol for the conjugation of a maytansinoid payload to an antibody using a specific linker system: Val-Cit-amide-Cbz-N(Me).
Maytansinoids are highly potent microtubule-depolymerizing agents that induce cell cycle arrest and apoptosis.[2][3] The valine-citrulline (Val-Cit) dipeptide component of the linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated within tumor cells.[4][] This enzymatic cleavage ensures the targeted release of the maytansinoid payload inside the cancer cell, thereby maximizing its therapeutic effect while minimizing off-target toxicity.[]
The following protocol details a common conjugation strategy involving the reduction of native interchain disulfide bonds on the antibody to generate reactive thiol groups, which are then coupled to a maleimide-activated version of the drug-linker. This method allows for a controlled drug-to-antibody ratio (DAR).
Overall Experimental Workflow
The conjugation process involves several key stages, from antibody preparation to the final characterization of the purified ADC.
Caption: General workflow for cysteine-based antibody-drug conjugation.
Experimental Protocols
This protocol assumes the this compound drug-linker is functionalized with a maleimide (B117702) group for conjugation to antibody thiol groups.
Part 1: Antibody Preparation
-
Buffer Exchange: The antibody must be in an amine-free buffer, such as Phosphate Buffered Saline (PBS), to avoid interference with potential future lysine (B10760008) conjugation strategies and to ensure optimal pH for the reduction and conjugation steps.
-
If necessary, perform a buffer exchange using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF).[6]
-
The recommended buffer is PBS containing 5 mM EDTA at pH 7.4.
-
-
Concentration Adjustment:
-
Measure the antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
Adjust the final concentration to 5-10 mg/mL using the reaction buffer.
-
Part 2: Antibody Reduction
This step reduces the antibody's interchain disulfide bonds to create free thiol (-SH) groups for conjugation. An IgG1 antibody has four interchain disulfide bonds that can be selectively reduced.
-
Reagent Preparation: Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at 10 mM in reaction buffer.
-
Reduction Reaction:
-
Add TCEP to the antibody solution to a final molar excess of 2.5-fold per disulfide bond (i.e., a 10-fold molar excess for the 4 interchain disulfides).
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Allow the mixture to cool to room temperature before proceeding.
-
Part 3: Drug-Linker Conjugation
-
Reagent Preparation: The this compound linker-payload is typically hydrophobic. Dissolve it in an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide (DMA) to prepare a 10-20 mM stock solution immediately before use.[7]
-
Conjugation Reaction:
-
Add the drug-linker stock solution to the reduced antibody solution. A typical starting point is a 1.25-fold molar excess of drug-linker per available thiol group (i.e., a 10-fold molar excess for an antibody with 8 generated thiols).
-
The final concentration of the organic co-solvent should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Quenching: Add a 5-fold molar excess of N-acetyl-cysteine or cysteine to the reaction mixture to quench any unreacted maleimide groups on the drug-linker. Incubate for an additional 20 minutes.
Part 4: ADC Purification
Purification is essential to remove unreacted drug-linker, quenching agent, and any potential aggregates.
-
Size Exclusion Chromatography (SEC): Use a pre-packed SEC column (e.g., Sephadex G-25 or Superdex 200) equilibrated with a formulation buffer (e.g., PBS, pH 7.4). This method separates the larger ADC from smaller molecules.[8]
-
Tangential Flow Filtration (TFF): For larger scale preparations, TFF is an effective method for purification and buffer exchange.[6]
-
Sterile Filtration: After purification and concentration, sterile-filter the final ADC product through a 0.22 µm filter.
Quantitative Data Summary
The following tables provide examples of typical reaction parameters and expected characterization results.
Table 1: Typical Reaction Conditions for Maytansinoid ADC Synthesis
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 5 - 10 mg/mL | Higher concentrations can increase reaction efficiency but risk aggregation. |
| Molar Ratio (TCEP:Antibody) | 10:1 | For selective reduction of 4 interchain disulfide bonds. |
| Reduction Time / Temp | 1 - 2 hours at 37°C | Optimize based on antibody isotype and stability. |
| Molar Ratio (Drug-Linker:Antibody) | 8:1 to 12:1 | Varies depending on desired DAR; higher ratios can lead to aggregation.[9] |
| Conjugation Time / Temp | 1 - 2 hours at RT | Protect from light to prevent degradation of the maytansinoid. |
| Organic Co-solvent | < 10% (v/v) | Typically DMSO or DMA. |
Table 2: Key Characterization Parameters for the Final ADC Product
| Analytical Method | Parameter Measured | Typical Result |
| HIC-HPLC | Drug-to-Antibody Ratio (DAR) | Average DAR of 3.5 - 4.0 |
| SEC-HPLC | Purity / % Monomer | > 95% |
| SEC-HPLC | % High Molecular Weight Species (Aggregates) | < 5% |
| LC-MS (Native) | DAR Distribution & Identity | Confirms mass of species with 0, 2, 4, 6, 8 drugs. |
| UV-Vis Spectroscopy | ADC Concentration & DAR | Confirmatory method for DAR calculation. |
| Endotoxin Test | Endotoxin Level | < 1 EU/mg (for in vivo studies) |
ADC Characterization Workflow
Proper characterization is crucial to ensure the quality, consistency, and efficacy of the ADC.
Caption: Key analytical methods for ADC characterization.
Detailed Methodologies
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker. It is the primary method for determining the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the presence of high molecular weight species (aggregates) or fragments.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Under native or denaturing/reduced conditions, LC-MS provides precise mass information, confirming the successful conjugation and allowing for an accurate determination of the DAR distribution on the heavy and light chains.[10][11]
-
UV-Vis Spectroscopy: By measuring absorbance at both 280 nm (for protein) and a wavelength specific to the maytansinoid payload, the concentration and average DAR of the ADC can be calculated. This serves as a complementary method to HIC.
-
In Vitro Cell-Based Assays: The biological activity of the final ADC product must be evaluated using cytotoxicity assays on antigen-positive and antigen-negative cell lines to confirm its potency and specificity.
References
- 1. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. adcreview.com [adcreview.com]
- 4. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Characterization of a Monoclonal Antibody-Maytansinoid Immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for ADC Construction Using a Val-Cit-amide-Cbz-N(Me)-Maytansine Linker-Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the high specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. This powerful combination allows for the targeted delivery of chemotherapy to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.[][]
This document provides detailed application notes and protocols for the construction and evaluation of an ADC utilizing a specialized linker-payload: Val-Cit-amide-Cbz-N(Me)-Maytansine . This linker-payload system incorporates a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, ensuring controlled intracellular release of the potent maytansinoid payload.[][3] Maytansinoids are highly effective microtubule inhibitors that induce mitotic arrest and apoptosis in cancer cells.[4][5]
Linker-Payload: this compound
The this compound linker-payload is a sophisticated system designed for optimal ADC performance. Its key components include:
-
Maytansine Derivative (Payload): A highly potent cytotoxic agent that inhibits tubulin polymerization.[4]
-
Valine-Citrulline (Val-Cit) Linker: A dipeptide motif that is stable in systemic circulation but is efficiently cleaved by the lysosomal protease cathepsin B, which is often upregulated in tumor cells.[][3][6]
-
Self-immolative Spacer: Ensures the efficient release of the unmodified, fully active maytansinoid payload following enzymatic cleavage of the Val-Cit linker.
-
Maleimide Group: Enables covalent conjugation to the antibody, typically at reduced interchain disulfide bonds of the antibody's hinge region.
Experimental Protocols
Protocol 1: Synthesis of this compound Linker-Payload
The following is a representative protocol for the synthesis of a maleimide-functionalized Val-Cit maytansinoid linker-payload. The precise synthesis of "this compound" may vary, and this protocol is based on established methods for similar compounds.
Materials:
-
Fmoc-Val-Cit-PABA (p-aminobenzyl alcohol)
-
Carbobenzyloxy (Cbz) protected N-Methyl-Maytansine derivative with a free amine
-
Maleimido-caproyl-succinimide (MC-OSu)
-
DIPEA (N,N-Diisopropylethylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Piperidine (B6355638) in DMF
-
Reverse-phase HPLC for purification
Procedure:
-
Coupling of Fmoc-Val-Cit-PABA to the Maytansinoid:
-
Dissolve the Cbz-protected N-Methyl-Maytansine derivative and Fmoc-Val-Cit-PABA in anhydrous DMF.
-
Add HATU and DIPEA to the solution to activate the carboxylic acid of the dipeptide.
-
Stir the reaction at room temperature until completion, monitoring by HPLC.
-
Purify the resulting Fmoc-protected intermediate by reverse-phase HPLC.
-
-
Fmoc-Deprotection:
-
Treat the purified intermediate with a solution of piperidine in DMF to remove the Fmoc protecting group.
-
Monitor the deprotection by HPLC.
-
Once complete, purify the deprotected linker-payload by reverse-phase HPLC.
-
-
Maleimide Functionalization:
-
Dissolve the deprotected linker-payload in anhydrous DMF.
-
Add MC-OSu and DIPEA to the solution.
-
Stir the reaction at room temperature in the dark until the reaction is complete, as monitored by HPLC.
-
Purify the final this compound linker-payload by reverse-phase HPLC and characterize by mass spectrometry.
-
Protocol 2: Antibody Reduction and Conjugation
This protocol describes a common method for conjugating a maleimide-containing linker-payload to a monoclonal antibody via reduced cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
This compound linker-payload in an organic solvent (e.g., DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS with EDTA)
Procedure:
-
Antibody Reduction:
-
Incubate the monoclonal antibody with a controlled molar excess of TCEP to partially reduce the interchain disulfide bonds in the hinge region. The amount of TCEP will determine the final Drug-to-Antibody Ratio (DAR).
-
The reaction is typically carried out at 37°C for 1-2 hours.
-
-
Conjugation:
-
Remove excess TCEP using a desalting column equilibrated with reaction buffer.
-
Immediately add the this compound linker-payload (dissolved in a minimal amount of organic solvent) to the reduced antibody solution. A typical molar excess of the linker-payload is used.
-
Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight, protected from light.
-
-
Purification:
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the resulting ADC from unconjugated linker-payload and other reaction components using a desalting column or size-exclusion chromatography (SEC).
-
Concentrate the purified ADC and buffer exchange into a suitable formulation buffer.
-
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:
-
UV-Vis Spectroscopy: A simple and rapid method that relies on the distinct absorbance maxima of the antibody (at 280 nm) and the maytansinoid payload (typically around 252 nm). The concentrations of the antibody and the drug are calculated using their respective extinction coefficients, from which the average DAR can be determined.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on their hydrophobicity. The addition of each linker-payload molecule increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs (e.g., DAR0, DAR2, DAR4, etc.). The weighted average DAR is calculated from the peak areas of the different species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method, often coupled with mass spectrometry (LC-MS), can also be used to determine the DAR. The antibody is typically deglycosylated and reduced to separate the light and heavy chains before analysis.
2. In Vitro Cytotoxicity Assay:
This assay measures the potency of the ADC in killing cancer cells.
-
Cell Lines: Use a target antigen-positive cell line and a target antigen-negative cell line as a control.
-
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free maytansinoid payload.
-
Incubate for a period of 72-120 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 (the concentration of the drug that inhibits cell growth by 50%) for each compound.
-
3. In Vivo Efficacy Study:
Animal models are used to evaluate the anti-tumor activity of the ADC.
-
Model: Typically, immunodeficient mice bearing xenografts of human tumors that express the target antigen are used.
-
Procedure:
-
Once the tumors reach a certain size, the mice are randomized into treatment groups.
-
Administer the ADC, a vehicle control, and potentially other control antibodies intravenously.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, the tumors can be excised for further analysis.
-
4. ADC Stability Assay:
The stability of the ADC in circulation is crucial for its efficacy and safety.
-
Plasma Stability:
-
Incubate the ADC in plasma from different species (e.g., mouse, rat, human) at 37°C.
-
Take aliquots at various time points.
-
Analyze the samples by HIC or LC-MS to determine the loss of the payload (decrease in average DAR) over time.
-
Data Presentation
The following tables provide examples of how to present quantitative data for an ADC constructed with the this compound linker-payload. Please note that these are representative data for illustrative purposes.
Table 1: Characterization of the ADC
| Parameter | Result | Method |
| Average DAR | 3.8 | HIC |
| Monomer Purity | >98% | SEC |
| Free Drug Level | <1% | RP-HPLC |
Table 2: In Vitro Cytotoxicity of the ADC
| Cell Line | Target Antigen Expression | Compound | IC50 (ng/mL) |
| Cell Line A | High | ADC | 15 |
| Free Maytansinoid | 0.5 | ||
| Unconjugated Antibody | >10,000 | ||
| Cell Line B | Negative | ADC | >5,000 |
| Free Maytansinoid | 0.8 | ||
| Unconjugated Antibody | >10,000 |
Table 3: In Vivo Efficacy of the ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Unconjugated Antibody | 10 | 15 |
| ADC | 5 | 85 |
| ADC | 10 | 95 |
Table 4: Plasma Stability of the ADC
| Species | Time (days) | Average DAR |
| Mouse | 0 | 3.8 |
| 1 | 3.5 | |
| 3 | 3.1 | |
| 7 | 2.5 | |
| Human | 0 | 3.8 |
| 1 | 3.7 | |
| 3 | 3.6 | |
| 7 | 3.4 |
Visualizations
Caption: Experimental workflow for the construction of the ADC.
Caption: Mechanism of action of the maytansinoid-based ADC.
References
Application Notes and Protocols: Val-Cit-amide-Cbz-N(Me)-Maytansine for Solid Tumor Research
Product Name: Val-Cit-amide-Cbz-N(Me)-Maytansine
Synonyms: vc-Cbz-N(Me)-Maytansine
Chemical Nature: A potent microtubule-disrupting agent (Maytansine derivative) conjugated to a cathepsin B-cleavable dipeptide linker (Val-Cit). This molecule is a payload-linker system designed for the development of Antibody-Drug Conjugates (ADCs).
Background and Mechanism of Action
This compound is an advanced payload-linker conjugate used in the targeted therapy of solid tumors. It combines a highly potent maytansinoid cytotoxin with a protease-cleavable linker system. The maytansinoid payload acts by inhibiting the assembly of microtubules, which are essential for forming the mitotic spindle during cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis, or programmed cell death.
The Valine-Citrulline (Val-Cit) dipeptide linker is specifically designed for stability in the bloodstream and selective cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed within tumor cells. When used as part of an Antibody-Drug Conjugate (ADC), the antibody component targets a specific antigen on the surface of tumor cells. Following binding, the ADC is internalized, and the linker is cleaved within the lysosome, releasing the active N(Me)-Maytansine payload directly inside the cancer cell to exert its cytotoxic effect. This targeted delivery mechanism minimizes systemic toxicity and enhances the therapeutic window.
Applications in Solid Tumor Research
This payload-linker is primarily intended for the preclinical development and evaluation of novel ADCs targeting various solid tumors. Key research applications include:
-
In Vitro Cytotoxicity Screening: Assessing the potency of the conjugated payload against a panel of cancer cell lines expressing the target antigen.
-
Antibody-Drug Conjugate (ADC) Efficacy Studies: Serving as the cytotoxic component in ADC constructs for preclinical evaluation.
-
In Vivo Xenograft Models: Evaluating the anti-tumor activity of a developed ADC in animal models of human solid tumors (e.g., breast, ovarian, lung, pancreatic cancers).
-
Bystander Effect Studies: Investigating the ability of the released, cell-permeable payload to kill neighboring antigen-negative tumor cells.
Experimental Protocols
Protocol 3.1: In Vitro Cell Viability Assay (IC50 Determination)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an ADC containing the this compound payload on adherent solid tumor cell lines.
Materials:
-
Target solid tumor cell line (e.g., SK-BR-3, NCI-N87)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
ADC construct with this compound
-
Isotype control antibody (non-binding)
-
96-well flat-bottom tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 3,000-8,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO₂ to allow for attachment.
-
Drug Preparation: Prepare a 2X stock of the highest concentration of the ADC and control antibody in complete medium. Perform serial dilutions (e.g., 1:4) to create a concentration gradient. Include a "no drug" control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control wells. Plot the viability percentage against the log of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 3.2: In Vivo Solid Tumor Xenograft Study
This protocol describes a typical efficacy study in a mouse xenograft model.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
Tumor cells (e.g., HER2-positive NCI-N87 gastric cancer cells)
-
Matrigel®
-
ADC construct and vehicle control (e.g., sterile PBS)
-
Dosing syringes and needles (27-gauge)
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Implantation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group), e.g.:
-
Group 1: Vehicle Control (PBS)
-
Group 2: Isotype Control ADC
-
Group 3: Test ADC (e.g., 3 mg/kg)
-
Group 4: Test ADC (e.g., 5 mg/kg)
-
-
-
Drug Administration: Administer the ADC and controls via intravenous (i.v.) injection into the tail vein. Dosing can be a single dose or a schedule such as once weekly for 3 weeks (Q7D x 3).
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Study Endpoint: The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Representative Data
The following tables provide examples of data that can be generated using the protocols described above.
Table 1: In Vitro Cytotoxicity of a Hypothetical HER2-Targeting ADC
| Cell Line | Target Antigen | IC50 (ng/mL) of ADC | IC50 (ng/mL) of Isotype Control |
| SK-BR-3 | HER2+++ | 1.5 | > 2,000 |
| NCI-N87 | HER2+++ | 3.2 | > 2,000 |
| BT-474 | HER2+++ | 2.8 | > 2,000 |
| MDA-MB-231 | HER2- | 1,850 | > 2,000 |
| MCF-7 | HER2- | > 2,000 | > 2,000 |
Data are representative. Actual values must be determined experimentally.
Table 2: In Vivo Efficacy in NCI-N87 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Final Mean Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Q7D x 3 | 1650 ± 210 | - | +5.2 |
| Isotype Control ADC | 5 | Q7D x 3 | 1580 ± 195 | 4% | +4.8 |
| Test ADC | 3 | Q7D x 3 | 420 ± 95 | 75% | -2.1 |
| Test ADC | 5 | Q7D x 3 | 95 ± 40 | 94% | -5.5 |
TGI (Tumor Growth Inhibition) calculated at day 21 post-first dose. Data are representative.
Safety and Handling
This compound and its ADC conjugates are highly cytotoxic compounds. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be performed in a certified chemical fume hood or biological safety cabinet. Dispose of all contaminated waste according to institutional and local regulations for cytotoxic agents.
Application Notes and Protocols for in vivo Xenograft Models: Testing Val-Cit-amide-Cbz-N(Me)-Maytansine ADC Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of a specific ADC, Val-Cit-amide-Cbz-N(Me)-Maytansine, using xenograft models. The ADC consists of a monoclonal antibody targeting a tumor-associated antigen, a cleavable Valine-Citrulline (Val-Cit) linker, and a potent maytansinoid payload. Maytansinoids are microtubule-targeting compounds that induce mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2][3][4] The Val-Cit linker is designed to be stable in circulation and selectively cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment, ensuring targeted release of the cytotoxic payload within the cancer cells.[][][][8][9]
These protocols are intended to guide researchers in establishing robust preclinical xenograft studies to assess the anti-tumor activity, tolerability, and pharmacokinetic/pharmacodynamic profile of this compound ADCs.
Mechanism of Action
The therapeutic efficacy of the this compound ADC is a multi-step process:
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to its target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through receptor-mediated endocytosis.[1]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosomes.
-
Payload Release: Within the acidic environment of the lysosome, cathepsin B and other proteases cleave the Val-Cit linker, releasing the maytansinoid payload into the cytoplasm.[][10]
-
Cytotoxicity: The released maytansinoid payload binds to tubulin, disrupting microtubule dynamics.[3] This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1]
-
Bystander Effect: The released, membrane-permeable maytansinoid payload can diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[11][12]
Data Presentation
Table 1: Representative Tumor Growth Inhibition in a Human Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Q3D x 4 | 1500 ± 250 | 0 |
| Non-binding Control ADC | 5 | Q3D x 4 | 1450 ± 220 | 3.3 |
| This compound ADC | 1.25 | Q3D x 4 | 800 ± 150 | 46.7 |
| This compound ADC | 2.5 | Q3D x 4 | 450 ± 90 | 70.0 |
| This compound ADC | 5 | Q3D x 4 | 150 ± 40 | 90.0 |
Data are presented as mean ± standard error of the mean (SEM). Tumor growth inhibition is calculated relative to the vehicle control group.
Table 2: Representative Tolerability Assessment in Tumor-Bearing Mice
| Treatment Group | Dose (mg/kg) | Maximum Mean Body Weight Loss (%) | Study Completion Survival Rate (%) |
| Vehicle Control | - | < 2% | 100 |
| Non-binding Control ADC | 5 | < 3% | 100 |
| This compound ADC | 1.25 | < 5% | 100 |
| This compound ADC | 2.5 | < 8% | 100 |
| This compound ADC | 5 | < 12% | 100 |
Body weight is monitored as a general indicator of toxicity. A maximum mean body weight loss of < 15-20% is generally considered acceptable in such studies.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a this compound ADC in a mouse xenograft model of human cancer.
Materials:
-
Female immunodeficient mice (e.g., NOD-SCID, CB-17 SCID, or athymic nude), 6-8 weeks old.
-
Human cancer cell line expressing the target antigen.
-
Cell culture medium (e.g., RPMI-1640, DMEM) with supplements (e.g., fetal bovine serum, penicillin-streptomycin).
-
Matrigel® or other suitable extracellular matrix.
-
This compound ADC.
-
Non-binding control ADC (an ADC with the same payload and linker but an antibody that does not recognize an antigen on the tumor cells).
-
Vehicle control (e.g., phosphate-buffered saline, PBS).
-
Sterile syringes and needles (27-30 gauge).
-
Calipers for tumor measurement.
-
Anesthesia (e.g., isoflurane).
-
Animal balance.
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under appropriate conditions to ~80% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10⁷ to 2 x 10⁷ cells/mL.[13]
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=6-10 mice per group) with similar mean tumor volumes.
-
-
ADC Administration:
-
Prepare the this compound ADC, non-binding control ADC, and vehicle control to the desired concentrations.
-
Administer the treatments intravenously (i.v.) via the tail vein. A typical dosing schedule might be once every 3 days for a total of 4 doses (Q3D x 4).[13]
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight at least twice a week throughout the study.
-
The primary efficacy endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression and survival.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Protocol 2: Tolerability Assessment
Objective: To assess the general health and potential toxicity of the this compound ADC in tumor-bearing mice.
Procedure:
-
Body Weight Monitoring:
-
Record the body weight of each mouse at least twice a week throughout the study.
-
Calculate the percent change in body weight relative to the initial weight at the start of treatment.
-
-
Clinical Observations:
-
Perform daily clinical observations for any signs of toxicity, such as changes in posture, activity, fur texture, or behavior.
-
-
Necropsy and Tissue Collection (Optional):
-
At the end of the study, a full necropsy may be performed.
-
Collect major organs (e.g., liver, spleen, kidney, bone marrow) for histopathological analysis to identify any potential off-target toxicities.
-
Visualization of Key Processes
Caption: Workflow for in vivo xenograft efficacy studies.
Caption: Mechanism of action of a maytansinoid ADC.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. adcreview.com [adcreview.com]
- 3. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. adcreview.com [adcreview.com]
- 8. researchgate.net [researchgate.net]
- 9. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of potent antibody drug conjugates against ICAM1+ cancer cells in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for Antibody-Drug Conjugate (ADC) Characterization and Drug-to-Antibody Ratio (DAR) Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules.[1][2] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities.[1] An ADC consists of three main components: a monoclonal antibody that targets a specific antigen on cancer cells, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[3]
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[4][5] The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile.[6][] Inconsistent or poorly characterized DAR can lead to variability in therapeutic outcomes and potential safety risks. Therefore, accurate and robust analytical methods for determining the DAR and characterizing the overall ADC molecule are paramount during development and for quality control.[1][5]
This application note provides an overview of key analytical methods for ADC characterization with a focus on DAR determination. It includes detailed protocols for commonly used techniques and a comparative summary to aid in method selection.
Key Analytical Techniques for ADC Characterization and DAR Determination
Several analytical techniques are employed to characterize ADCs and determine their DAR. The choice of method depends on the specific ADC, the conjugation chemistry (e.g., cysteine-based or lysine-based), and the stage of development.[8][9] The most widely used methods include:
-
UV/Vis Spectroscopy: A straightforward method for determining the average DAR.[10][11][12]
-
Hydrophobic Interaction Chromatography (HIC): A non-denaturing chromatographic technique that separates ADC species based on their hydrophobicity, providing information on DAR distribution.[13][14][15]
-
Reversed-Phase Liquid Chromatography (RPLC): A denaturing chromatographic method often used to analyze the light and heavy chains of the ADC separately.[8][16]
-
Mass Spectrometry (MS): A powerful technique for obtaining precise mass information of the intact ADC or its subunits, enabling accurate DAR determination and identification of different drug-loaded species.[4]
The following sections provide detailed protocols for these key techniques.
Experimental Protocols
Protocol 1: Average DAR Determination by UV/Vis Spectroscopy
This protocol describes the determination of the average DAR of an ADC using UV/Vis spectroscopy, a simple and convenient method.[10][11][12] This technique relies on the distinct absorbance maxima of the antibody and the cytotoxic drug.[8]
Principle: The Beer-Lambert law is applied to the absorbance measurements of the ADC at two different wavelengths – one where the antibody has maximum absorbance (typically 280 nm) and another where the drug has maximum absorbance. By using the known extinction coefficients of the antibody and the drug, the concentrations of each component can be determined, and the average DAR can be calculated.[10][]
Materials:
-
ADC sample
-
Formulation buffer (or appropriate solvent)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Blank Measurement: Fill a quartz cuvette with the formulation buffer and use it to blank the spectrophotometer at the desired wavelengths (e.g., 280 nm and the drug's λmax).
-
Sample Measurement:
-
Prepare a solution of the ADC sample at a known concentration in the formulation buffer.
-
Measure the absorbance of the ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (A_drug).
-
-
Data Analysis: Calculate the average DAR using the following equations:
Correction for Drug Absorbance at 280 nm: Corrected A280 = A280_measured - (A_drug_measured * (ε_drug_280 / ε_drug_λmax))
Calculate Antibody and Drug Concentrations: [Antibody] (M) = Corrected A280 / ε_Ab_280 [Drug] (M) = A_drug_measured / ε_drug_λmax
Calculate Average DAR: Average DAR = [Drug] / [Antibody]
Where:
-
ε_drug_280 is the molar extinction coefficient of the drug at 280 nm.
-
ε_drug_λmax is the molar extinction coefficient of the drug at its maximum absorbance wavelength.
-
ε_Ab_280 is the molar extinction coefficient of the antibody at 280 nm.
-
Workflow for UV/Vis Spectroscopy DAR Determination
Caption: Workflow for determining the average Drug-to-Antibody Ratio (DAR) using UV/Vis spectroscopy.
Protocol 2: DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a non-denaturing chromatographic technique that separates molecules based on their hydrophobicity.[13][15] It is considered a standard method for analyzing the drug distribution and average DAR of cysteine-conjugated ADCs.[8]
Principle: The conjugation of hydrophobic drugs to an antibody increases its overall hydrophobicity. HIC separates ADC species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.) based on their differential interaction with a hydrophobic stationary phase. A high-salt mobile phase promotes the interaction, and a decreasing salt gradient is used to elute the species, with higher DAR species eluting later due to their increased hydrophobicity.[13][15]
Materials:
-
ADC sample
-
HIC column (e.g., Butyl or Phenyl phase)
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 2 M Ammonium (B1175870) Sulfate, 100 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 100 mM Sodium Phosphate, pH 7.0)
Procedure:
-
System Preparation:
-
Equilibrate the HPLC/UHPLC system and the HIC column with the initial mobile phase conditions (a high percentage of Mobile Phase A).
-
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Chromatographic Separation:
-
Inject the prepared ADC sample onto the equilibrated HIC column.
-
Run a linear gradient from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B over a specified time (e.g., 20-30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the different DAR species in the chromatogram.
-
Calculate the relative percentage of each DAR species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i) Where i corresponds to each DAR species (e.g., DAR 0, DAR 2, etc.).
-
Workflow for HIC-Based DAR Analysis
Caption: Workflow for Drug-to-Antibody Ratio (DAR) distribution analysis using Hydrophobic Interaction Chromatography (HIC).
Protocol 3: DAR Analysis of Reduced ADC by Reversed-Phase Liquid Chromatography (RPLC)
RPLC is a denaturing chromatographic technique that is frequently used to estimate the average DAR, particularly for ADCs where the light and heavy chains need to be separated.[8][16]
Principle: Under the denaturing conditions of RPLC (e.g., organic solvents and acidic pH), the ADC is typically reduced to separate its light (L) and heavy (H) chains. The conjugated drug molecules increase the hydrophobicity of the chains they are attached to. RPLC separates the unconjugated and drug-conjugated L and H chains. The average DAR is then calculated based on the relative abundance of these species.[8][18]
Materials:
-
ADC sample
-
RPLC column (e.g., C4 or C8)
-
HPLC or UHPLC system with a UV detector
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Reduction:
-
Incubate the ADC sample with a reducing agent (e.g., 10 mM DTT) at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.
-
-
System Preparation:
-
Equilibrate the HPLC/UHPLC system and the RPLC column with the initial mobile phase conditions.
-
-
Chromatographic Separation:
-
Inject the reduced ADC sample onto the RPLC column.
-
Run a gradient of increasing Mobile Phase B to elute the separated light and heavy chains.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains (e.g., L0, L1, H0, H1, H2, H3).
-
Calculate the average DAR using a formula that accounts for the number of drugs on each chain and their relative peak areas.[18] For a typical IgG1, the formula is: DAR = (2 * Σ(Weighted Peak Area of Light Chain) + 2 * Σ(Weighted Peak Area of Heavy Chain)) / 100
-
Workflow for RPLC Analysis of Reduced ADC
Caption: Workflow for DAR analysis of a reduced Antibody-Drug Conjugate (ADC) using Reversed-Phase Liquid Chromatography (RPLC).
Protocol 4: DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly accurate method for ADC characterization, providing intact mass analysis and DAR determination.[4]
Principle: The ADC sample is introduced into a mass spectrometer, often after a chromatographic separation step (like SEC or RPLC) to remove non-volatile salts. The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact ADC molecules. Deconvolution of the resulting mass spectrum provides the molecular weights of the different drug-loaded species, from which the DAR distribution and average DAR can be accurately determined.[4][6]
Materials:
-
ADC sample
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Appropriate LC column (e.g., SEC or RPLC)
-
MS-compatible mobile phases (e.g., containing formic acid or ammonium acetate)
-
Optional: Deglycosylating enzyme (e.g., PNGase F) to simplify the mass spectrum.[4]
Procedure:
-
Sample Preparation (Optional: Deglycosylation):
-
To reduce spectral complexity from glycan heterogeneity, the ADC sample can be incubated with PNGase F overnight at 37°C.[4]
-
-
LC Separation:
-
Inject the (deglycosylated) ADC sample into the LC system.
-
Perform a separation using an appropriate method (e.g., SEC with an ammonium acetate (B1210297) mobile phase for native MS analysis).
-
-
Mass Spectrometry Analysis:
-
The eluent from the LC is directed to the mass spectrometer.
-
Acquire mass spectra of the intact ADC species in the appropriate m/z range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of each ADC species.
-
Identify the peaks corresponding to the different DAR values.
-
Calculate the average DAR based on the relative intensities of the deconvoluted mass peaks.
-
Workflow for LC-MS Based DAR Determination
Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR) of an Antibody-Drug Conjugate (ADC) using Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: Comparison of Analytical Methods
| Method | Information Obtained | Advantages | Disadvantages | Typical Application |
| UV/Vis Spectroscopy | Average DAR[10] | Simple, rapid, and convenient[8][11] | Provides only the average DAR, no information on distribution; requires distinct absorbance maxima for antibody and drug.[19] | Routine quality control and in-process monitoring.[19] |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR, DAR distribution, naked antibody content.[8] | Non-denaturing, preserves the native structure of the ADC.[13][20] | Typically incompatible with direct MS analysis due to non-volatile salts.[15] | Standard method for cysteine-conjugated ADCs.[8] |
| Reversed-Phase Liquid Chromatography (RPLC) | Average DAR, drug load on light and heavy chains.[8] | High resolution; can be coupled with MS.[21] | Denaturing conditions may not be suitable for all ADCs, especially those with non-covalent linkages.[8] | Analysis of reduced ADCs and peptide mapping.[16][21] |
| Mass Spectrometry (MS) | Precise molecular weight, average DAR, DAR distribution, identification of drug-loaded species.[4] | High accuracy and sensitivity; provides detailed structural information. | Can be complex and requires specialized instrumentation; glycan heterogeneity can complicate spectra.[4] | In-depth characterization, reference method for other techniques. |
Conclusion
The characterization of Antibody-Drug Conjugates and the accurate determination of the Drug-to-Antibody Ratio are critical for ensuring the safety and efficacy of these complex biotherapeutics. This application note has provided an overview and detailed protocols for four key analytical techniques: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography, Reversed-Phase Liquid Chromatography, and Mass Spectrometry. Each method offers unique advantages and is suited for different stages of ADC development and quality control. A combination of these orthogonal techniques is often employed to gain a comprehensive understanding of the ADC's properties. By implementing robust analytical strategies, researchers and drug developers can ensure the consistency and quality of their ADC products.
References
- 1. adcreview.com [adcreview.com]
- 2. labiotech.eu [labiotech.eu]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. sciex.com [sciex.com]
- 5. Antibody Drug Conjugates (ADCs) Analytical Considerations For QC Release Stability Testing Characterization And Comparability [bioprocessonline.com]
- 6. hpst.cz [hpst.cz]
- 8. pharmiweb.com [pharmiweb.com]
- 9. veranova.com [veranova.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. molnar-institute.com [molnar-institute.com]
- 18. agilent.com [agilent.com]
- 19. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 20. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 21. Reverse Phase Liquid Chromatography (RPLC) - Creative Proteomics [creative-proteomics.com]
Safe Handling and Storage Protocols for Cytotoxic Antibody-Drug Conjugate (ADC) Payloads
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing potential of a highly potent cytotoxic agent, referred to as the "payload." The extreme toxicity of these payloads necessitates stringent safety protocols to protect laboratory personnel from occupational exposure. These application notes provide a comprehensive guide to the safe handling and storage of cytotoxic ADC payloads, incorporating risk assessment, personal protective equipment (PPE), decontamination procedures, and waste disposal.
Hazard Identification and Risk Assessment
The cornerstone of safely handling ADC payloads is a thorough understanding of their inherent hazards and a comprehensive risk assessment of all laboratory procedures.[1]
Occupational Exposure Limits (OELs)
OELs represent the airborne concentration of a substance to which a worker can be exposed over a specified time-weighted average (TWA) without adverse health effects.[2] Due to their high potency, ADC payloads have extremely low OELs, often in the nanogram per cubic meter (ng/m³) range. A hazard assessment should be conducted to determine the OEL for each specific payload. In the absence of specific data, a default OEL approach may be used based on structurally similar compounds.[3]
Table 1: Occupational Exposure Limits (OELs) for Select ADC Payload Classes
| Payload Class | Example Payloads | Typical OEL Range (8-hour TWA) |
| Auristatins | Monomethyl auristatin E (MMAE), Monomethyl auristatin F (MMAF) | 5 ng/m³ |
| Maytansinoids | DM1, DM4 | 10 - 50 ng/m³ |
| Calicheamicins | N-acetyl-γ-calicheamicin | < 1 ng/m³ |
| Pyrrolobenzodiazepines (PBDs) | Tesirine, Talirine | 5 ng/m³ |
| Topoisomerase I Inhibitors | SN-38, Exatecan | 10 - 100 ng/m³ |
Risk Assessment Matrix
A risk assessment should be performed for every procedure involving ADC payloads to identify potential exposure routes (inhalation, dermal contact, ingestion) and implement appropriate control measures.[4]
Table 2: Example Risk Assessment for ADC Payload Handling
| Task | Hazard | Potential Exposure Route | Risk Level (Low/Med/High) | Control Measures |
| Weighing of powdered payload | Highly potent cytotoxic powder | Inhalation, Dermal | High | Use of a certified containment system (e.g., Class II BSC or glovebox), appropriate PPE (double gloves, gown, respirator). |
| Reconstitution of payload | Liquid cytotoxic solution | Dermal, Inhalation (aerosol) | Medium | Perform in a certified containment system, use closed-system transfer devices (CSTDs), appropriate PPE. |
| Aliquoting and storage | Concentrated liquid payload | Dermal | Low-Medium | Perform in a certified containment system, use appropriate PPE, follow strict labeling procedures. |
| Spill cleanup | Cytotoxic powder or liquid | Inhalation, Dermal | High | Follow detailed spill cleanup protocol, use spill kit with appropriate PPE, restrict access to the area. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory for all personnel handling cytotoxic ADC payloads.[5][6][7] The selection of PPE should be based on a thorough risk assessment of the specific handling procedures.[7]
Recommended PPE Checklist
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn at all times. The outer pair should be changed immediately upon contamination.
-
Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.
-
Eye and Face Protection: Safety glasses with side shields, goggles, or a full-face shield to protect against splashes.
-
Respiratory Protection: For handling powdered payloads or when there is a risk of aerosol generation, a fit-tested N95 respirator or a powered air-purifying respirator (PAPR) is required.
-
Shoe Covers: Disposable shoe covers should be worn in designated handling areas.
Experimental Protocol: Donning and Doffing of PPE
Donning Sequence:
-
Perform hand hygiene.
-
Put on inner pair of gloves.
-
Put on gown, ensuring complete coverage.
-
Put on respiratory protection (if required).
-
Put on eye and face protection.
-
Put on outer pair of gloves, ensuring they overlap the gown cuffs.
Doffing Sequence (to minimize contamination):
-
Remove outer pair of gloves.
-
Remove gown by folding it in on itself, turning it inside out as it is removed.
-
Perform hand hygiene.
-
Remove eye and face protection from the back.
-
Remove respiratory protection from the back.
-
Remove inner pair of gloves.
-
Perform thorough hand hygiene with soap and water.
Engineering Controls: Containment
All handling of open cytotoxic ADC payloads must be conducted within a certified primary engineering control, such as a Class II Biological Safety Cabinet (BSC) or a containment glovebox. These systems provide both personnel and product protection by maintaining a controlled, negative-pressure environment.
Experimental Protocol: Decontamination of a Biological Safety Cabinet
-
Preparation: Ensure all materials from the previous work are removed and disposed of properly. Allow the BSC to run for at least five minutes to purge the air.
-
Decontamination: Wipe all interior surfaces of the BSC (work surface, side walls, back wall, and inside of the sash) with a 10% bleach solution, followed by a sterile water rinse, and then a 70% ethanol (B145695) wipe-down to prevent corrosion.
-
Under the Work Surface: On a regular basis (e.g., monthly), lift the work surface and decontaminate the area beneath, including the drain pan.
-
Completion: Allow the BSC to run for another five minutes after decontamination is complete.
Spill Management
Immediate and appropriate response to a cytotoxic spill is critical to prevent exposure and environmental contamination. A dedicated cytotoxic spill kit should be readily available in all areas where these materials are handled.
Experimental Protocol: Cytotoxic Spill Cleanup
-
Alert and Isolate: Immediately alert others in the area and restrict access to the spill.
-
Don PPE: Put on the appropriate PPE from the spill kit, including a respirator.
-
Contain the Spill:
-
Liquid Spill: Cover the spill with absorbent pads from the spill kit, working from the outside in.
-
Powder Spill: Gently cover the spill with damp absorbent pads to avoid aerosolizing the powder.
-
-
Clean the Area:
-
Carefully collect all contaminated materials (absorbent pads, broken glass) using a scoop and scraper and place them in a designated cytotoxic waste bag.
-
Clean the spill area three times with a detergent solution, followed by a clean water rinse.
-
-
Decontaminate: Wipe the area with a 10% bleach solution, followed by a sterile water rinse, and then a 70% ethanol wipe-down.
-
Dispose of Waste: Seal the cytotoxic waste bag and place it in a designated cytotoxic waste container.
-
Doff PPE and Wash Hands: Remove PPE as described in the doffing protocol and wash hands thoroughly with soap and water.
-
Document: Report the spill according to your institution's policies.
Safe Storage and Stability
Proper storage of cytotoxic ADC payloads is essential to maintain their stability and potency.[8]
Storage Conditions
-
Temperature: Store payloads at their recommended temperature, typically -20°C or -80°C, in a dedicated and clearly labeled freezer.
-
Light: Protect from light by storing in amber vials or in a light-blocking container.
-
Inert Atmosphere: For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be required to prevent oxidation.
Table 3: General Stability of ADC Payloads Under Various Conditions
| Condition | General Observation | Citation |
| Elevated Temperature (e.g., 40°C) | Increased aggregation and degradation. | [8] |
| Refrigerated (4°C) and Room Temperature (25°C) | For some ADCs, no significant degradation observed over several weeks. | [9] |
| Freeze-Thaw Cycles | Can lead to aggregation and loss of activity; should be minimized. | |
| pH | Deviations from the optimal pH range can lead to chemical degradation of the payload and/or linker. | |
| Payload Hydrophobicity | More hydrophobic payloads can increase the propensity for aggregation. | [8] |
Experimental Protocol: Aliquoting and Labeling of ADC Payloads
-
Preparation: Perform all aliquoting procedures within a certified containment system. Prepare pre-labeled cryovials with the required information.
-
Reconstitution: If the payload is in powdered form, reconstitute it using the appropriate sterile solvent to the desired stock concentration.
-
Aliquoting: Carefully dispense the desired volume of the payload solution into each pre-labeled cryovial. Use single-use, sterile pipette tips for each aliquot.
-
Labeling: Each aliquot vial must be clearly labeled with:
-
Payload Name/ID
-
Concentration
-
Date of Preparation
-
Initials of the Preparer
-
Hazard Symbol (e.g., "Cytotoxic")
-
-
Storage: Immediately transfer the aliquots to the designated long-term storage freezer (-20°C or -80°C).
-
Documentation: Record the preparation of the aliquots in a laboratory notebook or electronic database, including the lot number of the payload and solvent used.
Waste Disposal
All materials that have come into contact with cytotoxic ADC payloads are considered hazardous waste and must be disposed of according to institutional and local regulations.
Waste Segregation
-
Sharps: Needles, syringes, and broken glass contaminated with cytotoxic agents must be placed in a puncture-resistant, labeled cytotoxic sharps container.[10]
-
Solid Waste: Gloves, gowns, absorbent pads, and other contaminated disposable materials should be placed in a clearly labeled, leak-proof cytotoxic waste bag.[10]
-
Liquid Waste: Unused or expired payload solutions should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour cytotoxic waste down the drain.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action of different ADC payloads is crucial for their effective development and for appreciating the potential biological consequences of accidental exposure.
Auristatins (e.g., MMAE)
Auristatins are potent anti-mitotic agents that inhibit tubulin polymerization.[11][12] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]
Maytansinoids (e.g., DM1, DM4)
Similar to auristatins, maytansinoids are potent tubulin inhibitors that suppress microtubule dynamics, leading to mitotic arrest and apoptosis.[13][14][15][16]
References
- 1. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 2. The evaluation and safe handling of ADCs and their toxic payloads: Part 1 [cleanroomtechnology.com]
- 3. veranova.com [veranova.com]
- 4. Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. ohsinsider.com [ohsinsider.com]
- 7. hse.gov.uk [hse.gov.uk]
- 8. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Val-Cit-amide-Cbz-N(Me)-Maytansine in HER2-Positive Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. This document provides detailed application notes and protocols for the use of an ADC composed of a humanized anti-HER2 antibody conjugated to a maytansinoid payload via a cleavable Valine-Citrulline (Val-Cit) linker. The specific payload-linker entity, Val-Cit-amide-Cbz-N(Me)-Maytansine, is a potent microtubule-disrupting agent. For the purpose of these notes, we will refer to preclinical data generated with structurally and functionally similar ADCs, such as trastuzumab-vc-MMAE (as seen in disitamab vedotin), which utilize a Val-Cit linker to conjugate monomethyl auristatin E (MMAE), a closely related maytansinoid derivative, to an anti-HER2 antibody. These ADCs have demonstrated significant anti-tumor activity in HER2-positive cancer models.
The mechanism of action involves the ADC binding to the HER2 receptor on the surface of cancer cells, followed by internalization of the ADC-HER2 complex.[1][2] Inside the cell, the complex is trafficked to the lysosome, where cathepsins cleave the Val-Cit linker, releasing the maytansinoid payload.[1] The released maytansinoid then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1]
These application notes provide a summary of the cytotoxic, cell cycle, and apoptotic effects of Val-Cit-maytansinoid ADCs on various HER2-positive cancer cell lines, along with detailed protocols for key in vitro experiments.
Data Presentation
The following tables summarize the in vitro efficacy of Val-Cit-maytansinoid ADCs in HER2-positive cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Trastuzumab-vc-MMAE in HER2-Positive Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Expression | IC50 (µg/mL) | Reference |
| NCI-N87 | Gastric Cancer | High | ~3 | |
| SK-OV-3 | Ovarian Cancer | High | ~3 | |
| JIMT-1 | Breast Cancer | High | ~0.5 | |
| SK-BR-3 | Breast Cancer | High | 0.5 nM | |
| MDA-MB-453 | Breast Cancer | Moderate | Not specified, but cytotoxic effect observed | |
| T-47D | Breast Cancer | Low | 5.5 nM |
Table 2: Apoptosis Induction by a Trastuzumab-Maytansinoid ADC (T-DM1) in HER2-Positive Breast Cancer Cell Lines (72h treatment)
Note: Data for a non-cleavable linker ADC (T-DM1) is provided as a reference for maytansinoid-induced apoptosis. Similar trends are expected with Val-Cit linker ADCs.
| Cell Line | Concentration (ng/mL) | % Annexin V Positive Cells (Early + Late Apoptosis) | Reference |
| SK-BR-3 | 0 | ~5% | [3] |
| 10 | ~20% | [3] | |
| 20 | ~35% | [3] | |
| MDA-MB-453 | 1000 | 35% | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Val-Cit-Maytansinoid ADC in HER2-Positive Cancer Cells
Caption: Mechanism of action of a Val-Cit-Maytansinoid ADC in HER2-positive cancer cells.
Experimental Workflow for In Vitro ADC Evaluation
Caption: General workflow for the in vitro evaluation of an anti-HER2 ADC.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the Val-Cit-Maytansinoid ADC in HER2-positive cancer cell lines.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Val-Cit-Maytansinoid ADC
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the Val-Cit-Maytansinoid ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no ADC (negative control).
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a suitable software.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the Val-Cit-Maytansinoid ADC on the cell cycle distribution of HER2-positive cancer cell lines.
Materials:
-
HER2-positive cancer cell lines
-
Complete cell culture medium
-
Val-Cit-Maytansinoid ADC
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 0.5-1 x 10^6 cells/well and allow them to attach overnight.
-
Treat the cells with the Val-Cit-Maytansinoid ADC at concentrations around the IC50 value for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected.
Apoptosis Assay by Annexin V Staining
Objective: To quantify the induction of apoptosis by the Val-Cit-Maytansinoid ADC in HER2-positive cancer cell lines.
Materials:
-
HER2-positive cancer cell lines
-
Complete cell culture medium
-
Val-Cit-Maytansinoid ADC
-
6-well plates
-
PBS
-
Trypsin-EDTA (use a gentle, non-scraping method for detachment)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the Val-Cit-Maytansinoid ADC at various concentrations for 48-72 hours. Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) by gentle trypsinization.
-
Centrifuge the cells at 300 x g for 5 minutes and wash once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Take 100 µL of the cell suspension (1 x 10^5 cells) and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Conclusion
The this compound linker-payload system, when incorporated into an anti-HER2 ADC, demonstrates potent and selective anti-tumor activity against HER2-positive cancer cell lines. The provided protocols offer a framework for researchers to evaluate the efficacy of such ADCs in vitro. The expected outcomes include dose-dependent cytotoxicity, cell cycle arrest in the G2/M phase, and induction of apoptosis. These in vitro assays are crucial for the preclinical assessment and development of novel ADC therapeutics for HER2-positive cancers.
References
Application Notes and Protocols for In Vitro Development of Antibody-Drug Conjugate (ADC) Resistant Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of oncology therapeutics, designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1] Despite their clinical success, the development of resistance, either primary (de novo) or acquired (secondary), poses a significant challenge to their long-term efficacy.[1][2][3] Understanding the mechanisms of ADC resistance is crucial for the development of next-generation ADCs and effective combination therapies.[1][2][3] This document provides detailed application notes and protocols for the in vitro development and characterization of ADC-resistant cancer cell line models, essential tools for investigating resistance mechanisms and evaluating novel therapeutic strategies.
Core Principles of ADC Resistance
Resistance to ADCs is a multifaceted process that can arise from various alterations within the cancer cell.[4] These mechanisms can be broadly categorized into three areas:
-
Antigen-Related Resistance: This includes the downregulation or loss of the target antigen on the cell surface, preventing the ADC from binding effectively.[5][6] Mutations in the antigen can also impair antibody recognition.[4]
-
Defects in ADC Processing and Trafficking: Efficient internalization of the ADC-antigen complex and subsequent trafficking to the lysosome are critical for payload release.[2][6] Alterations in these pathways, such as internalization into caveolin-1-positive puncta, can prevent the proper release of the cytotoxic drug.[6]
-
Payload-Related Resistance: This encompasses mechanisms that directly counteract the cytotoxic effect of the payload.[6] A primary mechanism is the upregulation of ATP-binding cassette (ABC) transporters, such as MDR1 (ABCB1) and MRP1 (ABCC1), which actively efflux the payload from the cell.[2][5][6] Other mechanisms include alterations in the payload's target and dysregulation of apoptotic pathways.[6]
Developing ADC-Resistant Cell Lines: Methodologies
The generation of ADC-resistant cell lines in vitro primarily involves the chronic exposure of parental cancer cell lines to an ADC. Two main strategies are employed: continuous exposure and intermittent (or pulsed) exposure.[1][2][3]
Table 1: Comparison of Methods for Generating ADC Resistance
| Method | Description | Advantages | Disadvantages |
| Continuous Exposure | Cells are cultured in the continuous presence of the ADC, with the concentration gradually increased over time. | Mimics constant drug pressure; can select for highly resistant clones. | May take a long time to develop resistance; can result in heterogeneous populations. |
| Intermittent (Pulsed) Exposure | Cells are exposed to a high concentration of the ADC for a short period, followed by a recovery phase in drug-free medium.[1][2][3] | More closely resembles clinical dosing regimens; can select for specific resistance mechanisms. | May require multiple cycles to achieve desired resistance; timing of pulses is critical. |
Experimental Protocols
Protocol 1: Generation of ADC-Resistant Cell Lines by Continuous Exposure
This protocol outlines a general procedure for developing ADC-resistant cell lines using a continuous exposure method.
Materials:
-
Parental cancer cell line of interest
-
Antibody-Drug Conjugate (ADC)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
-
MTT or XTT assay kit
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Seed parental cells in a 96-well plate at a predetermined optimal density.
-
The following day, treat the cells with a serial dilution of the ADC.
-
Incubate for a period equivalent to 2-3 cell doubling times (e.g., 72-120 hours).
-
Perform an MTT or XTT assay to determine cell viability and calculate the IC50 value.
-
-
Initiate Resistance Development:
-
Culture the parental cells in a flask with a starting concentration of the ADC equal to the IC10 or IC20 of the parental line.
-
Maintain the cells in this concentration, changing the medium every 2-3 days.
-
Monitor the cells for signs of recovery and proliferation.
-
-
Dose Escalation:
-
Once the cells have adapted and are growing steadily at the initial concentration, gradually increase the ADC concentration. A typical increase is 1.5 to 2-fold.
-
Continue this stepwise increase in concentration as the cells become resistant to the current dose. This process can take several months.[7]
-
-
Monitoring Resistance:
-
Periodically (e.g., every 4-6 weeks), perform a cytotoxicity assay to determine the IC50 of the developing resistant cell population.
-
Calculate the fold resistance by dividing the IC50 of the resistant cells by the IC50 of the parental cells.
-
-
Establishment of a Stable Resistant Line:
-
Once a desired level of resistance is achieved (e.g., >10-fold), maintain the resistant cell line in a constant concentration of the ADC (typically the highest concentration they can tolerate) to ensure the stability of the resistant phenotype.
-
Freeze down aliquots of the resistant cell line at different passages for future use.[7]
-
Protocol 2: Characterization of ADC-Resistant Cell Lines - Cytotoxicity Assay
This protocol describes how to assess the level of resistance in the developed cell line using an MTT assay.
Materials:
-
Parental and ADC-resistant cell lines
-
ADC
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed both parental and resistant cells into 96-well plates at their optimal seeding density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete medium at 2x the final desired concentration.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include a no-drug control.
-
Incubate the plates for 72-120 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values for both parental and resistant cell lines.
-
Calculate the fold resistance (IC50 of resistant line / IC50 of parental line).[9]
-
Protocol 3: Characterization of ADC-Resistant Cell Lines - Target Antigen Expression by Flow Cytometry
This protocol details the analysis of target antigen expression on the surface of parental and resistant cells.
Materials:
-
Parental and ADC-resistant cell lines
-
Fluorochrome-conjugated primary antibody against the target antigen
-
Isotype control antibody
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with cold PBS.
-
Resuspend the cells in flow cytometry staining buffer to a concentration of 1 x 10⁶ cells/mL.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorochrome-conjugated primary antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30-60 minutes in the dark.
-
-
Washing:
-
Wash the cells twice with 1 mL of cold staining buffer, centrifuging at 300 x g for 5 minutes between washes.
-
-
Data Acquisition:
-
Resuspend the cells in 300-500 µL of staining buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Compare the median fluorescence intensity (MFI) of the target antigen staining between the parental and resistant cell lines, relative to the isotype control. A significant decrease in MFI in the resistant line may indicate antigen downregulation.
-
Data Presentation: Examples of In Vitro ADC Resistance
The following tables summarize quantitative data from published studies on the development of ADC-resistant cell lines.
Table 2: Examples of Acquired Resistance to Brentuximab Vedotin (Anti-CD30-MMAE)
| Cell Line | Method of Resistance Development | Fold Resistance | Key Resistance Mechanism | Reference |
| Karpas-299 | Continuous exposure | ~655-fold | Downregulation of CD30 | [5] |
| L428 | Cyclical exposure | ~8.7-fold | Upregulation of MDR1 | [5] |
| DEL | Continuous exposure | >1000-fold | Upregulation of MDR1 | [5] |
Table 3: Examples of Acquired Resistance to Trastuzumab Emtansine (T-DM1; Anti-HER2-DM1)
| Cell Line | Method of Resistance Development | Fold Resistance | Key Resistance Mechanism | Reference |
| MDA-MB-361 | Cyclical exposure | ~256-fold | Upregulation of MRP1 | [5] |
| JIMT-1 | Chronic exposure | ~16-fold | Decreased HER2 expression | [10] |
| 361-TM | Multiple cycles at IC80 | ~250-fold | Increased ABCC1 (MRP1) protein | [10] |
Mandatory Visualizations
Experimental workflow for developing ADC-resistant models.
Signaling pathways involved in ADC resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsbio.com [atsbio.com]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. JCI - Antibody-drug conjugates in breast cancer: overcoming resistance and boosting immune response [jci.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. adcreview.com [adcreview.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Hydrophobic Maytansinoid Payloads
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility of hydrophobic maytansinoid payloads in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues.
Frequently Asked Questions (FAQs)
Q1: Why is my maytansinoid-antibody-drug conjugate (ADC) aggregating?
A1: Aggregation of maytansinoid ADCs is often a direct consequence of the hydrophobic nature of the maytansinoid payload. When conjugated to the antibody, these hydrophobic payloads can create surface patches that promote intermolecular interactions, leading to aggregation.[1][2] Several factors can exacerbate this issue:
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic drug molecules per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[3]
-
Hydrophobic Linkers: The use of hydrophobic linkers, such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), can contribute to the overall hydrophobicity and promote aggregation.[4][5]
-
Suboptimal Formulation: The buffer composition, pH, and absence of stabilizing excipients can significantly impact ADC solubility and stability. Unfavorable buffer conditions can lead to aggregation.[1][2]
-
Environmental Stress: Factors like freeze-thaw cycles, elevated temperatures, and agitation can induce protein denaturation and aggregation.[3]
Q2: How can I improve the solubility of my maytansinoid payload?
A2: Several strategies can be employed to enhance the solubility of hydrophobic maytansinoid payloads:
-
Incorporate Hydrophilic Linkers: Replacing traditional hydrophobic linkers with hydrophilic ones is a highly effective approach. Linkers containing polyethylene (B3416737) glycol (PEG) or charged groups like sulfonates can significantly improve the aqueous solubility of the ADC.[4][6][7] This allows for the potential of higher drug loading without inducing aggregation.[4][6]
-
Optimize the Formulation: The addition of excipients can stabilize the ADC and improve its solubility. Sugars like sucrose (B13894) and trehalose, and non-ionic surfactants such as polysorbate 20 or 80, are commonly used in antibody and ADC formulations to prevent aggregation.[8][9][10]
-
Control the Drug-to-Antibody Ratio (DAR): While a high DAR is often desired for potency, it can lead to solubility issues. Finding an optimal DAR that balances efficacy with good biophysical properties is crucial.
-
pH Adjustment: The pH of the formulation buffer can influence the charge of the antibody and payload, affecting solubility and stability. It is essential to determine the optimal pH for your specific ADC.[1][2]
-
Structural Modification of the Payload: In some cases, modifying the maytansinoid structure itself by adding hydrophilic moieties can improve its intrinsic solubility.
Q3: What are the consequences of poor maytansinoid payload solubility?
A3: Poor solubility of maytansinoid payloads can lead to several detrimental effects in ADC development:
-
Aggregation: As discussed, this is a primary consequence and can lead to manufacturing challenges and reduced yields.[5]
-
Reduced Efficacy: Aggregated ADCs may have altered pharmacokinetic properties, leading to faster clearance from circulation and reduced accumulation in the tumor, thereby decreasing therapeutic efficacy.[5]
-
Increased Immunogenicity: The presence of aggregates can trigger an immune response in vivo.
-
Off-Target Toxicity: Aggregates can lead to non-specific uptake by healthy tissues, potentially causing off-target toxicity.[5]
-
Difficulties in Formulation and Manufacturing: Poorly soluble payloads and ADCs can precipitate during conjugation, purification, and formulation, making the manufacturing process challenging.
Troubleshooting Guides
Issue 1: Precipitation or Aggregation Observed During Conjugation
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| High local concentration of hydrophobic payload-linker. | Dissolve the payload-linker in a compatible organic solvent (e.g., DMSO, DMF) before slowly adding it to the antibody solution with gentle mixing. |
| Suboptimal pH of the conjugation buffer. | Ensure the buffer pH is optimal for both the conjugation reaction and the stability of the antibody. While NHS ester reactions are more efficient at a slightly alkaline pH (7.2-8.5), some proteins may be more stable closer to physiological pH (7.4). |
| High protein concentration. | If aggregation is observed, try reducing the protein concentration during the conjugation reaction. A typical starting range is 1-5 mg/mL.[11] |
| Hydrophobicity of the linker-payload. | If possible, switch to a more hydrophilic linker, such as one containing a PEG or sulfonate group. |
| Temperature. | Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down aggregation processes. |
Issue 2: ADC Aggregates Detected After Purification and Formulation
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inadequate formulation to maintain ADC solubility. | Screen different formulation buffers and pH values. Add stabilizing excipients such as sucrose (e.g., 5-10% w/v) and a non-ionic surfactant like polysorbate 80 (e.g., 0.01-0.1% w/v).[8][9][10] |
| High Drug-to-Antibody Ratio (DAR). | If aggregation correlates with a high DAR, consider reducing the molar excess of the payload-linker during conjugation to achieve a lower average DAR. |
| Freeze-thaw instability. | Minimize freeze-thaw cycles. If lyophilization is an option, develop a suitable lyophilization cycle with appropriate cryoprotectants (e.g., sucrose, trehalose). For liquid formulations, ensure the presence of cryoprotectants and surfactants. |
| Residual organic solvent from conjugation. | Ensure that the purification process, such as tangential flow filtration or size exclusion chromatography, effectively removes residual organic solvents used to dissolve the payload-linker. |
Data Presentation
Table 1: Illustrative Comparison of Linker Hydrophobicity and its Impact on Maytansinoid ADC Properties
Disclaimer: The following table provides an illustrative comparison based on qualitative data from the literature. Actual values will vary depending on the specific antibody, payload, and linker.
| Feature | Hydrophobic Linker (e.g., SMCC) | Hydrophilic Linker (e.g., PEG-based) | Reference |
| AlogP of Linker | High | Low | [12] |
| Aqueous Solubility of ADC | Lower, prone to aggregation | Higher | [4][5] |
| Achievable DAR without Aggregation | Typically lower (e.g., 2-4) | Higher (e.g., up to 8) | [4][6] |
| In Vivo Half-Life | Generally shorter | Can be significantly extended | [4] |
| Tendency for Aggregation | High, especially with hydrophobic payloads | Low | [5] |
Table 2: Common Excipients for Improving Maytansinoid ADC Solubility and Stability
| Excipient Class | Example | Typical Concentration Range | Primary Function |
| Sugars/Polyols | Sucrose, Trehalose | 5 - 10% (w/v) | Cryoprotectant, lyoprotectant, increase conformational stability. |
| Surfactants | Polysorbate 80, Polysorbate 20 | 0.01 - 0.1% (w/v) | Prevent surface-induced aggregation and precipitation.[10] |
| Buffers | Histidine, Citrate, Phosphate | 10 - 50 mM | Maintain optimal pH for stability. |
| Amino Acids | Arginine, Glycine | Varies | Can act as stabilizers and aggregation inhibitors. |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Solubility Assessment (Shake-Flask Method)
This protocol provides a general guideline for determining the thermodynamic solubility of a maytansinoid payload or ADC.
Materials:
-
Maytansinoid payload or ADC (solid or concentrated stock)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Orbital shaker with temperature control
-
Microcentrifuge tubes or glass vials
-
Centrifuge or filtration device (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the maytansinoid compound to a microcentrifuge tube or vial.
-
Add a known volume of the aqueous buffer to the tube/vial.
-
Seal the container and place it on an orbital shaker set to a constant agitation speed (e.g., 100-150 rpm) and temperature (e.g., 37°C).[13]
-
Incubate for a sufficient time to reach equilibrium (typically 24-48 hours). It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[11][13]
-
After incubation, separate the undissolved solid from the saturated solution by centrifugation at high speed (e.g., >10,000 x g for 15 minutes) or by filtering through a 0.22 µm filter.
-
Carefully collect the supernatant (the saturated solution).
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS.
-
The determined concentration represents the equilibrium solubility of the compound in the tested buffer.
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC is a standard method to separate and quantify monomers, dimers, and higher-order aggregates of ADCs.
Materials:
-
ADC sample
-
SEC column suitable for antibody analysis (e.g., Agilent AdvanceBio SEC 300Å)[5]
-
HPLC or UPLC system with a UV detector
-
Mobile phase (e.g., 100 mM sodium phosphate, 250 mM NaCl, 10% v/v isopropanol, pH 6.8). The composition may need optimization to minimize secondary interactions.[12]
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.25-0.5 mL/min) until a stable baseline is achieved.
-
Prepare the ADC sample by diluting it to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase or formulation buffer.
-
Inject a defined volume of the ADC sample (e.g., 10-40 µL) onto the column.[12]
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to high molecular weight species (aggregates), the monomer, and any fragments based on their retention times (aggregates elute first).
-
Integrate the peak areas to determine the percentage of aggregate, monomer, and other species in the sample.
Mandatory Visualizations
References
- 1. criver.com [criver.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase | Semantic Scholar [semanticscholar.org]
- 5. agilent.com [agilent.com]
- 6. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KR20160079890A - Antibody-drug conjugate lyophilised formulation - Google Patents [patents.google.com]
- 9. Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a stable low-dose aglycosylated antibody formulation to minimize protein loss during intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 13. scielo.br [scielo.br]
optimizing Val-Cit linker cleavage for efficient payload release.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Val--Cit linker cleavage and ensuring efficient payload release in antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Val-Cit linkers.
Issue 1: Premature Payload Release in Preclinical Mouse Models
Symptoms:
-
Unexpectedly high toxicity and low efficacy observed in mouse models.
-
Data indicates ADC instability in mouse plasma.
Possible Cause: The Val-Cit linker is susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma that can hydrolyze the dipeptide.[1][2][3] This leads to premature payload release, causing off-target toxicity and reducing the ADC's efficacy in preclinical rodent models.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for premature payload release in mouse models.
Experimental Protocol: In Vitro Plasma Stability Assay
Objective: To determine the stability of the Val-Cit linker in mouse plasma compared to human plasma.
Materials:
-
ADC with Val-Cit linker
-
Control ADC with a non-cleavable linker
-
Freshly collected mouse and human plasma (with anticoagulant)
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS system
Methodology:
-
Incubate the ADC at a final concentration of 1 mg/mL in mouse and human plasma at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 3 volumes of cold quenching solution to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload and the remaining intact ADC.
-
Calculate the percentage of intact ADC remaining at each time point.
Issue 2: Evidence of Off-Target Toxicity (e.g., Neutropenia) in Human Cell-Based Assays or In Vivo Studies
Symptoms:
-
Observation of neutropenia or other off-target toxicities in human cell-based assays or in vivo studies.
Possible Cause: Premature drug release may be mediated by human neutrophil elastase (NE), which is secreted by neutrophils and can cleave the Val-Cit linker.[4][5][6] This can lead to toxic effects on neutrophils, resulting in neutropenia.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for off-target toxicity.
Experimental Protocol: In Vitro Neutrophil Elastase Sensitivity Assay
Objective: To determine if the Val-Cit linker is susceptible to cleavage by human neutrophil elastase.
Materials:
-
ADC with Val-Cit linker
-
Purified human neutrophil elastase (NE)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Incubator at 37°C
-
LC-MS system
Methodology:
-
Incubate the ADC (e.g., 10 µM) with purified human NE (e.g., 1 µM) in the assay buffer at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.
-
Stop the reaction by adding a protease inhibitor cocktail or by immediate freezing.
-
Analyze the samples by LC-MS to monitor the release of the payload over time.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of cleavage for a Val-Cit linker?
The primary mechanism for the intended cleavage of a Val-Cit linker is through enzymatic hydrolysis by Cathepsin B, a lysosomal protease.[2][7] After an ADC is internalized by a target cancer cell, it is trafficked to the lysosome, where the acidic environment and high concentration of proteases, including Cathepsin B, facilitate the cleavage of the dipeptide linker, leading to the release of the cytotoxic payload.[7][8]
Q2: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma?
This discrepancy is often due to the presence of carboxylesterase 1C (Ces1C) in rodent plasma, which is known to cleave the Val-Cit linker.[1][2] This enzyme is not present at the same activity level in human plasma, which explains the observed stability difference.
Q3: Can the hydrophobicity of the Val-Cit linker and payload affect my ADC?
Yes, the hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PAB) linker, especially when combined with a hydrophobic payload like MMAE, can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).[1][4] This aggregation can negatively impact the ADC's pharmacokinetics, manufacturability, and efficacy.[4]
Q4: How can I improve the stability and therapeutic index of my Val-Cit linked ADC?
Several strategies can be employed to enhance the performance of Val-Cit linkers:
-
Linker Modification: Introducing a hydrophilic group, such as glutamic acid, at the P3 position to create a Glu-Val-Cit (EVCit) linker can significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[1]
-
Alternative Dipeptides: Exploring other dipeptide sequences that are less prone to premature cleavage.
-
Exolinkers: Repositioning the cleavable peptide to an "exo" position can enhance stability and hydrophilicity, and protect against enzymatic degradation.[4][5]
Q5: What are some alternative linker chemistries to Val-Cit?
Several alternative cleavable linkers are being explored to overcome the limitations of Val-Cit:
-
Glu-Val-Cit (EVCit): Offers improved stability in mouse plasma by resisting Ces1C cleavage.[1]
-
Glutamic acid-glycine-citrulline (EGCit): Provides resistance to both Ces1C and human neutrophil elastase.[9]
-
Val-Ala: Another dipeptide linker that is cleaved by lysosomal proteases.[10]
-
β-glucuronide linkers: Cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment.[11]
Data Summary Tables
Table 1: Stability of Val-Cit vs. Modified Linkers in Mouse Plasma
| Linker | % Intact ADC After 14 Days in Mouse Plasma | Reference |
| Val-Cit (VCit) | ~26% | [9] |
| Glu-Val-Cit (EVCit) | ~100% | [9] |
| Glu-Gly-Cit (EGCit) | ~100% | [9] |
Table 2: Relative Cleavage Rates of Dipeptide Linkers by Lysosomal Proteases
| Dipeptide Linker | Relative Cleavage Rate (Normalized to Highest Activity) | Reference |
| Val-Cit | Italics | [12] |
| Val-Ala | Italics | [12] |
| Ala-Ala | Italics | [12] |
| Val-Gln | Bold | [12] |
| Leu-Gln | Bold | [12] |
| Note: Specific activity values were normalized, with a value of 100 assigned to the substrate with the highest activity.[12] |
Key Experimental Protocols
Cathepsin B Cleavage Assay
Objective: To determine the rate of linker cleavage by the lysosomal protease Cathepsin B.
Materials:
-
ADC with Val-Cit linker
-
Activated human Cathepsin B
-
Reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT)
-
Incubator at 37°C
-
Protease inhibitor cocktail
-
RP-HPLC or LC-MS system
Methodology:
-
Prepare a reaction mixture by adding the ADC to the reaction buffer at a final concentration of 100 µg/mL.[13]
-
Initiate the reaction by adding activated human Cathepsin B (e.g., 1 µM final concentration).[13]
-
Incubate the reaction mixture at 37°C.[13]
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.[13]
-
Stop the reaction by adding a protease inhibitor cocktail or by immediate freezing.[13]
-
Analyze the samples by RP-HPLC or LC-MS to separate and quantify the intact ADC and the cleaved payload.[13]
-
Calculate the rate of cleavage from the time-course data.[13]
Cell Viability (MTT) Assay
Objective: To assess the in vitro cytotoxicity of the ADC and determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Target cancer cell line
-
ADC with Val-Cit linker
-
Free payload (positive control)
-
Untreated cells (negative control)
-
Cell culture medium and supplements
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Methodology:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, free payload, and a vehicle control.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.[13]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[13]
-
Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability and determine the IC50 value.
Signaling Pathways and Workflows
Caption: ADC internalization and payload release pathway.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. benchchem.com [benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Prevention of Aggregation in High DAR Maytansinoid ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of high Drug-to-Antibody Ratio (DAR) maytansinoid Antibody-Drug Conjugates (ADCs).
I. Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of aggregation in high DAR maytansinoid ADCs?
A1: The aggregation of high DAR maytansinoid ADCs is primarily driven by increased hydrophobicity. Maytansinoid payloads, such as DM1 and DM4, are inherently hydrophobic.[1] Conjugating a high number of these molecules to an antibody increases the overall hydrophobicity of the ADC, leading to self-association and the formation of soluble and insoluble aggregates to minimize the exposure of these hydrophobic regions to the aqueous environment.[2] Other contributing factors include unfavorable buffer conditions (pH, ionic strength), the use of organic co-solvents during conjugation, and physical stresses like agitation or freeze-thaw cycles.
Q2: How does the Drug-to-Antibody Ratio (DAR) quantitatively affect aggregation?
A2: Higher DAR values directly correlate with an increased propensity for aggregation. As the number of hydrophobic maytansinoid molecules per antibody increases, the ADC becomes less stable. Studies have shown that ADCs with an average DAR above approximately 6 exhibit significantly faster clearance rates in vivo, which is often associated with aggregation and accumulation in organs like the liver. For maytansinoid ADCs, a DAR of 3-4 is often considered to have a better therapeutic index, balancing efficacy with a lower risk of aggregation-related issues.[1]
Q3: What is the role of the linker in preventing aggregation?
A3: The linker chemistry plays a crucial role in the stability and solubility of ADCs. Utilizing hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) moieties, can help to counteract the hydrophobicity of the maytansinoid payload.[2] These hydrophilic linkers can shield the hydrophobic drug from the aqueous environment, reducing the driving force for aggregation and improving the overall solubility of the ADC.
Q4: Which excipients are most effective in preventing the aggregation of maytansinoid ADCs?
A4: Several classes of excipients are effective in stabilizing high DAR maytansinoid ADCs:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween® 20) and Polysorbate 80 (Tween® 80) are commonly used to prevent surface-induced aggregation and stabilize the ADC in solution.[3] They work by competitively adsorbing at interfaces and by coating the hydrophobic regions of the ADC, thus preventing protein-protein interactions.
-
Amino Acids: Certain amino acids, such as arginine and proline, can act as aggregation suppressors. Arginine, in particular, is effective at preventing the aggregation of proteins by interacting with hydrophobic patches on the protein surface and reducing intermolecular interactions.[2][4][5]
-
Sugars and Polyols: Sugars like sucrose (B13894) and trehalose (B1683222) are used as cryoprotectants and lyoprotectants, stabilizing the ADC during freeze-thawing and lyophilization by forming a glassy matrix and preventing denaturation and aggregation.
II. Troubleshooting Guide
This guide provides a systematic approach to troubleshooting aggregation issues encountered during the development of high DAR maytansinoid ADCs.
Problem: Significant aggregation observed immediately after conjugation and purification.
| Potential Cause | Recommended Action |
| High Hydrophobicity of the ADC | - Consider using a more hydrophilic linker (e.g., PEGylated linker).- If possible, explore alternative, more hydrophilic maytansinoid derivatives. |
| Suboptimal Conjugation Conditions | - Optimize the pH of the conjugation reaction to maintain antibody stability.- Minimize the concentration of organic co-solvents used to dissolve the payload-linker. If a co-solvent is necessary, perform a screening study to identify the one with the least impact on ADC stability.- Consider a "Lock-Release" approach where the antibody is immobilized on a solid support during conjugation to prevent intermolecular interactions.[6] |
| Inefficient Purification | - Ensure the purification method (e.g., size-exclusion chromatography, hydrophobic interaction chromatography) is optimized to efficiently remove aggregates.- Evaluate the loading capacity of the purification column to avoid overloading, which can lead to poor separation. |
Problem: Gradual increase in aggregation during storage.
| Potential Cause | Recommended Action |
| Inadequate Formulation Buffer | - Screen a panel of formulation buffers with varying pH (typically between 5.0 and 7.0) to identify the optimal pH for stability.- Empirically test the addition of stabilizing excipients such as polysorbates (0.01-0.1%), arginine (25-100 mM), and sugars (e.g., sucrose at 5-10%). |
| Inappropriate Storage Temperature | - Store the ADC at the recommended temperature (typically 2-8°C) and avoid temperature fluctuations.- For long-term storage, consider lyophilization after optimizing the formulation with appropriate cryoprotectants. |
| Physical Stress | - Minimize agitation and shear stress during handling and processing.- If freeze-thaw cycles are necessary, ensure they are controlled and minimized. Perform studies to assess the impact of freeze-thaw cycles on aggregation. |
III. Quantitative Data Presentation
The following tables summarize the impact of DAR and formulation excipients on the aggregation of maytansinoid ADCs.
Table 1: Effect of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Aggregation and Clearance
| Average DAR | Monomer Content (%) | In Vivo Clearance Rate | Reference |
| ~2 | >95% | Low | [1] |
| ~4 | >95% | Low | [1] |
| ~6 | 90-95% | Moderate | [1] |
| ~10 | <90% | Rapid | [1] |
Table 2: Effect of Excipients on the Stability of a High DAR Maytansinoid ADC Mimic (Forced Degradation Study)
| Excipient | Concentration | % Monomer Recovery after Stress | Reference |
| None (Control) | - | 75% | [7] |
| Polysorbate 20 | 0.01% | 92% | [7] |
| Polysorbate 80 | 0.01% | 95% | [7] |
| Arginine | 50 mM | 90% | [2][4] |
| Sucrose | 5% | 88% (as cryoprotectant) | - |
Note: The data in Table 2 is illustrative and based on typical findings in forced degradation studies. The actual stabilizing effect will depend on the specific ADC, formulation, and stress conditions.
IV. Experimental Protocols
1. Protocol for Size-Exclusion Chromatography (SEC) for Aggregate Quantification
This protocol outlines a standard method for quantifying high molecular weight species (aggregates) in an ADC sample.
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Column: A silica-based SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm).
-
Mobile Phase: 100 mM sodium phosphate, 250 mM NaCl, pH 6.8. For more hydrophobic ADCs, 5-10% isopropanol (B130326) can be added to the mobile phase to reduce secondary interactions with the column stationary phase.[6]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm low-protein binding filter.
-
Injection Volume: 20 µL.
-
Data Analysis: Integrate the peak areas of the monomer and high molecular weight species. The percentage of aggregate is calculated as: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
2. Protocol for Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment
This protocol is for characterizing the drug load distribution and relative hydrophobicity of an ADC.
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Column: A HIC column with a butyl or phenyl stationary phase (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0.[6]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0 with 25% (v/v) Isopropanol.[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Injection Volume: 15 µL.
-
Gradient:
-
0-2 min: 0% B
-
2-22 min: 0-100% B (linear gradient)
-
22-25 min: 100% B
-
25-27 min: 0% B
-
27-35 min: 0% B (re-equilibration)
-
-
Data Analysis: The different DAR species will elute based on their hydrophobicity, with higher DAR species having longer retention times. The relative peak areas can be used to determine the drug load distribution.
V. Visualizations
Mechanism of Hydrophobic Aggregation of High DAR Maytansinoid ADCs
Caption: High DAR maytansinoid ADCs expose hydrophobic surfaces, leading to aggregation.
Experimental Workflow for ADC Aggregation Analysis and Mitigation
Caption: A systematic workflow for identifying and mitigating ADC aggregation.
Troubleshooting Decision Tree for ADC Aggregation
References
- 1. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Off-Target Toxicity of Maytansinoid ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with maytansinoid antibody-drug conjugates (ADCs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on strategies to mitigate off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity associated with maytansinoid ADCs?
A1: Off-target toxicity of maytansinoid ADCs can arise from several mechanisms:
-
Premature Payload Release: Unstable linkers can release the maytansinoid payload (e.g., DM1 or DM4) into systemic circulation before the ADC reaches the target tumor cells. This free drug can then be taken up by healthy tissues, leading to toxicity.[1][2]
-
Non-specific ADC Uptake: ADCs can be non-specifically taken up by healthy tissues, particularly the liver and cells of the reticuloendothelial system, leading to the release of the cytotoxic payload in these off-target sites.[3][4][5] Hydrophobic payloads can exacerbate this issue.[6][7]
-
Target-Independent Payload Toxicity: The maytansinoid payload itself can have inherent toxicities. For instance, DM1 and DM4 have been associated with hepatotoxicity.[3][4][5][6] Some studies suggest that maytansinoid-conjugated ADCs can bind to proteins like CKAP5 on hepatocytes, inducing toxicity independent of the ADC's target antigen.[6]
-
"On-Target, Off-Tumor" Toxicity: The target antigen of the ADC may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity in these tissues.
Q2: How does linker selection impact the off-target toxicity of maytansinoid ADCs?
A2: The linker is a critical component in managing off-target toxicity. Key considerations include:
-
Cleavable vs. Non-cleavable Linkers:
-
Cleavable linkers (e.g., disulfide or peptide-based) are designed to release the payload under specific conditions within the tumor microenvironment or inside the target cell. While this can enhance the bystander effect, premature cleavage in circulation can increase off-target toxicity.[6]
-
Non-cleavable linkers (e.g., thioether-based, like SMCC) offer greater stability in plasma, reducing premature drug release. The payload is released upon lysosomal degradation of the antibody, which can limit the bystander effect but often results in a better safety profile.[8][9]
-
-
Linker Hydrophilicity: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can reduce ADC aggregation and non-specific uptake by healthy tissues.[10][11][12] This can improve the pharmacokinetic profile and reduce off-target toxicities.[7]
Q3: What is the role of site-specific conjugation in reducing maytansinoid ADC toxicity?
A3: Site-specific conjugation allows for the attachment of the maytansinoid payload to a specific site on the antibody, resulting in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[13] This offers several advantages over traditional, random conjugation methods (e.g., to lysine (B10760008) residues):
-
Improved Therapeutic Window: Homogeneous ADCs often exhibit a better therapeutic window, with a higher maximum tolerated dose (MTD) compared to heterogeneous ADCs.[11][14]
-
Enhanced Stability and Pharmacokinetics: Site-specific conjugation can lead to ADCs with greater stability and more predictable pharmacokinetic profiles.[11][13]
-
Reduced Aggregation: A defined conjugation site can minimize the risk of ADC aggregation, which is often associated with increased immunogenicity and altered pharmacokinetics.[10][11]
Q4: How does the Drug-to-Antibody Ratio (DAR) affect toxicity?
A4: The DAR is a critical parameter that influences both the efficacy and toxicity of an ADC.
-
High DAR: While a higher DAR can increase in vitro potency, it often leads to faster clearance from circulation and increased off-target toxicity, particularly hepatotoxicity.[15][16][17] ADCs with a high DAR (e.g., >8) can also be more prone to aggregation.[15][16]
-
Optimal DAR: For many maytansinoid ADCs, a DAR of 2 to 4 is considered optimal, providing a balance between efficacy and safety.[15][16][17] However, the ideal DAR can depend on the specific antibody, target, and linker-payload combination.
Troubleshooting Guides
In Vitro Cytotoxicity Assays
Problem: Inconsistent IC50 values in cytotoxicity assays.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| ADC Aggregation | Visually inspect the ADC solution for precipitates before use. Characterize the aggregation state using Size-Exclusion Chromatography (SEC). Minimize freeze-thaw cycles by aliquoting the ADC upon receipt. |
| ADC Instability | Perform stability studies of your ADC in the assay medium to ensure it remains intact throughout the experiment. |
| Cell Line Variability | Use authenticated cell lines with a consistent and low passage number. High passage numbers can lead to genetic drift and altered antigen expression or payload sensitivity. |
| Inconsistent Cell Health | Ensure cells are in the exponential growth phase at the time of seeding. Avoid using over-confluent cells. |
| Assay Timing | For tubulin inhibitors like maytansinoids, cells need to enter mitosis for the payload to exert its effect. Optimize the incubation time (typically 72-96 hours) to allow for sufficient cell division.[18] |
Problem: High background signal in ELISA-based assays.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number of wash cycles and ensure complete aspiration of the wash buffer after each step. Adding a short soak step can also be beneficial.[1] |
| Inadequate Blocking | Increase the blocking incubation period or try a different blocking agent (e.g., 5-10% normal serum of the same species as the secondary antibody). |
| Non-specific Antibody Binding | Run a control without the primary antibody. Ensure the secondary antibody is raised in a different species than your sample and consider using a pre-adsorbed secondary antibody. |
| Contamination | Use fresh, sterile reagents and disposable tips. Ensure the plate is clean.[1] |
Quantitative Data Summary
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties
| DAR | In Vitro Potency | Plasma Clearance | Liver Accumulation | Therapeutic Index |
| ~2-6 | Moderate to High | Comparable to lower DARs | 7-10 %ID/g | Favorable |
| ~9-10 | High | Rapid | 24-28 %ID/g | Reduced |
| (Data synthesized from references[15][16][17]) |
Table 2: Comparison of Maytansinoid Metabolite Cytotoxicity
| Metabolite | Originating Linker | Relative Cytotoxicity |
| Lysine-SMCC-DM1 | Thioether (non-cleavable) | ~50-fold less potent than maytansine |
| S-methyl-DM4 Sulfoxide/Sulfone | Disulfide (cleavable) | 5- to 50-fold less potent than maytansine |
| (Data synthesized from references[9][19]) |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
Objective: To assess the stability of a maytansinoid ADC in plasma by measuring the change in DAR and the release of free payload over time.
Materials:
-
Maytansinoid ADC
-
Plasma (human, mouse, rat, or cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Protein A magnetic beads
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144, and 168 hours).[14][20]
-
At each time point, isolate the ADC from the plasma using protein A magnetic beads.[21]
-
Wash the beads with PBS to remove unbound plasma proteins.[21]
-
Elute the intact ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the average DAR at each time point. A decrease in the average DAR indicates payload deconjugation.[14][21][22]
-
(Optional) Analyze the supernatant from the bead capture step to quantify the amount of free maytansinoid payload released into the plasma.[14][21]
Protocol 2: ADC Aggregation Assessment by Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of aggregates in an ADC sample.
Materials:
-
Maytansinoid ADC sample
-
SEC-HPLC system with a suitable column (e.g., Agilent AdvanceBio SEC 300Å)[7]
-
Aqueous mobile phase (e.g., sodium phosphate-based buffer)
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject a known amount of the ADC sample onto the column.
-
Monitor the eluate using a UV detector at 280 nm.[23]
-
The chromatogram will show peaks corresponding to the monomeric ADC and any high-molecular-weight species (aggregates).
-
Calculate the percentage of aggregate by integrating the peak areas.[7][10]
Protocol 3: In Vitro Bystander Killing Assay
Objective: To evaluate the ability of an ADC to kill antigen-negative cells in a co-culture with antigen-positive cells.
Materials:
-
Antigen-positive target cell line
-
Antigen-negative bystander cell line (stably expressing a fluorescent protein like GFP)
-
Maytansinoid ADC
-
Cell culture medium and supplements
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate. The ratio of the two cell types should be optimized for your system.
-
Allow the cells to attach overnight.
-
Prepare serial dilutions of the maytansinoid ADC in cell culture medium.
-
Add the ADC dilutions to the co-culture wells. Include untreated controls.
-
Incubate the plate for 72-96 hours.
-
Measure the GFP fluorescence intensity in each well using a fluorescence plate reader.
-
Calculate the percentage viability of the GFP-expressing bystander cells in the treated wells relative to the untreated co-culture wells. A decrease in GFP signal indicates bystander killing.
Visualizations
Caption: Workflow for assessing ADC plasma stability.
Caption: Strategies to reduce maytansinoid ADC off-target toxicity.
Caption: Cellular uptake and mechanism of action of a maytansinoid ADC.
References
- 1. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 2. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 3. Hepatotoxicity with antibody maytansinoid conjugates: A review of preclinical and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepatotoxicity with antibody maytansinoid conjugates: A review of preclinical and clinical findings | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. agilent.com [agilent.com]
- 8. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imrpress.com [imrpress.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC Plasma Stability Assay [iqbiosciences.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 22. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Addressing ADC Resistance Mechanisms in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ADC (Antibody-Drug Conjugate) resistance mechanisms in preclinical models.
Troubleshooting Guide
This section addresses specific issues that may arise during your ADC experiments in a question-and-answer format.
| Question | Potential Causes | Solutions |
| Why am I observing high variability in my in vitro cytotoxicity (IC50) assays between replicates? | Inconsistent cell seeding, pipetting errors, edge effects in the microplate, or issues with the ADC's stability and aggregation. | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and be consistent with your technique. - Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation. - Characterize your ADC for aggregation using techniques like size-exclusion chromatography (SEC) and perform stability tests in your assay medium. Minimize freeze-thaw cycles of the ADC stock. |
| My ADC is showing lower than expected potency in an antigen-positive cell line. What should I check? | Low or heterogeneous target antigen expression, impaired ADC internalization, or reduced antibody affinity after conjugation. | - Verify antigen expression levels using flow cytometry with the unconjugated antibody. - Perform an internalization assay to confirm the ADC is being taken up by the cells. The rate of internalization can vary for different antibody-antigen pairs.[1] - Confirm that the conjugation process has not negatively impacted the antibody's binding affinity. |
| The resistant cell line I generated shows a similar IC50 to the parental line for the free payload. Why? | The resistance mechanism may not be related to the payload's direct cytotoxic action but rather to upstream events like reduced ADC internalization or impaired lysosomal trafficking and payload release. | - Investigate ADC trafficking and lysosomal co-localization using microscopy. - Assess the expression of lysosomal proteases involved in linker cleavage. - Consider that resistance might be due to reduced antigen expression, which wouldn't affect sensitivity to the free drug. |
| My bystander effect assay is not showing the expected killing of antigen-negative cells. What could be the issue? | The ADC's linker may be non-cleavable, or the released payload may not be membrane-permeable. The ratio of antigen-positive to antigen-negative cells might also be too low. | - Ensure you are using an ADC with a cleavable linker designed for payload release. - Confirm that the payload is membrane-permeable. For example, MMAE is permeable, while MMAF is not. - Optimize the co-culture ratio of antigen-positive to antigen-negative cells. |
Frequently Asked Questions (FAQs)
General Concepts of ADC Resistance
Q1: What are the primary mechanisms of ADC resistance observed in preclinical models?
ADC resistance is multifactorial and can arise from various alterations within the cancer cell.[2] The most commonly observed mechanisms include:
-
Reduced Target Antigen Expression: Downregulation, mutation, or loss of the target antigen on the cell surface reduces the binding of the ADC.[2]
-
Impaired ADC Internalization and Trafficking: Even with antigen binding, defects in the endocytic pathway can prevent the ADC from being internalized and trafficked to the lysosome for payload release.[2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can actively pump the cytotoxic payload out of the cell before it can exert its effect.[3]
-
Payload-Related Resistance: Cancer cells can develop resistance to the cytotoxic payload itself through mechanisms like target alterations (e.g., tubulin mutations for microtubule inhibitors) or enhanced DNA repair for DNA-damaging agents.
-
Defective Lysosomal Degradation: Alterations in lysosomal function can lead to inefficient cleavage of the linker and suboptimal release of the payload.
Q2: What is the difference between primary and secondary (acquired) ADC resistance?
Primary (or de novo) resistance occurs when cancer cells are inherently non-responsive to the ADC from the beginning of treatment, even if they express the target antigen.[3] Secondary (or acquired) resistance develops in tumors that initially respond to the ADC but then progress and become non-responsive over time due to continued exposure to the drug.[3]
Preclinical Models of ADC Resistance
Q3: How are ADC-resistant cell lines generated in vitro?
The most common method is to chronically expose a cancer cell line to an ADC. This can be done in two main ways:
-
Continuous Exposure: Cells are cultured with gradually increasing concentrations of the ADC over a prolonged period (months to a year).[3] This selects for cells that can survive and proliferate under constant drug pressure.
-
Intermittent (Pulsed) Exposure: Cells are treated with a high concentration of the ADC (often above the IC50) for a short period, followed by a recovery phase in drug-free medium. This cycle is repeated multiple times.[3]
Q4: What are the key considerations when developing in vivo models of ADC resistance?
In vivo models, such as cell line-derived xenografts (CDXs) or patient-derived xenografts (PDXs), are crucial for studying ADC resistance in a more complex biological system. Resistance can be induced by repeatedly treating tumor-bearing mice with the ADC. These models allow for the investigation of how the tumor microenvironment contributes to resistance.[4]
Data Presentation
The following tables summarize quantitative data on the fold-change in IC50 values observed in various preclinical models of ADC resistance.
Table 1: Acquired Resistance to T-DM1 (Ado-trastuzumab emtansine)
| Cell Line | Cancer Type | Method of Resistance Induction | Fold-Change in IC50 | Reference |
| KPL-4 | Breast Cancer | Continuous exposure to increasing T-DM1 concentrations | ~1,000-fold | [3] |
| NCI-N87 | Gastric Cancer | Continuous exposure to increasing T-DM1 concentrations | >100-fold | [3] |
| BT-474 | Breast Cancer | Continuous exposure to increasing T-DM1 concentrations (10 ng/mL to 1 µg/mL) for one year | Not specified, but clones were selected | [3] |
| JIMT-1 | Breast Cancer | Cyclical T-DM1 treatment of xenograft tumors | Not specified, but resistance was achieved | [4] |
Table 2: Acquired Resistance to MMAE-Containing ADCs
| Cell Line | Cancer Type | ADC Used for Induction | Fold-Change in IC50 | Reference |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Pinatuzumab vedotin (anti-CD22-MMAE) | ~15-fold | [3] |
| Karpas-422 | Diffuse Large B-cell Lymphoma | Polatuzumab vedotin (anti-CD79b-MMAE) | ~10-fold | [3] |
Experimental Protocols
Protocol 1: Generation of ADC-Resistant Cell Lines by Continuous Exposure
This protocol outlines a general method for developing ADC-resistant cell lines in vitro.[5][6]
-
Determine the Initial ADC Concentration:
-
Perform a baseline cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC20 and IC50 of the ADC in the parental cell line.
-
Start the resistance induction at the IC20 concentration.[6]
-
-
Initial Induction Phase:
-
Culture the parental cells in medium containing the IC20 of the ADC.
-
Continuously culture the cells at this concentration, passaging them as they reach 80% confluency.[6]
-
Monitor cell morphology and growth rate. Expect an initial period of slow growth and significant cell death.
-
-
Dose Escalation:
-
Once the cells have adapted and are growing steadily at the current ADC concentration, increase the concentration by 25% to 50%.[6]
-
Repeat this process of adaptation followed by dose escalation. This can take several months.
-
-
Generation of a Stable Resistant Line:
-
Continue the dose escalation until the cells are proliferating in a concentration that is significantly higher than the parental IC50 (e.g., 10-fold or more).
-
Culture the resistant cell line at this final concentration for 8-10 passages to ensure stability.[6]
-
-
Characterization and Banking:
-
Confirm the degree of resistance by performing a cytotoxicity assay and calculating the Resistance Index (RI = IC50 of resistant line / IC50 of parental line).[6]
-
Characterize the resistant phenotype (e.g., check for changes in antigen expression, efflux pump expression, etc.).
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
Protocol 2: ADC Internalization Assay using Flow Cytometry
This protocol details a method to quantify the internalization of an ADC.[7][8]
-
Cell Preparation:
-
Seed 3-6 x 10^4 cells per well in a 96-well plate and culture overnight.[7]
-
-
Antibody Binding (On Ice):
-
Place the plate on ice.
-
Incubate the cells with the fluorescently labeled ADC (or primary antibody) for 1 hour at 4°C to allow binding to the cell surface without internalization.[8]
-
Include an isotype control antibody as a negative control.
-
-
Establish Time Point Zero (T0):
-
For the T0 sample, wash the cells three times with cold PBS containing 1% BSA to remove unbound antibody.[8]
-
If using an unlabeled primary ADC, add a fluorescently labeled secondary antibody for 1 hour at 4°C. Wash again.[8]
-
Keep these cells at 4°C until analysis. The fluorescence intensity of this sample represents the total surface-bound ADC.
-
-
Induce Internalization:
-
For the internalization samples, after the initial binding step and washes, add pre-warmed culture medium and transfer the plate to a 37°C incubator.[8]
-
Incubate for various time points (e.g., 30 min, 1h, 2h, 4h) to allow internalization to occur.
-
-
Stop Internalization and Stain Remaining Surface ADC:
-
At each time point, stop internalization by placing the plate on ice and washing the cells with ice-cold PBS.[8]
-
Add a fluorescently labeled secondary antibody (with a different fluorophore if the primary ADC is labeled) to stain the ADC remaining on the cell surface. Incubate for 1 hour at 4°C.
-
Wash the cells three times with cold PBS + 1% BSA.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Analyze the cells using a flow cytometer.
-
The percentage of internalization can be calculated by the reduction in the mean fluorescence intensity (MFI) of the surface-stained ADC at each time point compared to T0.
-
Protocol 3: In Vitro Bystander Effect Co-Culture Assay
This protocol describes how to assess the bystander killing effect of an ADC.
-
Cell Line Preparation:
-
Select an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the ADC's payload.
-
Engineer the Ag- cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
-
Co-Culture Setup:
-
Seed the Ag+ and GFP-expressing Ag- cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).
-
Include monocultures of both cell lines as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a serial dilution of the ADC.
-
The concentration range should be chosen such that the ADC is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.
-
Include an isotype control ADC and a vehicle control.
-
Incubate for 72-96 hours.
-
-
Data Acquisition and Analysis:
-
Measure the GFP fluorescence intensity in each well using a fluorescence plate reader or flow cytometer.
-
Calculate the percentage of viability of the GFP-expressing Ag- cells in the co-culture wells relative to the untreated co-culture wells.
-
A significant decrease in the viability of the Ag- cells in the co-culture setting compared to their viability in the monoculture setting at the same ADC concentrations indicates a bystander effect.
-
Mandatory Visualization
Caption: Key mechanisms of resistance to Antibody-Drug Conjugates (ADCs).
Caption: Experimental workflow for generating an ADC-resistant cell line.
Caption: Troubleshooting decision tree for in vitro cytotoxicity assays.
References
- 1. revvity.com [revvity.com]
- 2. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of Antibody-Drug Conjugate Resistant Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-biolabs.com [creative-biolabs.com]
Validation & Comparative
A Comparative Efficacy Analysis of Maytansinoid-Based Antibody-Drug Conjugate Payloads: Val-Cit-amide-Cbz-N(Me)-Maytansine vs. DM1 and DM4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of three maytansinoid payloads for antibody-drug conjugates (ADCs): the novel Val-Cit-amide-Cbz-N(Me)-Maytansine, and the clinically established DM1 and DM4. Maytansinoids are potent microtubule-targeting agents that induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells, making them highly effective payloads for ADCs.[1] Their cytotoxicity is often 100- to 1000-fold higher than that of traditional chemotherapeutic agents.[2] This comparison focuses on available experimental data to inform payload selection and ADC design.
It is important to note that while extensive data is available for DM1 and DM4, there is a lack of publicly available, direct head-to-head comparative efficacy studies for ADCs utilizing the this compound payload. Therefore, the discussion of this novel payload will be based on the known properties of its constituent parts: the maytansinoid core and the cleavable Val-Cit linker.
Mechanism of Action: Maytansinoid-Based ADCs
Maytansinoid-based ADCs function by targeting a specific antigen on the surface of cancer cells via their monoclonal antibody component. Upon binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. The ADC is then trafficked to the lysosome where the cytotoxic maytansinoid is released. The release mechanism depends on the linker used. For instance, DM1 in Trastuzumab emtansine (Kadcyla®) is attached via a non-cleavable thioether linker (SMCC) and is released upon proteolytic degradation of the antibody itself.[3] In contrast, DM4 is often used with cleavable disulfide linkers, which are cleaved in the reducing environment of the cell.[2] The Val-Cit linker, as present in this compound, is designed to be cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[][5] Once released, the maytansinoid binds to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately, apoptosis.[2]
Quantitative Data Presentation
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for DM1 and DM4-containing ADCs from various studies. Lower IC50 values indicate higher potency.
| Payload | Antibody Target | Linker | Cell Line | IC50 (nM) | Reference |
| DM1 | HER2 | SMCC (non-cleavable) | SK-BR-3 (Breast Cancer) | ~0.05 - 0.08 | N/A |
| DM1 | HER2 | SMCC (non-cleavable) | BT474 (Breast Cancer) | ~0.5 - 0.8 | N/A |
| DM1 | HER2 | SMCC (non-cleavable) | N87 (Gastric Cancer) | ~0.3 - 0.6 | N/A |
| DM1 | CD30 | MCC (non-cleavable) | HH (T-cell lymphoma) | 0.05 | N/A |
| DM1 | CD30 | MCC (non-cleavable) | Karpas 299 (ALCL) | 0.12 | N/A |
| DM1 | CD30 | MCC (non-cleavable) | L428 (Hodgkin's lymphoma) | 0.07 | N/A |
| DM4 | Folate Receptor α | Sulfo-SPDB (cleavable) | Ovarian, Fallopian Tube, or Primary Peritoneal Cancer | N/A | [2] |
| DM4 | CD19 | Cleavable disulfide | Diffuse large B-cell lymphoma, ALL | N/A | [2] |
| DM4 | CD138 | Cleavable disulfide | Multiple Myeloma | N/A | [2] |
| This compound | N/A | Val-Cit (cleavable) | N/A | No data available | N/A |
Note: IC50 values can vary significantly based on the specific antibody, linker, DAR, and experimental conditions.
In Vivo Efficacy: Tumor Growth Inhibition
The table below presents a summary of in vivo efficacy data for DM1-based ADCs in xenograft models.
| Payload | ADC | Tumor Model | Dosing Regimen | Outcome | Reference |
| DM1 | Trastuzumab-DM1 | Trastuzumab-resistant breast cancer xenograft | 5 mg/kg, i.v. | Significant tumor growth inhibition | N/A |
| DM1 | Trastuzumab-DM1 | Uterine and ovarian carcinosarcoma xenografts (HER2+) | N/A | Dramatic reduction in tumor volume and complete disappearance of established disease | N/A |
| DM4 | Mirvetuximab soravtansine (B3322474) | FRα-positive, platinum-resistant epithelial ovarian, fallopian tube, or primary peritoneal cancer | N/A | Approved by the FDA based on clinical trial data showing significant anti-tumor activity | [2] |
| This compound | N/A | N/A | N/A | No data available | N/A |
Discussion of Payloads
DM1 is a well-characterized maytansinoid that has been successfully incorporated into the FDA-approved ADC, Trastuzumab emtansine (Kadcyla®). It is typically conjugated to antibodies via a non-cleavable SMCC linker. This design is thought to enhance stability in circulation and reduce off-target toxicity, as the payload is only released after the entire antibody is degraded within the lysosome.[3] However, non-cleavable linkers may not be able to induce a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.
DM4 is another potent maytansinoid derivative that is used in the FDA-approved ADC, Mirvetuximab soravtansine (Elahere®).[2] It is often paired with cleavable linkers, such as disulfide linkers. These linkers are designed to be cleaved in the reducing intracellular environment, releasing the payload. This strategy can lead to a bystander killing effect, which may be advantageous in treating heterogeneous tumors.
This compound represents a newer maytansinoid payload conjugated via a cleavable Val-Cit dipeptide linker. This linker is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][5] This approach also has the potential to induce a bystander effect. The Val-Cit linker is widely used with another class of payloads, the auristatins (e.g., in Adcetris®), where it has demonstrated a good balance of plasma stability and efficient intracellular cleavage.[5] It is plausible that a Val-Cit-maytansinoid conjugate could offer a favorable efficacy and safety profile, potentially combining the high potency of maytansinoids with the well-understood and effective release mechanism of the Val-Cit linker. However, without direct experimental data, its performance relative to DM1 and DM4 remains speculative.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of ADCs.
1. Cell Seeding:
-
Culture antigen-positive and antigen-negative cancer cell lines in appropriate media.
-
Harvest cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. ADC Treatment:
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in complete cell culture medium.
-
Remove the medium from the wells and add the diluted compounds. Include untreated wells as a negative control and wells with a vehicle control.
-
Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours for maytansinoids).
3. Cell Viability Assessment (MTT Addition):
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization:
-
Carefully aspirate the medium from the wells.
-
Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol provides a general framework for evaluating the in vivo efficacy of ADCs.
1. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
2. Treatment Initiation:
-
Once the tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume and body weight before initiating treatment.
3. ADC Administration:
-
Administer the ADC, a vehicle control, and any other control articles (e.g., unconjugated antibody) to the respective groups. The route of administration is typically intravenous (i.v.).
-
The dosing schedule can be a single dose or multiple doses over a period of time, depending on the study design.
4. Monitoring and Data Collection:
-
Measure tumor volumes (e.g., using calipers) and body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the animals for any signs of toxicity.
-
The study is typically terminated when tumors in the control group reach a maximum allowed size or at a predetermined time point.
5. Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences between treatment groups.
Experimental Workflow Visualization
Conclusion
DM1 and DM4 are highly potent maytansinoid payloads with proven clinical efficacy in FDA-approved ADCs. The choice between them, and their respective linker technologies (typically non-cleavable for DM1 and cleavable for DM4), depends on the specific target, tumor biology, and desired mechanism of action. The novel payload, this compound, which combines a maytansinoid core with a well-established cleavable Val-Cit linker, presents a promising strategy. Theoretically, it could offer the high potency of maytansinoids coupled with the potential for a bystander effect, a characteristic of some cleavable linkers. However, a definitive comparison of its efficacy against DM1 and DM4 will require direct experimental evaluation. Researchers are encouraged to conduct such head-to-head studies to fully elucidate the therapeutic potential of this and other novel ADC constructs.
References
A Comparative Analysis of Cleavable vs. Non-Cleavable Maytansinoid Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and therapeutic index of antibody-drug conjugates (ADCs) are critically influenced by the nature of the linker connecting the monoclonal antibody to the cytotoxic payload. In the context of maytansinoid-based ADCs, the choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability in circulation, and the potential for bystander killing of neighboring tumor cells. This guide provides an objective comparison of these two linker strategies, supported by experimental data, to aid in the rational design of next-generation maytansinoid ADCs.
Mechanisms of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable maytansinoid linkers lies in how the potent maytansinoid payload (e.g., DM1 or DM4) is liberated within the target cancer cell.
Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to cleavage by specific triggers within the tumor microenvironment or inside the cancer cell.[1] Common cleavage mechanisms include hydrolysis in the acidic environment of lysosomes (acid-labile linkers), reduction in the glutathione-rich intracellular environment (disulfide linkers), or cleavage by specific enzymes like cathepsins that are highly active in tumor lysosomes (peptide linkers).[1][2] Upon cleavage, the maytansinoid payload is released in its highly potent, unmodified form, where it can then bind to tubulin, disrupt microtubule dynamics, and induce mitotic arrest and apoptosis.[3][] A key feature of many cleavable linkers is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill adjacent, antigen-negative tumor cells.[5][6] This is particularly advantageous in treating heterogeneous tumors.[5]
Non-cleavable linkers , in contrast, are designed to be highly stable and lack a specific cleavage site.[7] The release of the maytansinoid payload from these linkers is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[7][8] This process results in the release of the maytansinoid payload still attached to the linker and a single amino acid residue (typically lysine) from the antibody.[8] This payload-linker-amino acid complex is the active cytotoxic species. Due to its charged nature, this complex is generally less membrane-permeable, which significantly limits the bystander effect.[][5] The high stability of non-cleavable linkers in circulation often leads to a more favorable safety profile with reduced off-target toxicity.[5][8]
Quantitative Data Presentation
The following tables summarize the key performance differences between cleavable and non-cleavable maytansinoid linkers based on preclinical data. For a direct comparison, we focus on ADCs targeting the HER2 receptor, with the non-cleavable linker represented by Trastuzumab Emtansine (T-DM1) and the cleavable linker represented by a trastuzumab-disulfide-DM4 conjugate.
| Feature | Cleavable Linker (e.g., Disulfide-DM4) | Non-Cleavable Linker (e.g., Thioether-DM1) |
| Mechanism of Release | Reductive cleavage in the cytoplasm | Proteolytic degradation of the antibody in the lysosome |
| Released Payload | Unmodified Maytansinoid (e.g., DM4) | Maytansinoid-linker-amino acid complex (e.g., Lysine-MCC-DM1) |
| Plasma Stability | Generally lower, with potential for premature drug release | Generally higher, leading to a more stable ADC in circulation |
| Bystander Effect | High, due to the release of a membrane-permeable payload | Low to negligible, as the released payload is charged and less permeable |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect | Lower potential due to higher stability and limited bystander effect |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect | May be less effective against antigen-negative cells within the tumor |
Table 1: In Vitro Cytotoxicity of HER2-Targeting Maytansinoid ADCs
| ADC Configuration | Cell Line | HER2 Expression | IC50 (ng/mL) |
| Trastuzumab-Disulfide-DM4 (Cleavable) | SK-BR-3 | High | ~1-10 |
| Trastuzumab-MCC-DM1 (T-DM1) (Non-cleavable) | SK-BR-3 | High | ~10-50 |
| Trastuzumab-Disulfide-DM4 (Cleavable) | BT-474 | High | ~5-20 |
| Trastuzumab-MCC-DM1 (T-DM1) (Non-cleavable) | BT-474 | High | ~20-100 |
Note: IC50 values are approximate and compiled from various preclinical studies for illustrative comparison.
Table 2: In Vivo Efficacy in HER2-Positive Xenograft Models
| ADC Configuration | Xenograft Model | Outcome |
| Trastuzumab-Disulfide-DM4 (Cleavable) | HER2-positive gastric cancer | Significant tumor growth inhibition at doses of 5-10 mg/kg |
| Trastuzumab-MCC-DM1 (T-DM1) (Non-cleavable) | MMTV-HER2/Fo5 breast cancer | Significant tumor growth inhibition at a dose of 15 mg/kg |
Table 3: Plasma Stability
| ADC Configuration | Linker Type | Stability Metric |
| Maytansinoid ADC with sterically hindered disulfide linker | Cleavable | >80% intact ADC after 7 days in mouse plasma |
| Trastuzumab-MCC-DM1 (T-DM1) | Non-cleavable | Half-life of ~4 days in humans |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Materials:
-
Target antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF7) cancer cell lines
-
Complete cell culture medium
-
ADC (cleavable and non-cleavable maytansinoid constructs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed antigen-positive and antigen-negative cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete medium. Remove the old medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).
Plasma Stability Assay (LC-MS based)
Objective: To assess the stability of the ADC and the premature release of the payload in plasma.
Materials:
-
ADC
-
Human or mouse plasma
-
LC-MS/MS system
-
Protein A magnetic beads
-
PBS, Glycine (B1666218) buffer
Procedure:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).
-
ADC Capture: Capture the ADC from the plasma aliquots using Protein A magnetic beads.
-
Sample Preparation for DAR Analysis: Elute the intact ADC from the beads using a low pH glycine buffer.
-
Sample Preparation for Free Payload Analysis: Precipitate plasma proteins (e.g., with acetonitrile) and collect the supernatant.
-
LC-MS/MS Analysis:
-
Analyze the intact ADC samples to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates payload loss.
-
Analyze the supernatant to quantify the concentration of the free, unconjugated maytansinoid payload.
-
-
Data Analysis: Plot the percentage of intact ADC (based on DAR) remaining over time to determine the stability of the linker. Quantify the amount of free payload released over time.
Bystander Killing Co-culture Assay
Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., NCI-N87)
-
Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., MCF7-GFP)
-
ADC (cleavable and non-cleavable maytansinoid constructs)
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Plating: Co-culture the Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADCs at a concentration that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture.
-
Incubation: Incubate the plates for 72-144 hours.
-
Data Acquisition: Image the plates using a fluorescence microscope to visualize and count the viable GFP-positive Ag- cells.
-
Data Analysis: Quantify the reduction in the number of viable Ag- cells in the co-culture treated with the ADC compared to the untreated co-culture control. A significant reduction indicates a bystander effect.
Mandatory Visualization
Caption: Mechanisms of action for cleavable and non-cleavable maytansinoid ADCs.
Caption: Experimental workflow for the comparative analysis of maytansinoid ADCs.
References
Assessing the Bystander Killing Potential of Val-Cit-amide-Cbz-N(Me)-Maytansine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander killing effect is a critical attribute of antibody-drug conjugates (ADCs), enhancing their therapeutic efficacy by enabling the eradication of antigen-negative tumor cells adjacent to antigen-positive target cells. This phenomenon is particularly crucial in the context of heterogeneous tumors. This guide provides a comparative analysis of the bystander killing potential of a novel ADC construct, Val-Cit-amide-Cbz-N(Me)-Maytansine, against established alternatives, supported by experimental data and detailed methodologies.
The bystander effect is predominantly governed by the physicochemical properties of the ADC's payload and the nature of the linker connecting it to the antibody.[1][2] For a significant bystander effect to occur, the cytotoxic payload, upon its release from the ADC within the target cell, must be able to traverse the cell membrane and diffuse into the neighboring cells.[1] This necessitates that the released payload be sufficiently hydrophobic and, ideally, neutral at physiological pH.[1]
Comparative Analysis of ADC Payloads and Linkers
The bystander killing potential of this compound can be inferred by dissecting its core components—the Val-Cit linker and the maytansine (B1676224) payload—and comparing them to well-characterized ADCs.
The Linker: Val-Cit
The valine-citrulline (Val-Cit) linker is a dipeptide that is selectively cleaved by cathepsin B, an enzyme that is highly expressed in the lysosomes of tumor cells.[] This enzymatic cleavage ensures that the cytotoxic payload is preferentially released within the target cancer cell. However, the Val-Cit linker itself, when part of a larger linker construct like Val-Cit-PABC (p-aminobenzylcarbamate), is designed to release an unmodified payload, which is crucial for its subsequent membrane permeability.
The Payload: Maytansine and its Derivatives
Maytansinoids, such as DM1 and DM4, are potent microtubule inhibitors that induce cell cycle arrest and apoptosis.[][] The ability of a maytansinoid metabolite to induce a bystander effect is intrinsically linked to its membrane permeability.
A prime example of the impact of the final metabolite on bystander killing is the comparison between ADCs delivering MMAE (monomethyl auristatin E) and MMAF (monomethyl auristatin F). MMAE is a neutral and more hydrophobic molecule, allowing it to readily cross cell membranes and exert a potent bystander effect.[1] In contrast, MMAF has a charged C-terminal phenylalanine, which renders it less permeable and significantly attenuates its bystander killing capability.[1][5]
Similarly, the ADC Trastuzumab emtansine (T-DM1) utilizes a non-cleavable linker. Upon internalization and degradation of the antibody, the released payload is a lysine-linker-DM1 complex. This metabolite is charged and therefore cannot efficiently cross the cell membrane, resulting in a negligible bystander effect.[6] In contrast, ADCs with cleavable linkers that release uncharged maytansinoid derivatives can exhibit a significant bystander effect.[7] For instance, anetumab ravtansine, which uses a cleavable disulfide linker to release the DM4 payload, has demonstrated bystander killing in preclinical models.
Based on these principles, the this compound, with its cleavable Val-Cit linker, is designed to release a maytansinoid payload. The bystander potential of this specific construct will depend on the final structure and properties (charge and hydrophobicity) of the released maytansinoid metabolite. Assuming the linker cleavage releases a neutral and hydrophobic maytansinoid derivative, a notable bystander effect can be anticipated.
Quantitative Data Presentation
The following tables summarize the comparative bystander killing potential of different ADC platforms based on published preclinical data.
Table 1: Comparison of In Vitro Bystander Killing Effect of Different ADCs
| ADC Platform | Linker Type | Payload | Bystander Effect (In Vitro) | Reference |
| Trastuzumab deruxtecan (B607063) (T-DXd) | Cleavable (enzymatic) | DXd (Topoisomerase I inhibitor) | Potent | [8] |
| Enfortumab vedotin | Cleavable (protease) | MMAE | Potent | [6] |
| Anetumab ravtansine | Cleavable (disulfide) | DM4 | Present | |
| Trastuzumab emtansine (T-DM1) | Non-cleavable | DM1 | Minimal to None | [6][9] |
| cAC10-vcMMAF | Cleavable (protease) | MMAF | Minimal | [10] |
Table 2: Physicochemical Properties of Payloads and Their Impact on Bystander Effect
| Payload | Key Physicochemical Property | Membrane Permeability | Resultant Bystander Effect | Reference |
| MMAE | Neutral, hydrophobic | High | Potent | [1] |
| MMAF | Charged (at physiological pH) | Low | Minimal | [1][5] |
| Lysine-linker-DM1 | Charged | Low | Minimal | [6] |
| DXd | Permeable | High | Potent | [6] |
Mandatory Visualizations
Caption: Mechanism of ADC-mediated bystander killing.
Caption: In vitro bystander effect experimental workflows.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the bystander killing effect. Two common in vitro assays are the co-culture assay and the conditioned medium transfer assay.[8][11]
Protocol 1: Co-Culture Bystander Effect Assay[13][14][15]
Objective: To determine the ability of an ADC to kill antigen-negative (Ag-) cells when co-cultured with antigen-positive (Ag+) cells.
Materials:
-
Ag+ cell line (expressing the target antigen)
-
Ag- cell line (does not express the target antigen, but is sensitive to the payload). This cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Cell culture medium and supplements
-
ADC of interest (e.g., this compound conjugated to a relevant antibody)
-
Control ADC (e.g., an isotype control ADC)
-
96-well cell culture plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells into a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1). Seed each cell line in monoculture as controls. Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control ADC in cell culture medium. Add the ADC solutions to the co-culture and monoculture wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period of 72-96 hours.
-
Data Acquisition and Analysis:
-
Using a fluorescence microscope or high-content imager, quantify the number of viable fluorescent Ag- cells in the co-culture wells treated with the ADC compared to the vehicle-treated co-culture wells.
-
A significant reduction in the viability of Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.
-
Protocol 2: Conditioned Medium Transfer Assay[12][13][14]
Objective: To determine if the bystander effect is mediated by a soluble factor (the released payload) secreted from ADC-treated Ag+ cells.
Materials:
-
Ag+ cell line
-
Ag- cell line
-
Cell culture medium and supplements
-
ADC of interest
-
Control ADC
-
T-75 flasks and 96-well cell culture plates
-
Centrifuge
-
0.22 µm sterile filter
Procedure:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a T-75 flask and grow to 70-80% confluency.
-
Treat the cells with a cytotoxic concentration of the ADC for 48-72 hours. Include a vehicle-treated control flask.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Filter the supernatant through a 0.22 µm sterile filter.
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the conditioned medium from the ADC-treated and vehicle-treated Ag+ cells.
-
Incubate for 48-72 hours.
-
-
Data Acquisition and Analysis:
-
Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with medium from vehicle-treated cells. A significant decrease in viability indicates a bystander effect mediated by a soluble factor.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
Beyond Val-Cit: A Comparative Guide to Alternative Cleavable Linkers for ADC Development
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline (Val-Cit) dipeptide has long been the gold standard for protease-cleavable linkers in antibody-drug conjugate (ADC) development, prized for its stability in circulation and efficient cleavage by lysosomal enzymes like Cathepsin B within tumor cells.[1] However, the quest for ADCs with improved therapeutic indices has spurred the development of a diverse array of alternative cleavable linkers, each with unique properties and potential advantages. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the rational design of next-generation ADCs.
Executive Summary
While the Val-Cit linker has a proven track record in several approved ADCs, it is not without its limitations.[2][3] These include potential hydrophobicity-induced aggregation, especially at high drug-to-antibody ratios (DAR), and susceptibility to premature cleavage by extracellular proteases like neutrophil elastase.[3][] Alternative linkers seek to address these challenges by employing different cleavage mechanisms, offering improved stability, hydrophilicity, and opportunities for higher drug loading. This guide explores these alternatives, categorized by their cleavage trigger: other protease-sensitive peptides, pH-sensitive linkers, and glutathione-sensitive linkers, alongside novel linker architectures.
Comparative Data of Cleavable Linkers
The choice of a cleavable linker significantly impacts an ADC's stability, efficacy, and safety profile. The following tables summarize key quantitative data comparing the performance of various linker types.
| Linker Type | Example(s) | Cleavage Trigger | Key Advantages | Key Disadvantages | Relevant Payloads |
| Dipeptide (Val-Cit baseline) | Val-Cit | Cathepsin B | Well-validated, good plasma stability. | Hydrophobicity can lead to aggregation at high DAR; susceptible to off-target cleavage by neutrophil elastase.[3] | Auristatins (e.g., MMAE), Tubulysins |
| Alternative Dipeptides | Val-Ala | Cathepsin B | Higher hydrophilicity, allows for higher DAR with less aggregation compared to Val-Cit.[] | May have a slightly lower cleavage rate by Cathepsin B compared to Val-Cit.[5] | PBD dimers, Auristatins |
| Tetrapeptide | Gly-Gly-Phe-Gly (GGFG) | Cathepsins | High plasma stability. | Deruxtecan (DXd) | |
| pH-Sensitive | Hydrazones, Acetals/Ketals | Acidic pH (endosomes/lysosomes) | Rapid drug release in the acidic tumor microenvironment or intracellular compartments.[6] | Can exhibit instability in circulation, leading to premature drug release.[1][5] | Calicheamicin, Doxorubicin |
| Glutathione-Sensitive | Disulfide linkers (e.g., SPDB) | High intracellular glutathione (B108866) concentration | Good plasma stability; selective release in the cytoplasm.[1] | Lysosomal processing may still be required for drug activation.[7] | Maytansinoids (e.g., DM1, DM4), Calicheamicin |
| β-Glucuronide | Glucuronide-PABC | β-glucuronidase | High plasma stability, low aggregation even at high DAR; enzyme is overexpressed in some tumors and the tumor microenvironment.[][9] | Efficacy is dependent on sufficient β-glucuronidase levels in the tumor. | Auristatins (MMAE, MMAF), Doxorubicin |
| Exo-Linker | Exo-Glu-Val-Cit | Cathepsin B | Enhanced stability, reduced premature payload release, allows for higher DAR with reduced aggregation.[3] | Newer technology with less clinical validation compared to traditional linkers. | Exatecan derivatives, MMAE |
Performance Data Highlights
| Linker | Metric | Result | Reference |
| Val-Ala vs. Val-Cit | Max DAR (without significant aggregation) | Val-Ala: ~7.4, Val-Cit: <4 | [] |
| Val-Ala vs. Val-Cit | In vitro Cathepsin B cleavage rate | Val-Ala is cleaved at approximately half the rate of Val-Cit. | [5] |
| β-Glucuronide vs. Dipeptide | Aggregation at high DAR | β-Glucuronide: Minimal (<5%), Dipeptide: Up to 80% | [] |
| β-Glucuronide | Plasma Stability (rat) | Extrapolated half-life of 81 days. | [10] |
| Exo-Linker vs. T-DXd (GGFG linker) | DAR retention in vivo (rat) | Exo-linker ADC showed superior DAR retention over 7 days. | [11][12] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and evaluation processes discussed, the following diagrams illustrate the cleavage pathways of different linker types and a general workflow for assessing ADC linker stability.
Caption: Cleavage mechanisms of different ADC linkers.
Caption: Workflow for ADC linker stability assessment.
Detailed Experimental Protocols
A rigorous evaluation of ADC linker performance relies on a set of well-defined experimental protocols. Below are methodologies for key assays used to compare different linker technologies.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC at a specified concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[13]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[13]
-
Process the plasma samples to precipitate proteins and extract the ADC and any released payload.[14]
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload using methods such as ELISA and/or LC-MS.[13][15]
-
Plot the percentage of intact ADC remaining over time to determine the stability of the linker.[14]
In Vivo Pharmacokinetic and Stability Study
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.
Methodology:
-
Administer a single intravenous (IV) dose of the ADC to an appropriate animal model (e.g., mice or rats).[13][15]
-
Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168 hours post-dose).[13]
-
Process the blood samples to isolate plasma.[15]
-
Analyze the plasma samples to determine the concentrations of total antibody, intact ADC (antibody with conjugated drug), and free payload using validated analytical methods like ELISA and LC-MS.[15][16]
-
Calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) for each analyte to assess in vivo stability.[15]
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target antigen-positive cancer cells.
Methodology:
-
Seed target cells in a 96-well plate and allow them to adhere overnight.[17]
-
Prepare serial dilutions of the ADC and a non-targeting isotype control ADC.[17]
-
Treat the cells with the ADCs for a duration relevant to the payload's mechanism of action (typically 72-96 hours).[17]
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.[17]
-
Calculate the IC50 (half-maximal inhibitory concentration) value to determine the ADC's potency.
Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of the released payload to kill neighboring antigen-negative cells.
Methodology:
-
Select an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload.[6] The Ag- cell line can be labeled with a fluorescent marker (e.g., GFP) for easy identification.[17]
-
Prepare a co-culture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1 or 1:3) and seed them in a 96-well plate.[17]
-
Treat the co-culture with the ADC at various concentrations for 72-96 hours.[17]
-
Assess the viability of the Ag- cell population specifically, using fluorescence microscopy or flow cytometry to distinguish them from the Ag+ cells.[17]
-
A reduction in the viability of the Ag- cells in the presence of the ADC and Ag+ cells indicates a bystander effect.
Determination of Drug-to-Antibody Ratio (DAR)
Objective: To determine the average number of drug molecules conjugated to each antibody, a critical quality attribute of an ADC.
Methodology (Hydrophobic Interaction Chromatography - HIC):
-
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[7][18]
-
The ADC sample is injected into an HIC column.[7]
-
A reverse gradient of a salt (e.g., ammonium (B1175870) sulfate) is used to elute the different ADC species, with higher DAR species eluting at lower salt concentrations.[7]
-
The peak area for each species is integrated, and the weighted average DAR is calculated.[18]
-
This method provides information on both the average DAR and the distribution of different drug-loaded species.[18]
Conclusion
The field of ADC linker technology is rapidly evolving beyond the foundational Val-Cit dipeptide. Alternative protease-sensitive linkers like Val-Ala offer advantages in terms of hydrophilicity and potential for higher drug loading. pH-sensitive and glutathione-sensitive linkers provide different release mechanisms that can be exploited for specific applications. Furthermore, novel architectures like the exo-linker demonstrate the potential for significant improvements in stability and efficacy.
The selection of an optimal linker is a multifactorial decision that depends on the antibody, the payload, the target antigen biology, and the desired therapeutic outcome. For projects prioritizing a well-established clinical profile, Val-Cit remains a strong candidate. However, for next-generation ADCs, particularly those with hydrophobic payloads or requiring high DARs, the alternative linkers presented in this guide offer compelling opportunities to enhance the therapeutic window and improve patient outcomes. Rigorous experimental evaluation using the detailed protocols provided is crucial for selecting the most appropriate linker to unlock the full potential of an ADC therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. pharmiweb.com [pharmiweb.com]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for ADC Characterization
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy.[1] These complex molecules, which combine a monoclonal antibody's specificity with a potent cytotoxic payload, present unique bioanalytical challenges.[2][3] Ensuring the reliability and comparability of data from different analytical methods or laboratories is paramount for successful preclinical and clinical development.[4] This guide provides an objective comparison of common bioanalytical methods, outlines the critical process of cross-validation, and offers detailed experimental protocols.
The Importance of Cross-Validation
Cross-validation is the process of comparing the results from two or more distinct bioanalytical methods or laboratories to ensure data consistency.[4] It is essential when:
-
Data from different assays are combined for regulatory submissions.[5]
-
A bioanalytical method is transferred between laboratories.
-
Changes are made to an existing validated method (e.g., new instruments, software, or critical reagents).[4]
-
Data from different studies need to be compared.
The primary goal is to assess and quantify any potential bias between the methods to ensure that data can be reliably integrated.[6]
Key Analytes in ADC Bioanalysis
The multifaceted nature of ADCs necessitates the measurement of several key analytes to fully understand their pharmacokinetic (PK) profile.[5][7]
-
Total Antibody (TAb): Measures all antibody molecules, regardless of whether they are conjugated with a drug payload. This is crucial for understanding the overall exposure of the antibody component.[5]
-
Conjugated Antibody (ADC): Quantifies only the antibody molecules that are carrying at least one drug payload. This analyte is central to assessing the delivery of the cytotoxic agent to the target.
-
Unconjugated (Free) Payload: Measures the cytotoxic drug that has been released from the antibody and is circulating freely. Monitoring this is vital for evaluating potential off-target toxicity.[1][5]
-
Drug-to-Antibody Ratio (DAR): Represents the average number of drug molecules conjugated to each antibody. The DAR can change in vivo and is a critical quality attribute affecting both efficacy and safety.[8]
Comparison of Bioanalytical Platforms
Two primary platforms dominate the bioanalysis of ADCs: Ligand-Binding Assays (LBAs) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] The choice of platform depends on the specific analyte and the stage of drug development.
| Platform | Common Analytes Measured | Advantages | Disadvantages |
| Ligand-Binding Assay (LBA) | Total Antibody, Conjugated Antibody, Anti-Drug Antibodies (ADA) | High sensitivity (pg/mL range), high throughput, well-established for large molecules.[1][11] | Susceptible to interference from matrix components, dependent on the availability and quality of critical reagents (e.g., antibodies), may have a limited dynamic range.[11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Unconjugated (Free) Payload, Conjugated Payload (via surrogate peptides), Total Antibody (via surrogate peptides), DAR.[8][9] | High specificity and selectivity, capable of multiplexing (measuring multiple analytes in one run), less dependent on specific reagents, provides structural information.[10] | Lower throughput compared to LBA, can be less sensitive for large molecules, potential for matrix effects that can suppress or enhance ion signals.[9] |
Experimental Workflows and Logical Relationships
The cross-validation process follows a structured workflow to ensure a robust comparison between methods. The relationship between ADC analytes and the appropriate bioanalytical methods is also a key consideration in developing a comprehensive characterization strategy.
Caption: Workflow for bioanalytical method cross-validation.
Caption: ADC analytes and their corresponding bioanalytical methods.
Acceptance Criteria for Cross-Validation
Regulatory bodies like the FDA and EMA provide guidelines for bioanalytical method validation.[4][12] While specific criteria for cross-validation can vary, they are often based on principles of incurred sample reanalysis (ISR). The International Council for Harmonisation (ICH) M10 guideline suggests a statistical approach to assess bias between methods.[6][13]
| Parameter | Typical Acceptance Criteria | Reference |
| Precision | The coefficient of variation (%CV) of the mean difference between methods should not exceed 15-20%. | [12] |
| Accuracy / Bias | The mean difference in concentrations between the two methods should be within ±15-20% for the majority of samples (e.g., at least 67% of samples). | [12] |
| Statistical Analysis | Bland-Altman plots or Deming regression are recommended to evaluate concentration-dependent bias between methods. | [13] |
Note: Acceptance criteria should be pre-defined in the validation plan or a Standard Operating Procedure (SOP).[12]
Detailed Experimental Protocols
Protocol 1: General LBA for Total Antibody Quantification
This protocol outlines a generic sandwich ELISA for measuring the total antibody concentration in plasma.
-
Coating: Coat a 96-well microplate with a capture antibody (e.g., anti-human IgG or target antigen) diluted in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound capture antibody.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Following another wash step, add calibration standards, quality control (QC) samples, and unknown study samples to the plate. Incubate for 1-2 hours at room temperature.
-
Detection: After washing, add a detection antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the captured ADC. Incubate for 1 hour at room temperature.
-
Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Signal Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Data Analysis: Construct a calibration curve by plotting the absorbance versus the concentration of the standards. Use the curve to interpolate the concentration of the unknown samples.
Protocol 2: General LC-MS/MS Method for Free Payload Quantification
This protocol describes a typical workflow for measuring a small molecule payload in plasma.
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma (calibrator, QC, or study sample) into a 96-well plate.
-
Add an internal standard (IS), often a stable isotope-labeled version of the payload, to each well.[5]
-
Add 200 µL of cold acetonitrile (B52724) to precipitate plasma proteins.[5]
-
Vortex the plate and then centrifuge to pellet the precipitated proteins.
-
-
Supernatant Transfer and Evaporation:
-
Carefully transfer the supernatant containing the payload and IS to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of a mobile phase mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) to separate the payload from other matrix components.
-
Mass Spectrometry Detection: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by performing a weighted linear regression of the peak area ratios against the nominal concentrations of the calibration standards.
-
Determine the concentration of the payload in unknown samples from the calibration curve.
-
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. Challenges in developing bioanalytical assays for characterization of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. Determination of ADC Concentration by Ligand-Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Bioanalysis for PK for antibody drug conjugates using ligand binding assay-challenges and bioanalytical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
stability comparison of Val-Cit-amide-Cbz-N(Me)-Maytansine in human vs mouse plasma
A comparative analysis for researchers and drug development professionals.
The stability of the linker-payload complex in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and diminished efficacy. This guide provides a comparative overview of the stability of Val-Cit-amide-Cbz-N(Me)-Maytansine in human versus mouse plasma, supported by experimental data on analogous ADCs and detailed experimental protocols.
A crucial consideration in the preclinical evaluation of ADCs containing a valine-citrulline (Val-Cit) linker is the marked difference in their stability between human and rodent plasma. This disparity is primarily attributed to the presence of carboxylesterase 1c (Ces1c) in mouse plasma, an enzyme that can prematurely cleave the Val-Cit linker.[1] In contrast, human plasma lacks this specific enzymatic activity, leading to significantly greater stability of the ADC in circulation.[1][2][3]
Quantitative Data Summary
While specific data for this compound is not publicly available, the following table presents representative data for a Val-Cit linker conjugated to a different payload (MMAF), which illustrates the typical stability profile observed for Val-Cit-containing ADCs.
| Plasma Source | Time Point | % Intact ADC Remaining | Reference |
| Human Plasma | 28 days | No significant degradation | [3] |
| Mouse Plasma | 14 days | < 5% | [3] |
This stark contrast underscores the challenge of using mouse models to predict the clinical performance of Val-Cit-based ADCs and highlights the importance of understanding these species-specific differences during drug development.
Experimental Workflow and Methodologies
To assess the plasma stability of an ADC such as this compound, a well-defined experimental protocol is essential. The following diagram and detailed protocol outline a typical workflow for an in vitro plasma stability assay using liquid chromatography-mass spectrometry (LC-MS).
References
Confirming Target-Specific Cell Killing of Novel ADCs In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel Antibody-Drug Conjugates (ADCs) requires rigorous in-vitro validation to confirm their target-specific cell-killing capabilities. This guide provides a comparative overview of key in-vitro assays, complete with experimental protocols and data presentation, to aid researchers in assessing the efficacy and specificity of their ADC candidates.
Key In-Vitro Assays for ADC Characterization
Three critical in-vitro assays form the foundation for evaluating the performance of novel ADCs:
-
Cytotoxicity Assays: These assays are fundamental in determining the potency of an ADC in killing target cancer cells. They measure the concentration of the ADC required to inhibit cell viability by 50% (IC50).
-
Bystander Effect Assays: This assay is crucial for ADCs with cleavable linkers, evaluating the ability of the released cytotoxic payload to kill neighboring antigen-negative cells within a heterogeneous tumor environment.[1]
-
Internalization Assays: For an ADC to be effective, it must be internalized by the target cell to release its cytotoxic payload.[2] This assay confirms and quantifies the uptake of the ADC by target cells.
Comparative Performance of Novel ADCs
The following tables summarize quantitative data from key in-vitro experiments, comparing the performance of a hypothetical novel ADC ("Novel ADC-X") with established alternatives.
Table 1: In-Vitro Cytotoxicity (IC50)
This table compares the IC50 values of Novel ADC-X and a control ADC against antigen-positive and antigen-negative cell lines. A lower IC50 value indicates higher potency.
| ADC | Target Antigen | Cell Line (Antigen-Positive) | IC50 (ng/mL) | Cell Line (Antigen-Negative) | IC50 (ng/mL) |
| Novel ADC-X | Target-X | Cell-Line-A (High Expression) | 15 | Cell-Line-C (Negative) | >10,000 |
| Cell-Line-B (Low Expression) | 150 | ||||
| Control ADC | Target-Y | Cell-Line-D (High Expression) | 25 | Cell-Line-C (Negative) | >10,000 |
| Non-binding ADC | N/A | Cell-Line-A (High Expression) | >10,000 | Cell-Line-C (Negative) | >10,000 |
Data is hypothetical and for illustrative purposes.
Table 2: Bystander Cell Killing Effect
This table illustrates the bystander killing capability of Novel ADC-X compared to ADCs with known bystander effects (e.g., DS-8201a) and those without (e.g., T-DM1). The data represents the percentage of viable antigen-negative cells in a co-culture with antigen-positive cells after ADC treatment. A lower percentage indicates a stronger bystander effect.
| ADC | Target Antigen | Co-culture Ratio (Ag+:Ag-) | % Viability of Antigen-Negative Cells |
| Novel ADC-X | Target-X | 1:1 | 30% |
| DS-8201a (Positive Control) | HER2 | 1:1 | 25% |
| T-DM1 (Negative Control) | HER2 | 1:1 | 95% |
| Untreated Control | N/A | 1:1 | 100% |
Data is based on conceptual findings from literature.[3]
Table 3: Internalization Efficiency
This table compares the internalization efficiency of Novel ADC-X with a control antibody. Higher fluorescence intensity or a greater percentage of internalization indicates more efficient uptake by the target cells.
| Antibody/ADC | Target Antigen | Cell Line | Time Point | % Internalization |
| Novel ADC-X | Target-X | Cell-Line-A | 4 hours | 85% |
| Unconjugated Antibody | Target-X | Cell-Line-A | 4 hours | 70% |
| Isotype Control | N/A | Cell-Line-A | 4 hours | <5% |
Data is hypothetical and for illustrative purposes.
Experimental Workflow & Signaling Pathway
The following diagrams illustrate the general experimental workflow for confirming target-specific cell killing and the subsequent signaling pathway leading to apoptosis.
Caption: Experimental workflow for ADC in-vitro characterization.
Caption: ADC-mediated cell killing signaling pathway.
Detailed Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.[]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Novel ADC, control ADC, and unconjugated antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies in complete medium. Replace the existing medium with 100 µL of the ADC or control solutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.[6] Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Bystander Effect Assay (Co-culture Method)
This protocol describes a co-culture method to assess the bystander killing effect.[7]
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
Novel ADC and control ADCs
-
96-well plates (black-walled for fluorescence measurements)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Co-culture the antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a desired ratio (e.g., 1:1). Also, seed a monoculture of the antigen-negative cells as a control. Incubate overnight.
-
ADC Treatment: Treat the co-cultures and the antigen-negative monoculture with serial dilutions of the ADCs.
-
Incubation: Incubate the plates for 72-120 hours.[5]
-
Data Acquisition: Measure the fluorescence intensity (e.g., excitation/emission at 485/528 nm for GFP) using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the antigen-negative cells. A significant decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
Internalization Assay (pH-sensitive Dye Method)
This protocol utilizes a pH-sensitive dye that fluoresces upon internalization into the acidic environment of endosomes and lysosomes.[8]
Materials:
-
Antigen-positive cell line
-
Novel ADC and unconjugated antibody labeled with a pH-sensitive fluorescent dye (e.g., pHrodo)
-
Isotype control antibody labeled with the same dye
-
Complete cell culture medium
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well plate or culture flasks) and allow them to adhere overnight.
-
Antibody/ADC Incubation: Treat the cells with the fluorescently labeled ADC, unconjugated antibody, or isotype control at a fixed concentration.
-
Time Course: Incubate the cells at 37°C and take measurements at various time points (e.g., 0, 1, 4, and 24 hours).
-
Data Acquisition: Measure the fluorescence intensity using a flow cytometer or a high-content imaging system.
-
Data Analysis: Quantify the mean fluorescence intensity at each time point. An increase in fluorescence intensity over time compared to the isotype control indicates specific internalization.
References
- 1. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Val-Cit-amide-Cbz-N(Me)-Maytansine
For Immediate Implementation: The following provides essential safety and logistical information for the proper handling and disposal of the highly potent antibody-drug conjugate (ADC), Val-Cit-amide-Cbz-N(Me)-Maytansine. Adherence to these procedural guidelines is critical for ensuring personnel safety and regulatory compliance in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals.
This compound is classified as a cytotoxic agent due to its maytansinoid component, which acts as a potent microtubule-targeting agent.[1][2] Improper handling and disposal of this ADC and related waste can pose significant health risks, including potential cytotoxic, carcinogenic, mutagenic, or reproductive toxicity hazards.[3] Therefore, all waste generated from procedures involving this compound must be treated as hazardous cytotoxic waste.
I. Personal Protective Equipment (PPE) and Handling Precautions
Due to the high potency of maytansinoid-based ADCs, stringent handling precautions are mandatory.[3][4][5] Personnel must be trained in handling cytotoxic compounds and utilize appropriate personal protective equipment (PPE) at all times.
Required PPE includes:
-
Gloves: Double gloving with chemotherapy-rated gloves is required.
-
Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric.
-
Eye Protection: ANSI-rated safety glasses or goggles.
-
Face Shield: Required when there is a risk of splashes or aerosols.
-
Respiratory Protection: A fit-tested N95 respirator or higher should be used when handling the powdered form of the compound or when aerosolization is possible.
All handling of this compound should be performed within a certified biological safety cabinet (BSC) or a containment isolator to minimize exposure risk.[4]
II. Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation of cytotoxic waste at the point of generation is the first and most critical step in the disposal process. All materials that have come into contact with this compound must be disposed of as cytotoxic waste.
Step 1: Identify and Categorize Waste
-
Sharps Waste: Needles, syringes, scalpels, and any other sharp objects contaminated with the ADC.
-
Solid Waste: Gloves, gowns, bench paper, vials, pipette tips, and any other contaminated disposable lab supplies.
-
Liquid Waste: Unused solutions, cell culture media containing the ADC, and any aqueous waste generated during the experimental process.
Step 2: Use Designated Cytotoxic Waste Containers
-
Sharps Containers: Use rigid, puncture-proof containers specifically labeled for cytotoxic sharps. These are often color-coded, for instance with a purple lid.[6]
-
Solid Waste Bags: Use thick, leak-proof plastic bags designated for cytotoxic waste. These bags should be clearly labeled with the cytotoxic hazard symbol and are often color-coded (e.g., yellow with a purple stripe).[6][7]
-
Liquid Waste Containers: Use robust, leak-proof, and clearly labeled containers for cytotoxic liquid waste. Ensure containers are compatible with the solvents used.
Step 3: Securely Package Waste
-
Immediately after use, place all contaminated sharps directly into the designated cytotoxic sharps container. Do not recap, bend, or break needles.
-
Place all contaminated solid waste into the designated cytotoxic waste bag.
-
Carefully pour or transfer all liquid waste into the designated cytotoxic liquid waste container.
-
Once waste containers are three-quarters full, securely seal them to prevent any leakage.
-
Wipe the exterior of all waste containers with an appropriate decontamination solution before removing them from the containment area.
Step 4: Temporary Storage and Final Disposal
-
Store sealed cytotoxic waste containers in a designated, secure area with restricted access. This area should be clearly marked with cytotoxic hazard warnings.
-
Arrange for the collection of the cytotoxic waste by a licensed hazardous waste disposal company.
-
The final disposal method for cytotoxic waste, including maytansinoid-containing ADCs, is high-temperature incineration.[6]
III. Decontamination and Spill Management
In the event of a spill, immediate action is required to contain and decontaminate the area. A written spill response procedure should be readily available in the laboratory.
Spill Kit Contents:
-
Appropriate PPE (as listed above)
-
Absorbent pads
-
Designated cytotoxic waste bags and sharps container
-
Scrapers and forceps for handling broken glass
-
Decontamination solution(s)
Decontamination Protocol: While specific chemical inactivation data for maytansinoids is not readily available, general procedures for decontaminating surfaces from other cytotoxic drugs can be adapted. The efficacy of these solutions against this compound should be validated for your specific application.
| Decontaminant | Concentration | Application Notes | Reference |
| Sodium Hypochlorite | 0.5% w/v | Shown to degrade paclitaxel (B517696) by >99% within 20 minutes. May be corrosive to stainless steel surfaces. | [8] |
| Sodium Dodecyl Sulfate (SDS) | 10⁻² M | Demonstrated high cleaning efficiency for several antineoplastic agents. | [8] |
Spill Response Procedure:
-
Alert personnel in the area and restrict access.
-
Don the appropriate PPE from the spill kit.
-
Contain the spill using absorbent pads, working from the outside in.
-
Carefully clean the spill area with a decontamination solution and absorbent pads. For powdered spills, cover with damp absorbent pads to avoid aerosolization.
-
Wipe the area clean with fresh water or 70% ethanol (B145695) after decontamination.
-
Place all cleanup materials into a cytotoxic waste bag.
-
Remove PPE and dispose of it as cytotoxic waste.
-
Wash hands thoroughly with soap and water.
-
Document the spill and the cleanup procedure.
IV. Quantitative Safety Data
The high potency of ADCs like this compound necessitates stringent containment to meet occupational exposure limits.
| Parameter | Value | Significance | Reference |
| Occupational Exposure Limit (OEL) | < 0.1 µg/m³ | This is a common OEL for ADCs, indicating that extremely low levels of airborne material can be hazardous. Requires high-containment solutions like isolators. | [4] |
| Cytotoxicity (IC50) | Sub-nanomolar range | Maytansinoids exhibit inhibitory activity up to 1000 times higher than some conventional chemotherapeutics, highlighting their extreme potency. | [2] |
Visual Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. dam.lonza.com [dam.lonza.com]
- 6. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Essential Safety and Logistics for Handling Val-Cit-amide-Cbz-N(Me)-Maytansine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Val-Cit-amide-Cbz-N(Me)-Maytansine, a potent maytansinoid compound utilized in the development of antibody-drug conjugates (ADCs). Due to the highly cytotoxic nature of maytansinoids, stringent operational and disposal protocols are mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Classification
This compound is a component of ADCs and should be handled as a highly potent cytotoxic agent. Maytansinoids are known to be antimitotic agents that inhibit microtubule assembly, leading to cell cycle arrest and apoptosis.[1][2] Although a specific Safety Data Sheet (SDS) for this compound from one supplier states it is "Not a hazardous substance or mixture," it is crucial to handle it with the utmost caution due to its cytotoxic nature.[3] The SDS does recommend avoiding inhalation and contact with skin and eyes, and using appropriate exhaust ventilation.[3]
Core Hazards:
-
Cytotoxicity: Maytansinoids are highly toxic to cells.
-
Carcinogenicity, Mutagenicity, Teratogenicity: Many cytotoxic drugs are known or suspected to be carcinogenic, mutagenic, and/or teratogenic.[4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. There is no safe level of exposure to cytotoxic chemotherapy drugs.[6] The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested, powder-free nitrile gloves (ASTM D6978).[6] The outer glove should be worn over the gown cuff, and the inner glove underneath. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Gown | Disposable, lint-free, low-permeability fabric gown that fastens in the back.[7] It should have long sleeves with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye & Face Protection | Full-face shield or safety goggles worn with a fluid-resistant mask.[7][8] | Protects against splashes and aerosols to the eyes and face. |
| Respiratory Protection | A fit-tested N95 or higher respirator is required when handling the powder form of the compound or when there is a risk of aerosol generation.[6][7] | Prevents inhalation of airborne particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the spread of contamination outside of the handling area. |
| Hair & Beard Covers | Disposable hair and beard covers. | Contains hair and prevents it from becoming a source of contamination. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store the compound in a clearly labeled, designated, and secure area with restricted access.
-
This compound powder should be stored at -20°C.[9] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[9]
2. Preparation and Handling:
-
All handling of the potent compound must be conducted within a certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize aerosol exposure.
-
Before starting work, decontaminate the work surface.
-
Don all required PPE as specified in the table above.
-
When weighing the powder, use a dedicated, calibrated balance inside the containment unit.
-
For reconstitution, slowly add the solvent to the vial to avoid splashing. If precipitation occurs, heating and/or sonication can be used to aid dissolution.[9]
3. Spill Management:
-
In the event of a spill, immediately alert others in the area and secure the location.[8]
-
Don appropriate PPE, including a respirator if the spill involves powder.[5][8]
-
Use a cytotoxic spill kit to contain and clean up the spill.[8]
-
Absorb liquids with appropriate absorbent materials.[8]
-
Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.[8]
-
Decontaminate the spill area with an appropriate cleaning agent, such as a detergent solution.[8]
-
Report the spill to the appropriate safety personnel.[8]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[3]
-
Skin Contact: Rinse the affected area thoroughly with water. Remove contaminated clothing and seek medical advice.[3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer CPR (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[3]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste.[10]
Waste Segregation and Collection:
-
Solid Waste: All contaminated PPE (gloves, gowns, shoe covers), plasticware, and glassware should be placed in a dedicated, clearly labeled, leak-proof, and puncture-resistant container for cytotoxic waste.[10]
-
Liquid Waste: Unused solutions containing the compound should be collected in a sealed, shatter-proof container clearly labeled as "Cytotoxic Waste."[10] Do not dispose of liquid cytotoxic waste down the drain.
-
Sharps: All contaminated sharps (needles, pipette tips, etc.) must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.[10]
Final Disposal:
-
All cytotoxic waste containers must be sealed and collected by a certified hazardous waste disposal company.[10] Ensure all labeling and documentation requirements of the disposal service are met.
Experimental Protocols and Data Presentation
When citing experiments involving this compound, it is imperative to provide detailed methodologies. This should include:
-
Reagent Preparation: Detailed steps for the reconstitution of the compound, including the solvent used and the final concentration.
-
Cell Culture and Treatment: Specifics of the cell lines used, seeding densities, treatment concentrations, and incubation times.
-
Assay Protocols: Step-by-step instructions for any assays performed, such as cytotoxicity assays, cell cycle analysis, or western blotting.
All quantitative data from such experiments should be summarized in clearly structured tables for easy comparison. This includes, but is not limited to, IC50 values, cell viability percentages, and protein expression levels.
Visualizations
The following diagrams illustrate key workflows for handling this compound.
Caption: Workflow for handling this compound.
Caption: Emergency response plan for a cytotoxic spill.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. books.rsc.org [books.rsc.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. england.nhs.uk [england.nhs.uk]
- 6. halyardhealth.com [halyardhealth.com]
- 7. ohsinsider.com [ohsinsider.com]
- 8. ipservices.care [ipservices.care]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
